L-Leucine-D7
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-4,5,5,5-tetradeuterio-4-(trideuteriomethyl)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i1D3,2D3,4D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHFNLRQFUQHCH-RHMGQHGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C[C@@H](C(=O)O)N)C([2H])([2H])[2H] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to L-Leucine-D7: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
L-Leucine-D7 is a stable, non-radioactive, isotopically labeled form of the essential branched-chain amino acid (BCAA), L-leucine. In this molecule, seven hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic substitution results in a molecule that is chemically identical to its natural counterpart but possesses a greater mass. This key difference allows this compound to be distinguished and traced within biological systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its stability and safety, compared to radioactive isotopes, have made it an indispensable tool in modern biochemical and pharmaceutical research.[1][2]
This guide provides a comprehensive overview of the chemical properties of this compound, its synthesis, and its critical applications in research and drug development, complete with experimental workflow visualizations and methodological insights.
Chemical Properties of this compound
This compound shares the same chemical reactivity and structure as unlabeled L-leucine but differs in its physical properties due to the increased mass from the deuterium atoms. The labeling is typically on the isopropyl group.[3][4] These properties are fundamental to its application as an internal standard and metabolic tracer.
Table 1: Quantitative Chemical Data for this compound
| Property | Value | Reference(s) |
| Chemical Name | L-Leucine-4,5,5,5,5',5',5'-d7 | [4] |
| Molecular Formula | C₆H₆D₇NO₂ | |
| Linear Formula | (CD₃)₂CDCH₂CH(NH₂)CO₂H | |
| Molecular Weight | ~138.22 g/mol | |
| Mass Shift | M+7 | |
| CAS Number | 92751-17-2 | |
| Physical Form | Solid, white powder/crystals | |
| Melting Point | >300 °C | |
| Isotopic Purity | Typically ≥98 atom % D | |
| Optical Activity | [α]25/D +14.5° (c = 2 in 5 M HCl) |
Core Applications in Research and Development
The unique properties of this compound make it a versatile tool across several scientific disciplines.
Metabolic Tracing and Flux Analysis
As a metabolic tracer, this compound is used to track the fate of leucine in various metabolic pathways. Researchers can administer the labeled amino acid to cells, tissues, or whole organisms and then use mass spectrometry to measure its incorporation into newly synthesized proteins and other metabolites. This allows for the precise quantification of amino acid turnover, protein synthesis rates, and metabolic flux, providing invaluable insights into cellular homeostasis, energy production, and biosynthesis.
Quantitative Proteomics: SILAC
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique in quantitative proteomics that relies on the metabolic incorporation of isotopically labeled amino acids. In a typical SILAC experiment, one population of cells is grown in a "light" medium containing natural L-leucine, while another is grown in a "heavy" medium containing this compound. After a specific treatment or perturbation, the cell populations are mixed, proteins are extracted and digested, and the resulting peptides are analyzed by LC-MS/MS. The mass difference between the light and heavy peptides allows for the precise relative quantification of thousands of proteins between the different cell populations, minimizing experimental error as samples are combined early in the workflow.
Internal Standard for Mass Spectrometry
In quantitative analysis, particularly in pharmacokinetics (DMPK) and metabolomics, precision is paramount. This compound serves as an ideal internal standard for the quantification of natural L-leucine. A known amount of the labeled standard is added to a biological sample (e.g., plasma) before processing. Because it has nearly identical chemical and physical properties to the analyte (unlabeled leucine), it experiences the same variations during sample preparation, extraction, and analysis. In the mass spectrometer, the light (analyte) and heavy (standard) forms are detected as separate peaks. The ratio of their signal intensities allows for highly accurate and reproducible quantification of the endogenous L-leucine, correcting for sample loss or instrument variability.
Signaling Pathway: Leucine and mTORC1 Activation
L-leucine (and by extension, this compound) is not just a building block for proteins but also a critical signaling molecule. It is a potent activator of the mechanistic Target of Rapamycin Complex 1 (mTORC1), a master regulator of cell growth, proliferation, and protein synthesis. The activation of mTORC1 by leucine is a complex process primarily coordinated at the lysosomal surface.
Leucine enters the cell and its presence is sensed by cellular machinery, most notably Sestrin2. In the absence of leucine, Sestrin2 binds to and inhibits the GATOR2 complex. Leucine binding to Sestrin2 disrupts this interaction, which in turn leads to the inhibition of the GATOR1 complex. This relieves the inhibition on the Rag GTPases (specifically RagA/B). Activated Rag GTPases recruit mTORC1 to the lysosomal surface, where it can be fully activated by the small GTPase Rheb, leading to the phosphorylation of downstream targets like S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), ultimately promoting protein synthesis.
Experimental Protocols: Generalized Methodologies
The following sections outline generalized procedures for key applications of this compound. Specific parameters (e.g., concentrations, volumes, instrument settings) must be optimized for the particular experimental system.
Protocol 1: Use as an Internal Standard for Leucine Quantification in Plasma
This protocol describes a general workflow for determining the concentration of L-leucine in a plasma sample using this compound as an internal standard.
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Sample Preparation:
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Thaw plasma samples on ice.
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To a 50 µL aliquot of plasma, add a precise volume of a known concentration of this compound solution (e.g., 10 µL of a 100 µM stock).
-
Vortex briefly to mix.
-
-
Protein Precipitation:
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Add 150 µL of ice-cold methanol or acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
-
Extraction and Derivatization (if required for GC-MS):
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent. For GC-MS analysis, a derivatization step (e.g., esterification followed by acylation) is typically required to make the amino acids volatile.
-
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LC-MS/GC-MS Analysis:
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Inject the prepared sample into the LC-MS or GC-MS system.
-
Monitor the ion transitions for both natural L-leucine and this compound using selected ion monitoring (SIM) or multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (light leucine) and the internal standard (heavy this compound).
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Determine the concentration of L-leucine in the original sample by comparing the ratio to a standard curve prepared with known concentrations of unlabeled leucine and a constant amount of the internal standard.
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Protocol 2: SILAC Labeling for Quantitative Proteomics
This protocol outlines the basic steps for a two-plex SILAC experiment.
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Cell Culture and Labeling (Adaptation Phase):
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Culture two separate populations of the same cell line.
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For the "light" population, use SILAC-grade medium deficient in leucine, supplemented with normal (unlabeled) L-leucine.
-
For the "heavy" population, use the same base medium supplemented with this compound.
-
Passage the cells for at least five to six doublings in their respective media to ensure >99% incorporation of the labeled or unlabeled amino acid into the proteome.
-
-
Experimental Treatment (Experimental Phase):
-
Once full incorporation is achieved, apply the experimental treatment to one cell population (e.g., drug treatment) while the other serves as a control.
-
-
Sample Harvesting and Mixing:
-
Harvest both cell populations. Count the cells from each population to ensure accurate mixing.
-
Combine the "light" and "heavy" cell pellets in a 1:1 ratio.
-
-
Protein Extraction and Digestion:
-
Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Quantify the total protein concentration.
-
Digest the proteins into peptides using a protease, most commonly trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify peptides and proteins.
-
The software will quantify the intensity ratios of "heavy" to "light" peptide pairs.
-
Calculate the average H/L ratio for all peptides belonging to a specific protein to determine its relative abundance change between the two conditions.
-
References
An In-depth Technical Guide to Stable Isotope Labeling with L-Leucine-D7
Stable isotope labeling is a powerful technique for quantitative analysis in proteomics, metabolomics, and drug development. By incorporating non-radioactive, heavy isotopes into molecules, researchers can accurately track and quantify dynamic processes in biological systems.[][2] Among the various labeled compounds, L-Leucine-D7, a deuterated form of the essential amino acid L-leucine, serves as a versatile tracer for measuring protein synthesis, turnover, and metabolic flux.[3][4] This guide provides a comprehensive overview of the core principles, experimental protocols, and applications of this compound in scientific research.
Core Principle of this compound Labeling
The fundamental principle of stable isotope labeling lies in creating a mass-shifted version of a molecule that is chemically identical to its natural counterpart but distinguishable by mass spectrometry (MS).[] L-Leucine is an essential branched-chain amino acid, meaning cells cannot synthesize it de novo and must acquire it from the environment (e.g., culture medium). This characteristic makes it an ideal candidate for metabolic labeling.
In a typical experiment, two cell populations are cultured. One population is grown in a standard "light" medium containing natural L-Leucine, while the other is grown in a "heavy" medium where the natural L-Leucine is replaced with this compound. During protein synthesis, cells incorporate the respective leucine variant into their proteomes. Because this compound contains seven deuterium atoms in place of hydrogen atoms, all leucine-containing peptides from the "heavy" population will have a predictable mass increase compared to their "light" counterparts.
When the two cell populations are mixed, digested, and analyzed by mass spectrometry, the "light" and "heavy" peptide pairs appear as distinct peaks separated by a specific mass-to-charge (m/z) difference. The ratio of the signal intensities of these peptide pairs directly corresponds to the relative abundance of the protein in the two samples, enabling precise quantification.
Quantitative Data and Properties
The physical and chemical properties of this compound are nearly identical to the unlabeled form, ensuring it does not perturb normal cellular processes. The key difference is its increased mass, which forms the basis for quantitative analysis.
| Property | L-Leucine (Light) | This compound (Heavy) | Reference |
| Chemical Formula | C₆H₁₃NO₂ | C₆H₆D₇NO₂ | |
| Average Molar Mass | ~131.17 g/mol | ~138.21 g/mol | |
| Isotopic Enrichment | Natural Abundance | Typically >98% | |
| Biological Role | Essential Amino Acid | Tracer for Protein Synthesis | |
| Table 1: Comparison of physical and chemical properties of L-Leucine and this compound. |
The mass shift observed in a mass spectrometer depends on the number of L-Leucine residues in a given peptide. This predictable shift is critical for data analysis.
| Number of Leucine Residues | Theoretical Mass Shift (Da) | Example |
| 1 | +7 | A peptide containing one this compound will be ~7 Da heavier. |
| 2 | +14 | A peptide containing two this compound residues will be ~14 Da heavier. |
| n | n x 7 | A peptide with n residues will have a mass shift of approximately 7n Da. |
| Table 2: Theoretical mass shifts in tryptic peptides resulting from the incorporation of this compound. |
Experimental Workflow and Protocols
The successful application of this compound labeling requires careful planning and execution of the experimental protocol, from cell culture to data analysis. The general workflow is depicted below.
Caption: General workflow for a quantitative proteomics experiment using this compound.
Detailed Experimental Protocol: SILAC with this compound
This protocol provides a generalized methodology for a Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiment. Specific parameters should be optimized for the cell line and experimental goals.
1. Media Preparation:
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Prepare "light" and "heavy" SILAC media using a formulation that lacks L-leucine (e.g., custom DMEM).
-
Light Medium: Supplement the base medium with a standard concentration of unlabeled L-Leucine.
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Heavy Medium: Supplement the base medium with this compound at the same concentration as the light version.
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Add dialyzed fetal bovine serum (dFBS) to minimize the introduction of unlabeled amino acids.
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Sterile-filter the final media.
2. Cell Adaptation and Labeling:
-
Adapt the chosen cell line to the SILAC media by passaging them for at least five to six cell doublings. This ensures complete (>97%) incorporation of the labeled amino acid.
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Monitor cell morphology and doubling time to ensure the labeling does not affect cell health.
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Verify incorporation efficiency by running a small-scale test: harvest a sample of "heavy" labeled cells, extract proteins, and analyze via mass spectrometry to confirm the absence of "light" leucine.
3. Experimental Treatment:
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Once full incorporation is confirmed, plate the "light" and "heavy" cell populations for the experiment.
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Apply the experimental conditions (e.g., drug treatment, control) to the respective cell populations.
4. Cell Harvesting and Mixing:
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After treatment, harvest the cells from both populations.
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Count the cells accurately from each population and mix them at a 1:1 ratio. This step is critical as it corrects for any sample handling errors downstream.
5. Protein Extraction and Digestion:
-
Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Quantify the total protein concentration using a standard assay (e.g., BCA).
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Perform in-solution or in-gel digestion of the protein extract, typically using trypsin, which cleaves proteins C-terminal to arginine and lysine residues.
6. Mass Spectrometry Analysis:
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Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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The mass spectrometer will detect pairs of peptides: the "light" version and the "heavy" version containing this compound.
7. Data Analysis:
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Use specialized software (e.g., MaxQuant, Proteome Discoverer) to process the raw MS data.
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The software will identify peptides, search them against a protein database, and calculate the intensity ratio for each "light"/"heavy" peptide pair.
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Protein abundance ratios are determined by averaging the ratios of their constituent peptides.
| Parameter | Recommendation | Rationale | Reference |
| Cell Doublings | ≥ 5 generations | To ensure >97% incorporation of the heavy label. | |
| Serum | Dialyzed FBS | To minimize unlabeled amino acids from the serum. | |
| Cell Mixing Ratio | 1:1 | To normalize for variations in sample handling. | |
| Mass Spectrometer | High-Resolution (e.g., Orbitrap, Q-TOF) | For accurate mass measurement and distinction of isotopic peaks. | |
| Table 3: Key parameters and recommendations for a successful this compound labeling experiment. |
Signaling Pathway and Applications
L-Leucine is not only a building block for proteins but also a key signaling molecule that activates the mTOR (mechanistic Target of Rapamycin) pathway, a central regulator of cell growth, proliferation, and protein synthesis. The ability of L-Leucine to stimulate the mTORC1 complex makes it a powerful tool for studying metabolic regulation.
References
L-Leucine-D7 as a Tracer in Proteomics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of L-Leucine-D7, a stable isotope-labeled amino acid, as a powerful tracer in the field of quantitative proteomics. Utilizing the principles of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), this compound enables precise measurement of protein synthesis, degradation, and overall turnover, offering critical insights into cellular regulation, disease mechanisms, and the mode of action of therapeutic agents.
Introduction to this compound and SILAC
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling strategy that allows for the differential isotopic labeling of entire proteomes.[1] In this technique, cells are cultured in media where a standard essential amino acid is replaced with its heavy isotopic counterpart.[2] this compound is a deuterated form of the essential amino acid L-leucine, where seven hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a predictable mass shift that can be readily detected by mass spectrometry (MS) without altering the biochemical properties of the amino acid.[2]
When two cell populations are grown in media containing either the "light" (unlabeled) L-leucine or the "heavy" this compound, their proteins become differentially labeled.[1] By combining these cell populations, researchers can accurately quantify changes in protein abundance, synthesis, and degradation in response to various stimuli or perturbations.
Quantitative Data Presentation
The following tables summarize quantitative data from studies utilizing stable isotope-labeled leucine to investigate protein dynamics.
Table 1: Protein Turnover Rates in HeLa Cells
This table presents a summary of protein turnover rates determined in HeLa cells using SILAC-based methods. The data highlights the dynamic nature of the cellular proteome.
| Protein Category | Average Half-life (hours) | Key Findings |
| Overall Proteome | ~20 | The average turnover rate for the majority of HeLa proteins.[3] |
| Abundant Proteins | >20 | Highly abundant proteins generally exhibit longer half-lives. |
| Ribosomal Proteins | Varies | Subunits can have different turnover rates depending on their assembly into ribosomes. |
| Proteasome Subunits | Varies | Individual subunits of the 20S proteasome show a range of degradation rates. |
Table 2: Impact of Leucine Supplementation on Muscle Protein Synthesis in Neonatal Pigs
This table summarizes the effects of dietary leucine supplementation on fractional protein synthesis rates (FSR) in the skeletal muscle of neonatal pigs, a model often used to study infant nutrition and muscle development.
| Treatment Group | Fractional Synthesis Rate (%/day) | Key Findings |
| Low-Protein Diet | Baseline | Serves as the control for comparison. |
| Low-Protein Diet + Leucine | Increased | Leucine supplementation significantly boosts muscle protein synthesis to levels comparable to a high-protein diet. |
| High-Protein Diet | Increased | Demonstrates the maximal protein synthesis response. |
Experimental Protocols
This section provides detailed methodologies for conducting a typical proteomics experiment using this compound as a tracer.
Cell Culture and Metabolic Labeling
-
Cell Line Selection: Choose a cell line that is auxotrophic for leucine or can be adapted to grow in custom media. HeLa cells are a common choice.
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Media Preparation: Prepare two types of SILAC-compatible Dulbecco's Modified Eagle's Medium (DMEM):
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"Light" Medium: Standard DMEM lacking L-leucine. Supplement with normal L-leucine.
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"Heavy" Medium: Standard DMEM lacking L-leucine. Supplement with this compound.
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Both media should be supplemented with 10% dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids.
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-
Cell Adaptation: Culture the cells for at least five to six doublings in their respective "light" or "heavy" media to ensure near-complete incorporation (>95%) of the labeled or unlabeled leucine into the proteome.
-
Experimental Treatment: Once fully labeled, the "heavy" labeled cells can be subjected to the experimental treatment (e.g., drug administration), while the "light" labeled cells serve as the control.
Sample Preparation: Protein Extraction and Digestion
-
Cell Harvesting and Lysis:
-
Harvest an equal number of cells from both the "light" and "heavy" populations.
-
Combine the cell pellets and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the combined cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Protein Digestion (In-solution or In-gel):
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Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAA).
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Proteolytic Digestion: Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.
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Mass Spectrometry Analysis
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
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Separate the digested peptides using reverse-phase liquid chromatography.
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Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap).
-
-
MS Parameters:
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MS1 Scan: Acquire full scan mass spectra to detect the "light" and "heavy" peptide pairs.
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MS2 Scan (Data-Dependent Acquisition): Select the most intense precursor ions for fragmentation to obtain peptide sequence information.
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Data Analysis
-
Software: Use specialized proteomics software such as MaxQuant for the analysis of SILAC data.
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Peptide and Protein Identification: Search the acquired MS/MS spectra against a protein sequence database to identify the peptides and corresponding proteins.
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Quantification: The software will identify the "light" and "heavy" peptide pairs and calculate the ratio of their intensities. This ratio reflects the relative abundance of the protein in the two samples.
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Data Interpretation: Analyze the protein ratios to identify proteins that are up- or downregulated in response to the experimental treatment. For dynamic SILAC experiments (pulse-chase), the rate of incorporation of the "heavy" label provides a measure of protein synthesis, while the rate of disappearance of the "light" label indicates protein degradation.
Mandatory Visualizations
Signaling Pathway: The mTOR Pathway
The mechanistic Target of Rapamycin (mTOR) is a central regulator of cell growth, proliferation, and protein synthesis. Leucine is a key activator of the mTORC1 signaling complex.
References
- 1. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 2. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Quantitative Spatial Proteomics Analysis of Proteome Turnover in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to High-Purity L-Leucine-D7 for Researchers and Drug Development Professionals
Introduction: L-Leucine-D7, a deuterated stable isotope of the essential branched-chain amino acid L-Leucine, serves as a critical tool in advanced biomedical and pharmaceutical research. Its unique properties make it an invaluable internal standard for mass spectrometry-based quantitative proteomics and a tracer for metabolic flux analysis. This technical guide provides an in-depth overview of commercially available high-purity this compound, its applications, and detailed experimental protocols for its use.
Commercial Supplier Data for High-Purity this compound
For researchers and drug development professionals, selecting a high-purity this compound supplier is a critical first step. The following table summarizes the quantitative data from several prominent commercial suppliers to facilitate an informed decision.
| Supplier | Product Name | Catalog Number | Isotopic Purity | Chemical Purity | Analytical Method(s) |
| MedchemExpress | This compound | HY-N0486S4 | Not explicitly stated, but used as a stable isotope | 99.7%[1] | HPLC, HNMR[1] |
| Cayman Chemical | L-Leucine-d10 | 34843 | ≥99% deuterated forms (d1-d10) | ≥98% (L-Leucine) | GC- or LC-MS |
| Sigma-Aldrich | L-Leucine-(isopropyl-d7) | 921416 | 98 atom % D | 98% (CP) | Not specified |
| Cambridge Isotope Laboratories | L-LEUCINE (ISOPROPYL-D7, 98%) | DLM-4212-1 | 98% | Not specified | Not specified |
Key Applications and Experimental Protocols
High-purity this compound is primarily utilized in two key research applications: as an internal standard for quantitative mass spectrometry and in metabolic labeling for quantitative proteomics, most notably in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
This compound as an Internal Standard in Mass Spectrometry
Principle: In quantitative mass spectrometry, an internal standard is a compound with a known concentration that is added to an unknown sample. By comparing the signal of the analyte to the signal of the internal standard, precise quantification can be achieved, correcting for variations in sample preparation and instrument response. This compound is an ideal internal standard for the quantification of endogenous L-Leucine due to its similar chemical and physical properties, with the key difference being its mass.
Detailed Experimental Protocol:
-
Preparation of this compound Internal Standard Stock Solution:
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Accurately weigh a known amount of high-purity this compound.
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Dissolve the this compound in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile) to a final concentration of 1 mg/mL.
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Prepare a series of working solutions by serially diluting the stock solution to the desired concentration range for your experiment.
-
-
Sample Preparation:
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To your biological sample (e.g., plasma, cell lysate), add a known volume of the this compound internal standard working solution. The amount added should be comparable to the expected concentration of endogenous L-Leucine in the sample.
-
Perform protein precipitation to remove larger molecules. A common method is to add three volumes of ice-cold acetone or acetonitrile, vortex, and incubate at -20°C for at least 30 minutes.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separate the amino acids using a suitable chromatography column (e.g., a C18 reversed-phase column).
-
Set the mass spectrometer to monitor the specific mass-to-charge (m/z) transitions for both endogenous L-Leucine and this compound.
-
For L-Leucine: Precursor ion (m/z) ~132.1, Product ion (m/z) ~86.1
-
For this compound: Precursor ion (m/z) ~139.1, Product ion (m/z) ~93.1
-
-
Acquire the data in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and specificity.
-
-
Data Analysis:
-
Integrate the peak areas for both the endogenous L-Leucine and the this compound internal standard.
-
Calculate the ratio of the peak area of endogenous L-Leucine to the peak area of this compound.
-
Generate a standard curve by analyzing known concentrations of L-Leucine with a constant concentration of this compound.
-
Determine the concentration of L-Leucine in the unknown sample by interpolating its peak area ratio on the standard curve.
-
SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) using this compound
Principle: SILAC is a powerful metabolic labeling strategy used in quantitative proteomics. In a typical SILAC experiment, two populations of cells are grown in culture media that are identical except for one essential amino acid. One population is grown in "light" medium containing the natural amino acid (e.g., L-Leucine), while the other is grown in "heavy" medium containing a stable isotope-labeled version of that amino acid (e.g., this compound). After a number of cell divisions, the heavy amino acid is fully incorporated into the proteome of the "heavy" cell population. The two cell populations can then be subjected to different experimental conditions, combined, and the relative abundance of proteins can be determined by mass spectrometry.
Detailed Experimental Protocol:
-
Cell Culture and Labeling:
-
Choose a cell line that is auxotrophic for leucine (i.e., cannot synthesize it).
-
Prepare two types of SILAC media: "light" medium containing normal L-Leucine and "heavy" medium where L-Leucine is completely replaced with this compound. Both media should be otherwise identical and supplemented with dialyzed fetal bovine serum to minimize the presence of unlabeled amino acids.
-
Culture the two cell populations in their respective "light" and "heavy" media for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid.
-
-
Experimental Treatment:
-
Once the cells are fully labeled, apply the desired experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells, while the "light" labeled cells serve as a control).
-
-
Cell Harvesting and Protein Extraction:
-
Harvest both cell populations.
-
Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Digestion:
-
Quantify the protein concentration of the lysate.
-
Take a desired amount of protein (e.g., 100 µg) and perform in-solution or in-gel tryptic digestion to generate peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the incorporation of this compound.
-
-
Data Analysis:
-
Use specialized proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and quantify the relative abundance of the "heavy" and "light" forms. The ratio of the intensities of the heavy and light peptide pairs reflects the relative abundance of the corresponding protein under the two experimental conditions.
-
Visualizing Key Pathways and Workflows
To further aid in the understanding of the applications of this compound, the following diagrams, generated using the DOT language, illustrate the L-Leucine mediated mTOR signaling pathway and a typical SILAC experimental workflow.
Caption: L-Leucine activates the mTORC1 signaling pathway, promoting protein synthesis and cell growth.
Caption: The experimental workflow for a typical SILAC experiment using this compound.
References
An In-depth Technical Guide to the Safety and Handling of L-Leucine-D7
This guide provides comprehensive safety and handling information for L-Leucine-D7, a deuterated form of the essential amino acid L-Leucine. Primarily intended for researchers, scientists, and professionals in drug development, this document outlines the known properties, potential hazards, and recommended handling procedures. While specific safety data for this compound is limited, the information presented here is largely based on the well-documented properties of L-Leucine, as the isotopic labeling is not expected to significantly alter its fundamental chemical hazards.
Hazard Identification and Classification
L-Leucine is generally not classified as a hazardous substance.[1][2][3] However, as with any chemical, it should be handled with care in a laboratory setting. The toxicological properties of this compound have not been as thoroughly investigated as its non-deuterated counterpart.[4] Therefore, it is crucial to adhere to good industrial hygiene and safety practices.
Potential Health Effects:
-
Eye Contact: May cause eye irritation.
-
Skin Contact: May cause skin irritation.
-
Inhalation: May be harmful if inhaled.
-
Ingestion: May be harmful if swallowed.
It is important to note that the levorotary (l) forms of leucine have been found to have tumor-promoting activity for bladder carcinomas in some studies.
Physical and Chemical Properties
The physical and chemical properties of L-Leucine and this compound are summarized in the table below. The primary difference is the molecular weight due to the presence of deuterium atoms.
| Property | L-Leucine | This compound |
| Appearance | White crystalline powder | Solid |
| Molecular Formula | C6H13NO2 | (CD3)2CDCH2CH(NH2)CO2H |
| Molecular Weight | 131.17 g/mol | 138.22 g/mol |
| Melting Point | >300 °C (decomposes) | >300 °C |
| Solubility in Water | 2.38 g/100g at 20°C; 23 g/l at 25 °C | No data available |
| pH | 5.5-6.5 (1.0g in 100mL of H2O) | No data available |
| Odor | Odorless | No data available |
Toxicological Information
The following table summarizes the available toxicological data for L-Leucine. It is important to reiterate that the toxicological properties of this compound have not been thoroughly investigated.
| Test | Species | Route | Result |
| Acute Toxicity | Rat | Oral | LD0: > 2,000 mg/kg |
| Rat | Oral | LD50: > 16 g/kg | |
| Skin Corrosion/Irritation | Rabbit | Skin | May cause skin irritation |
| Eye Damage/Irritation | Rabbit | Eyes | May cause eye irritation |
| Carcinogenicity | - | - | Not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA |
Handling and Storage
Proper handling and storage are crucial to ensure safety and maintain the integrity of this compound.
4.1. Handling:
-
Handle in accordance with good industrial hygiene and safety practices.
-
Avoid formation of dust.
-
Provide appropriate exhaust ventilation at places where dust is formed.
-
Wash hands thoroughly after handling.
-
Wear appropriate personal protective equipment (PPE), including:
-
Eye/Face Protection: Safety glasses with side-shields or goggles.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Gloves should be inspected before use and disposed of properly after handling.
-
Respiratory Protection: A dust mask or appropriate respirator should be used if dust is generated.
-
4.2. Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Recommended storage temperature is between 15-30°C.
-
Avoid humidity, sunlight, and high temperatures.
-
Store away from strong oxidizing agents.
First Aid Measures
In case of exposure, follow these first aid measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Wash off with soap and plenty of water. If skin irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention. |
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Wear appropriate personal protective equipment to avoid dust formation and contact with the substance.
-
Environmental Precautions: Do not let the product enter drains, sewers, or waterways.
-
Methods for Cleaning Up: Sweep up the spilled material and place it in a suitable, closed container for disposal. Avoid generating dust. The spill area can then be washed with plenty of water.
Disposal Considerations
Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations. It may be disposed of as a non-hazardous waste. Consider offering surplus and non-recyclable solutions to a licensed disposal company.
Experimental Protocol: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
The following is a generalized protocol for using this compound in a SILAC experiment. Specific parameters should be optimized for your particular cell line and experimental conditions.
Objective: To metabolically label proteins in a cell culture for quantitative proteomic analysis.
Materials:
-
This compound
-
SILAC-grade cell culture medium deficient in L-Leucine
-
Dialyzed fetal bovine serum (FBS)
-
Cell line of interest
-
Standard cell culture reagents and equipment
Methodology:
-
Prepare SILAC Media:
-
Reconstitute the L-Leucine deficient medium according to the manufacturer's instructions.
-
Supplement the medium with dialyzed FBS to the desired final concentration (e.g., 10%).
-
Prepare two separate media formulations:
-
"Light" Medium: Add unlabeled L-Leucine to the final concentration required for your cell line.
-
"Heavy" Medium: Add this compound to the same final concentration as the "light" medium.
-
-
Sterile filter both media preparations.
-
-
Cell Culture and Labeling:
-
Culture the cells in the "light" medium for several passages to ensure they are fully adapted.
-
For the experimental group, switch the cells to the "heavy" medium containing this compound.
-
Culture the cells in the "heavy" medium for at least five to six cell doublings to ensure near-complete incorporation of the heavy isotope.
-
-
Protein Extraction and Analysis:
-
Harvest the "light" and "heavy" labeled cells.
-
Combine the cell pellets from both conditions in a 1:1 ratio.
-
Lyse the cells and extract the proteins using a suitable lysis buffer.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
Analyze the resulting peptide mixture by liquid chromatography-mass spectrometry (LC-MS). The mass difference of 7 Da between the light and heavy leucine-containing peptides will allow for their relative quantification.
-
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for responding to an this compound spill.
References
L-Leucine-D7 stability in different solvents and temperatures
An in-depth examination of the stability of the isotopically labeled amino acid L-Leucine-D7 in various solvents and temperatures, providing researchers, scientists, and drug development professionals with essential data and protocols for its reliable use in experimental settings.
This technical guide offers a comprehensive overview of the stability of this compound, a deuterated form of the essential branched-chain amino acid L-leucine. Understanding the stability of this crucial reagent under different storage and experimental conditions is paramount for ensuring the accuracy and reproducibility of research findings, particularly in metabolomics, proteomics, and drug discovery. This document provides a summary of available stability data, detailed experimental protocols for stability assessment, and a discussion of potential degradation pathways.
Summary of this compound Stability Data
While specific quantitative stability data for this compound in various organic solvents and at different temperatures is limited in publicly available literature, data for its non-deuterated counterpart, L-leucine, can provide valuable insights. As a solid, L-leucine is considered stable at room temperature when stored in a dry, well-ventilated place, with an indefinite shelf life if stored properly.
For solutions, the stability is dependent on the solvent, temperature, and pH. One study on parenteral nutrition solutions indicated that amino acid solutions, including leucine, are stable for up to 12 weeks when stored at 4°C. However, significant degradation was observed at room temperature and 37°C over the same period. Another study on the long-term stability of amino acids in dried blood spots revealed that leucine concentrations significantly decreased over five years of storage at room temperature.
The following table summarizes the available qualitative and analogous quantitative stability data for L-leucine, which can be used as a conservative estimate for this compound. It is crucial to note that the deuterium labeling in this compound is not expected to significantly alter its chemical stability under typical laboratory conditions.
| Solvent System | Temperature | Duration | Stability Assessment |
| Solid State | Room Temperature | Indefinite | Considered stable if stored in a dry, well-ventilated place. |
| Aqueous Solution (pH 7.0) | 4°C | At least 3 months | Studies on similar N-acyl amino acids suggest good stability. |
| Aqueous Solution (pH 7.0) | Room Temperature | At least 3 months | Light protection is recommended. |
| Dried Blood Spot | Room Temperature | 5 years | Significant degradation observed. |
| Concentrated Sulfuric Acid | Room Temperature | At least 4 weeks | Found to be stable. |
| Toluene Extract | Not specified | At least 14 days | Study on amino acid derivatives showed good stability. |
| Human Plasma | Not specified | Confirmed stable | Specific conditions and duration not detailed. |
Experimental Protocols
To ensure the integrity of this compound in your experiments, it is recommended to perform stability assessments under your specific experimental conditions. The following are detailed methodologies for key experiments to determine the stability of this compound.
Protocol 1: Stability Assessment of this compound in Solution
This protocol outlines a general method for evaluating the stability of this compound in a specific solvent at various temperatures over time.
1. Materials:
- This compound
- Solvent of interest (e.g., Methanol, DMSO, Acetonitrile, Water)
- HPLC or UPLC system with a suitable detector (e.g., UV, MS)
- Appropriate HPLC/UPLC column (e.g., C18)
- Volumetric flasks and pipettes
- Temperature-controlled storage units (e.g., refrigerator, incubator)
2. Procedure:
- Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
- Sample Preparation: Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles. Prepare separate sets of vials for each temperature and time point to be tested.
- Storage: Store the vials at the desired temperatures (e.g., -20°C, 4°C, room temperature, 40°C). Protect samples from light if photodegradation is a concern.
- Time Points: Analyze the samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
- Analysis: At each time point, analyze the samples by HPLC/UPLC. The concentration of this compound can be determined by comparing the peak area to a freshly prepared standard solution or to the initial time point (T=0).
- Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. A decrease in the main peak area and the appearance of new peaks may indicate degradation.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.
1. Materials:
- This compound
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- HPLC-MS or LC-MS/MS system for analysis
2. Procedure:
- Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
- Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at room temperature or a slightly elevated temperature for a specific duration.
- Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature.
- Thermal Degradation: Expose a solid sample or a solution of this compound to dry heat at an elevated temperature (e.g., 80°C).
- Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp) according to ICH Q1B guidelines.
- Analysis: Analyze the stressed samples using a validated HPLC-MS or LC-MS/MS method to separate and identify the parent compound and any degradation products.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the use and stability of L-Leucine.
Figure 1. Simplified metabolic pathway of L-leucine degradation.
Figure 2. Simplified diagram of L-leucine's role in activating the mTOR signaling pathway.
Figure 3. General experimental workflow for assessing the stability of this compound in solution.
The Role of L-Leucine-D7 in Elucidating Protein Turnover: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of L-Leucine-D7, a stable isotope-labeled amino acid, in the study of protein turnover. Protein turnover, the continuous synthesis and degradation of proteins, is a fundamental biological process. Its dysregulation is implicated in numerous diseases, making the accurate measurement of protein synthesis and degradation rates crucial for both basic research and therapeutic development. This compound serves as a powerful tool for metabolic labeling, enabling precise quantification of protein dynamics using mass spectrometry.
Core Principles of this compound Labeling
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling technique in quantitative proteomics.[1][2] In this approach, cells are cultured in media where a standard essential amino acid is replaced with its heavy isotope-labeled counterpart. L-Leucine, an essential amino acid, is an ideal candidate for this purpose. When cells are grown in media containing this compound, this "heavy" leucine is incorporated into newly synthesized proteins.
By comparing the mass spectra of peptides from cells grown in the presence of "light" (unlabeled) L-Leucine and "heavy" this compound, the relative abundance of proteins can be determined. Furthermore, by monitoring the rate of incorporation of this compound over time, researchers can calculate the fractional synthesis rate (FSR) and half-life of individual proteins, providing a dynamic view of the proteome.[3][4]
Data Presentation: Quantitative Insights into Protein Turnover
The following tables summarize quantitative data from studies utilizing stable isotope-labeled leucine to measure protein turnover. While comprehensive datasets specifically for this compound are not always presented in a consolidated format in primary literature, the principles and resulting data are analogous to studies using other deuterated or 13C-labeled leucine isotopes.
| Protein | Tissue/Cell Line | Fractional Synthesis Rate (%/h) | Reference |
| Myofibrillar proteins | Human Skeletal Muscle (Fasted) | 0.042 ± 0.007 | [5] |
| Myofibrillar proteins | Human Skeletal Muscle (Fed) | 0.088 ± 0.005 | |
| Mixed Muscle Protein | Older Adults (Postabsorptive) | 0.063 ± 0.004 | |
| Mixed Muscle Protein | Older Adults (Postprandial) | 0.075 ± 0.006 |
Table 1: Representative Fractional Synthesis Rates (FSR) of Muscle Proteins.
| Protein Pool | Organism | Half-life (t1/2) | Reference |
| Fast-turnover proteins | Mouse | 11.5 h | |
| Medium-turnover proteins | Mouse | 16.6 h | |
| Slow-turnover proteins | Mouse | 71.5 h | |
| Average Proteome | HeLa Cells | ~20 h |
Table 2: Estimated Protein Pool Half-lives.
Signaling Pathways: The Role of Leucine in mTOR Activation
Leucine is a potent activator of the mechanistic Target of Rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. The diagram below illustrates the key steps in this signaling cascade.
Leucine-induced mTORC1 signaling pathway.
Experimental Protocols
In Vitro SILAC Labeling with this compound
This protocol outlines the general steps for performing a SILAC experiment using this compound to measure protein turnover in cultured cells.
-
Cell Culture Preparation:
-
Culture cells in DMEM specifically lacking L-Leucine.
-
Supplement the medium with either "light" (unlabeled) L-Leucine or "heavy" this compound.
-
Use dialyzed fetal bovine serum to prevent the introduction of unlabeled leucine.
-
Grow cells for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid.
-
-
Experimental Treatment:
-
Once fully labeled, expose the "heavy" and "light" cell populations to the desired experimental conditions.
-
-
Cell Lysis and Protein Extraction:
-
Harvest the cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration in each lysate.
-
-
Sample Mixing and Protein Digestion:
-
Mix equal amounts of protein from the "light" and "heavy" cell lysates.
-
Perform in-solution or in-gel digestion of the mixed proteins, typically using trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture using high-resolution LC-MS/MS.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
-
Data Analysis:
-
Use specialized software to identify peptides and quantify the intensity ratios of "heavy" to "light" peptide pairs.
-
Calculate protein turnover rates based on the change in these ratios over time in pulse-chase experiments.
-
In Vivo Labeling with this compound in a Mouse Model
This protocol provides a general framework for an in vivo protein turnover study in mice using a diet containing this compound.
-
Animal Acclimation and Diet:
-
Acclimate mice to a custom diet that is identical to the labeling diet but contains unlabeled L-Leucine.
-
Switch mice to a diet where a portion or all of the L-Leucine is replaced with this compound. The duration of labeling will depend on the turnover rates of the proteins of interest.
-
-
Tissue Collection:
-
At various time points during the labeling period, euthanize mice and harvest tissues of interest.
-
Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C.
-
-
Protein Extraction and Digestion:
-
Homogenize the frozen tissues and extract proteins using an appropriate lysis buffer.
-
Quantify the protein concentration.
-
Digest the proteins into peptides using a standard protocol (e.g., trypsin digestion).
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide samples by LC-MS/MS.
-
Calculate the fractional incorporation of this compound into peptides over time to determine protein synthesis rates.
-
Experimental Workflow
The following diagram illustrates a typical workflow for a protein turnover study using this compound.
General workflow for this compound based protein turnover studies.
Conclusion
This compound is a valuable tool for researchers studying the dynamics of protein turnover. Its use in metabolic labeling experiments, coupled with modern mass spectrometry, provides a robust and accurate method for quantifying protein synthesis and degradation rates. This in-depth guide offers the foundational knowledge and protocols necessary for the successful implementation of this compound in your research, ultimately contributing to a deeper understanding of cellular physiology and disease.
References
- 1. A mass spectrometry workflow for measuring protein turnover rates in vivo | Springer Nature Experiments [experiments.springernature.com]
- 2. usherbrooke.ca [usherbrooke.ca]
- 3. researchgate.net [researchgate.net]
- 4. Proteome-Wide Measurement of Protein Half-Lives and Translation Rates in Vasopressin-Sensitive Collecting Duct Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Metabolic Flux Analysis Using L-Leucine-D7
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth introduction to Metabolic Flux Analysis (MFA), a powerful technique for quantifying the rates of metabolic pathways within living cells. We focus on the practical application of L-Leucine-D7, a stable isotope-labeled amino acid, as a tracer to investigate cellular metabolism, particularly in the context of protein synthesis and related signaling pathways. This document details the core principles, experimental workflows, data analysis, and applications relevant to academic research and pharmaceutical development.
Introduction to Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a critical tool for quantitatively studying cellular metabolism.[1][2][3] Unlike metabolomics, which measures the static concentrations of metabolites, MFA determines the rates (fluxes) at which metabolites are interconverted through enzymatic reactions.[1][3] These intracellular fluxes cannot be measured directly. Instead, they are inferred by introducing stable isotope-labeled nutrients, or "tracers," into a biological system and tracking their incorporation into downstream metabolites.
The core principle of MFA is that the isotopic labeling patterns of intracellular metabolites are a direct function of the metabolic fluxes. By feeding cells a substrate enriched with a stable isotope (e.g., ¹³C, ¹⁵N, or ²H/D), the label is distributed throughout the metabolic network. Analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) are then used to measure the resulting isotopic enrichment patterns. This data, combined with a stoichiometric model of cellular metabolism, allows for the calculation of intracellular fluxes.
This compound as a Metabolic Tracer
L-Leucine is an essential branched-chain amino acid (BCAA) that plays a central role not only as a building block for proteins but also as a key signaling molecule, most notably in the activation of the mTOR signaling pathway which governs cell growth and protein synthesis.
This compound is a form of L-Leucine where seven hydrogen atoms have been replaced with their heavy isotope, deuterium (D). This labeling makes it an excellent tracer for several reasons:
-
Chemical Identity : It is chemically identical to natural leucine and is processed by cells in the same manner.
-
Detection : The mass difference allows it to be distinguished from its unlabeled counterpart by mass spectrometry.
-
Applications : It is widely used as a tracer to quantify protein synthesis and breakdown and can serve as an internal standard for the accurate quantification of unlabeled leucine in biological samples.
The use of deuteration has also gained attention for its potential to influence the pharmacokinetic and metabolic profiles of drugs.
Key Pathways and Experimental Workflow
Leucine is a potent activator of the mTORC1 (mechanistic Target of Rapamycin Complex 1) pathway, a master regulator of cell growth and metabolism. Understanding this pathway is critical in many fields, including cancer research and metabolic diseases. Leucine's activation of mTORC1 promotes protein synthesis and inhibits autophagy.
Caption: Simplified mTORC1 signaling pathway activated by L-Leucine.
A typical metabolic flux experiment using this compound follows a structured workflow from cell culture to data analysis. This process ensures that the isotopic labeling reaches a steady state, allowing for accurate flux calculations.
Caption: General experimental workflow for metabolic flux analysis.
Experimental Protocols
This section provides a detailed methodology for a typical in vitro MFA experiment using this compound in cultured mammalian cells.
-
Cell Seeding : Plate the mammalian cells of interest in 6-well plates at a density that ensures they reach approximately 80% confluency at the time of the experiment.
-
Tracer Medium Preparation :
-
Use a base medium that is deficient in leucine (e.g., custom-formulated DMEM).
-
Supplement this medium with a known concentration of This compound . The concentration should be similar to that of leucine in standard culture medium to avoid metabolic artifacts.
-
Crucially, supplement the medium with dialyzed Fetal Bovine Serum (dFBS) instead of standard FBS. Dialysis removes small molecules like amino acids from the serum, which would otherwise compete with the labeled tracer and dilute the isotopic enrichment.
-
Add all other necessary supplements (e.g., glutamine, penicillin-streptomycin).
-
-
Isotopic Labeling :
-
When cells reach the target confluency, aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed this compound tracer medium to the cells.
-
Incubate the cells for a duration sufficient to achieve an isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant. This period is often determined empirically but typically ranges from 8 to 24 hours, or at least one full cell doubling time.
-
-
Quenching Metabolism : To accurately capture the metabolic state, enzymatic activity must be stopped instantly.
-
Place the culture plate on a bed of dry ice to rapidly cool the cells.
-
Aspirate the labeling medium quickly.
-
Wash the cells once with ice-cold PBS to remove any remaining extracellular tracer.
-
-
Metabolite Extraction :
-
Add an ice-cold extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate/solvent mixture into a microcentrifuge tube.
-
Vortex the tubes and centrifuge at high speed at 4°C to pellet protein and cell debris.
-
Collect the supernatant, which contains the extracted metabolites.
-
-
Sample Preparation for MS :
-
Dry the metabolite extract completely using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., a mixture compatible with the initial mobile phase).
-
-
Instrumentation : Use a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatography : Separate metabolites using a suitable column (e.g., a C18 reversed-phase column for general metabolomics).
-
Mass Spectrometry :
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification.
-
Define specific precursor-to-product ion transitions for both unlabeled L-Leucine and this compound. Based on available literature for similar compounds, an example transition for a D7-labeled leucine internal standard is m/z 139.2 → 93.0.
-
Acquire data to determine the peak areas for all isotopologues of leucine and its downstream metabolites.
-
Data Analysis and Flux Calculation
The ultimate goal of MFA is to translate the measured isotopic labeling patterns into a quantitative flux map. This is a computational process that integrates experimental data with a metabolic network model.
The process involves three main inputs:
-
Isotope Labeling Data : The mass isotopomer distributions (MIDs) of key metabolites, obtained from LC-MS/MS analysis.
-
Extracellular Fluxes : Directly measured rates of nutrient uptake and product secretion (e.g., this compound consumption, lactate production).
-
Metabolic Network Model : A curated model of cellular metabolism specific to the organism or cell type, including all relevant biochemical reactions and atom transitions.
Specialized software (e.g., INCA, Metran) uses an iterative algorithm to estimate the set of intracellular fluxes that best reproduces the experimentally measured MIDs. The output is a comprehensive map of metabolic rates throughout the central carbon metabolism and other connected pathways.
Caption: Logical workflow for computational flux analysis.
Data Presentation and Interpretation
Quantitative data from MFA experiments are typically summarized in tables to facilitate comparison between different experimental conditions. Below are examples of how such data might be presented.
Table 1: Leucine Flux and Oxidation Rates in Response to a Therapeutic Compound This table illustrates how MFA can be used to assess the metabolic effects of drug candidates on leucine metabolism.
| Treatment Group | Leucine Flux (μmol/kg/hr) | Leucine Oxidation (μmol/kg/hr) | Non-oxidative Leucine Disposal (Protein Synthesis) (μmol/kg/hr) |
| Vehicle Control | 120 ± 15 | 25 ± 5 | 95 ± 10 |
| Compound A | 150 ± 20 | 30 ± 7 | 120 ± 13 |
| Compound B | 90 ± 12 | 20 ± 4 | 70 ± 8 |
| Data are presented as mean ± SD. This is hypothetical data for illustrative purposes. |
Table 2: Fractional Synthesis Rate (FSR) of Myofibrillar Protein This table shows how leucine tracers can quantify the rate of new protein synthesis under different physiological states.
| Condition | Fractional Synthesis Rate (%/hour) |
| Basal State | 0.05 ± 0.01 |
| Post-exercise | 0.10 ± 0.02 |
| Post-exercise + Leucine Supplementation | 0.15 ± 0.03 |
| Data are presented as mean ± SD. This is hypothetical data for illustrative purposes. |
Applications in Drug Development and Research
MFA using tracers like this compound is a versatile technique with broad applications:
-
Drug Discovery and Development : It can be used to assess the metabolic effects of drug candidates, helping to identify their mechanisms of action and reveal potential off-target effects.
-
Disease Research : MFA helps to pinpoint disease-specific alterations in cellular metabolism, providing insights into the pathophysiology of conditions like cancer, diabetes, and neurodegenerative disorders.
-
Systems Biology : By providing a functional readout of the metabolic state, MFA complements other 'omics' data (genomics, proteomics) to build a more complete picture of cellular regulation.
-
Bioprocess Optimization : In metabolic engineering, MFA is used to identify bottlenecks in production pathways and to guide the rational design of microbial strains for the enhanced production of pharmaceuticals and biofuels.
References
- 1. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes [mdpi.com]
- 2. [PDF] Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes | Semantic Scholar [semanticscholar.org]
- 3. Metabolic Flux Analysis-Linking Isotope Labeling and Metabolic Fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for L-Leucine-D7 Labeling in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative proteomics.[1][2] This technique relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells.[3][4] By comparing the mass spectra of proteins from cells grown in "light" (natural abundance) and "heavy" amino acid-containing media, one can accurately quantify differences in protein abundance.[2]
L-Leucine, an essential amino acid, is a key activator of the mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism. The use of deuterated L-Leucine, such as L-Leucine-D7, allows for the precise tracking and quantification of protein synthesis and turnover, providing valuable insights into cellular responses to various stimuli and therapeutic agents. This document provides a detailed step-by-step protocol for this compound labeling in cell culture, data presentation guidelines, and visualizations of the experimental workflow and the mTOR signaling pathway.
Data Presentation
Quantitative data from a typical this compound labeling experiment should be organized for clarity and ease of comparison. The following tables provide templates for presenting key experimental parameters and results.
Table 1: Experimental Parameters for this compound Labeling
| Parameter | "Light" Condition | "Heavy" Condition |
| Cell Line | e.g., HEK293T | e.g., HEK293T |
| Culture Medium | DMEM (Leucine-deficient) | DMEM (Leucine-deficient) |
| Serum | 10% Dialyzed FBS | 10% Dialyzed FBS |
| L-Leucine Isotope | L-Leucine (unlabeled) | This compound |
| L-Leucine Concentration | 105 mg/L | 112 mg/L (equimolar to light) |
| Adaptation Phase (Doublings) | ≥ 5 | ≥ 5 |
| Experimental Treatment | Control (e.g., vehicle) | Experimental (e.g., drug treatment) |
Table 2: this compound Incorporation Efficiency Over Time
| Time Point (Cell Doublings) | Incorporation Efficiency (%) |
| 1 | ~50% |
| 2 | ~75% |
| 3 | ~87.5% |
| 4 | ~93.8% |
| 5 | >95% |
| 6 | >99% |
Note: Incorporation efficiency should be experimentally verified by mass spectrometry.
Experimental Protocols
This section details the step-by-step methodology for performing an this compound labeling experiment.
Phase 1: Adaptation - Metabolic Labeling of Cells
The initial phase involves adapting the cell population to grow in media where the natural L-Leucine is completely replaced by this compound.
1. Preparation of SILAC Media:
-
Start with a commercially available L-Leucine-deficient cell culture medium (e.g., DMEM for SILAC).
-
Prepare two types of media: "Light" and "Heavy".
-
To prepare "Light" medium, supplement the L-Leucine-deficient base medium with unlabeled L-Leucine to a final concentration typically found in standard media (e.g., 105 mg/L for DMEM).
-
To prepare "Heavy" medium, supplement the L-Leucine-deficient base medium with this compound. To maintain an equimolar concentration to the "Light" medium, the concentration of this compound will be slightly higher due to its increased molecular weight (approximately 112 mg/L).
-
Both "Light" and "Heavy" media must be supplemented with 10% dialyzed fetal bovine serum (dFBS) to avoid the presence of unlabeled amino acids from the serum. Other standard supplements like glutamine and antibiotics should also be added.
-
Sterile-filter the prepared media using a 0.22 µm filter.
2. Cell Culture and Adaptation:
-
Thaw and culture your chosen cell line in the "Light" SILAC medium.
-
Once the cells are healthy and actively dividing, split the culture into two parallel flasks. Continue to culture one flask in the "Light" medium and switch the other to the "Heavy" medium.
-
Culture the cells for a minimum of five to six cell doublings in their respective SILAC media to ensure complete incorporation of the labeled or unlabeled L-Leucine. The doubling time of the specific cell line should be considered to determine the total culture time required.
-
Monitor cell morphology and growth rate during the adaptation phase to ensure that the this compound has no adverse effects on cell health.
3. Verification of Incorporation Efficiency:
-
After at least five doublings, harvest a small number of cells from the "Heavy" culture.
-
Lyse the cells, extract proteins, and perform a tryptic digest.
-
Analyze the resulting peptides by mass spectrometry to confirm that the incorporation of this compound is greater than 95-99%.
Phase 2: Experimental Treatment and Sample Collection
Once complete incorporation is confirmed, the experimental phase can begin.
1. Experimental Treatment:
-
Plate the "Light" and "Heavy" labeled cells for your experiment.
-
Apply the experimental treatment to one cell population (e.g., "Heavy" cells) and the control treatment to the other ("Light" cells). The choice of which population receives the treatment can be swapped.
2. Cell Harvesting and Lysis:
-
After the treatment period, wash the cells with ice-cold PBS.
-
Harvest the "Light" and "Heavy" cell populations separately.
-
Count the cells from each population to ensure equal numbers are mixed.
-
Combine the "Light" and "Heavy" cell pellets in a 1:1 ratio.
-
Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
Phase 3: Protein Preparation and Mass Spectrometry Analysis
1. Protein Digestion:
-
Quantify the protein concentration in the cell lysate.
-
Reduce the disulfide bonds in the proteins using a reducing agent like DTT.
-
Alkylate the cysteine residues with an alkylating agent such as iodoacetamide.
-
Digest the proteins into peptides using a protease, typically trypsin.
2. Peptide Cleanup:
-
Desalt and concentrate the peptide mixture using a C18 solid-phase extraction (SPE) column or tip.
3. LC-MS/MS Analysis:
-
Analyze the cleaned peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of L-Leucine (light) or this compound (heavy).
4. Data Analysis:
-
Use specialized proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and quantify the intensity ratio of the heavy to light peptide pairs.
-
The ratio of the peak intensities for each peptide pair reflects the relative abundance of the corresponding protein in the two cell populations.
Mandatory Visualizations
mTOR Signaling Pathway
Leucine is a potent activator of the mTORC1 complex. The following diagram illustrates the key components and interactions within this signaling pathway.
Caption: The mTOR signaling pathway, activated by L-Leucine, regulates protein synthesis.
Experimental Workflow for this compound Labeling
The diagram below outlines the complete experimental workflow for a SILAC experiment using this compound.
Caption: Step-by-step workflow for this compound SILAC labeling and analysis.
References
- 1. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. mTOR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 4. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Protein Synthesis Measurement Using L-Leucine-D7
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the use of L-Leucine-D7, a stable isotope-labeled amino acid, for the in vivo measurement of protein synthesis. This technique is a powerful tool for understanding the dynamics of protein metabolism in various physiological and pathological states, making it highly relevant for basic research and drug development.
Introduction
The measurement of protein synthesis rates in vivo is crucial for investigating numerous biological processes, including muscle growth and atrophy, metabolic disorders, and the response to therapeutic interventions. Stable isotope labeling with amino acids, such as this compound, followed by mass spectrometry analysis, offers a safe and accurate method to determine the fractional synthetic rate (FSR) of proteins in various tissues. L-Leucine, an essential amino acid, plays a key role in stimulating protein synthesis, primarily through the activation of the mTOR signaling pathway. Its deuterated form, this compound, serves as a tracer that gets incorporated into newly synthesized proteins. By measuring the enrichment of this compound in tissue proteins over time, the rate of protein synthesis can be quantified.
Principle of the Method
The fundamental principle involves the administration of this compound into a biological system. This labeled amino acid enters the free amino acid pool and is subsequently incorporated into nascent polypeptide chains during protein synthesis. The rate of its incorporation is proportional to the rate of protein synthesis. By collecting tissue samples at different time points after administration and analyzing the isotopic enrichment of leucine in the protein-bound and precursor pools (e.g., plasma or intracellular free amino acids) using mass spectrometry, the FSR can be calculated. The FSR represents the percentage of the protein pool that is newly synthesized per unit of time.
Key Signaling Pathway: mTOR
Leucine is a potent activator of the mechanistic Target of Rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. Understanding this pathway is crucial for interpreting data from this compound studies.
Caption: Leucine-mediated activation of the mTORC1 signaling pathway to promote protein synthesis.
Experimental Protocols
The following protocols provide a general framework for conducting in vivo protein synthesis measurements using this compound. Specific parameters may need to be optimized based on the animal model, tissue of interest, and experimental question.
Animal Preparation and this compound Administration
This protocol outlines the steps for preparing the animal and administering the labeled amino acid.
Caption: Experimental workflow for this compound administration and sample collection.
Detailed Methodology:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment to minimize stress.
-
Fasting: To achieve a basal metabolic state, an overnight fast (12-16 hours) with free access to water is often employed.
-
Baseline Blood Sample: Collect a small volume of blood (e.g., via tail vein) before tracer administration to determine baseline isotopic enrichment.
-
This compound Preparation: Dissolve this compound in sterile saline to the desired concentration. The solution should be sterile-filtered.
-
Dosage and Administration:
-
Flooding Dose: A large dose of L-Leucine containing a known tracer enrichment is administered to rapidly raise the intracellular labeled leucine concentration to a high and relatively stable level. This minimizes the need to measure the true precursor enrichment.
-
Constant Infusion: A primed-continuous infusion is used to maintain a steady state of tracer enrichment in the plasma over a longer period.
-
-
Timed Sample Collection:
-
Blood: Collect blood samples at predetermined intervals to monitor plasma leucine enrichment.
-
Tissue: At the end of the experiment, euthanize the animal and rapidly dissect the tissues of interest. It is critical to freeze the tissues immediately in liquid nitrogen to halt metabolic processes.
-
Sample Processing and Analysis
This protocol describes the steps for processing the collected samples to measure this compound enrichment.
Detailed Methodology:
-
Tissue Homogenization: Homogenize the frozen tissue samples in a suitable buffer (e.g., perchloric acid or a lysis buffer) to precipitate proteins.
-
Protein Hydrolysis: Isolate the protein pellet by centrifugation. Wash the pellet multiple times to remove free amino acids. Hydrolyze the protein pellet in 6M HCl at 110°C for 18-24 hours to break it down into its constituent amino acids.
-
Amino Acid Purification: Purify the amino acids from the hydrolysate using cation exchange chromatography.
-
Derivatization: Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Common derivatizing agents include N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
Mass Spectrometry Analysis:
-
Analyze the derivatized samples using GC-MS or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Monitor the ion currents corresponding to the unlabeled (m/z) and labeled (m/z+7 for D7) leucine.
-
-
Precursor Pool Enrichment: Determine the enrichment of this compound in the plasma or the intracellular free amino acid pool from the tissue homogenate supernatant.
Data Analysis and Calculation of Fractional Synthetic Rate (FSR)
The FSR is calculated using the following formula:
FSR (%/hour) = (E_protein / E_precursor) * (1 / t) * 100
Where:
-
E_protein: Enrichment of this compound in the protein-bound pool (mole percent excess) at the end of the labeling period.
-
E_precursor: Average enrichment of this compound in the precursor pool (plasma or intracellular free leucine) over the labeling period.
-
t: The duration of the labeling period in hours.
Quantitative Data Summary
The following tables provide example quantitative data that are typically generated in such experiments. These values are illustrative and will vary depending on the experimental conditions.
| Parameter | Value Range | Unit | Notes |
| Animal Model | Mouse, Rat | - | |
| This compound Purity | >98 | % | |
| Dosage (Flooding Dose) | 100 - 200 | mg/kg body weight | |
| Infusion Rate (Constant Infusion) | 0.5 - 2.0 | µmol/kg/min | Following a priming dose. |
| Labeling Duration | 0.5 - 6 | hours | |
| Typical Plasma Enrichment | 5 - 15 | Mole Percent Excess | |
| Typical Muscle FSR (Basal) | 0.04 - 0.08 | %/hour | |
| Typical Liver FSR (Basal) | 1.5 - 2.5 | %/hour |
Table 1: Typical Experimental Parameters for In Vivo Protein Synthesis Measurement.
| Tissue | Condition | FSR (%/hour) | Standard Deviation |
| Skeletal Muscle | Control | 0.065 | 0.012 |
| Treatment X | 0.098 | 0.015 | |
| Liver | Control | 2.1 | 0.3 |
| Treatment X | 1.8 | 0.25 | |
| Heart | Control | 0.8 | 0.1 |
| Treatment X | 1.1 | 0.15 |
Table 2: Example Fractional Synthetic Rates in Different Tissues.
Applications in Research and Drug Development
-
Muscle Physiology: Studying the effects of exercise, nutrition, and aging on muscle protein synthesis.
-
Metabolic Diseases: Investigating protein metabolism in conditions like obesity and diabetes.
-
Drug Discovery: Evaluating the efficacy of anabolic and anti-catabolic drugs.
-
Toxicology: Assessing the impact of compounds on protein synthesis in various organs.
-
Neuroscience: Measuring protein synthesis rates in different brain regions to understand neuronal plasticity and neurodegenerative diseases.
Troubleshooting and Considerations
-
Precursor Pool Selection: The choice of precursor pool (plasma vs. intracellular) can significantly impact the calculated FSR. Intracellular enrichment is considered more representative but is more challenging to measure.
-
Isotope Purity: Ensure the use of high-purity this compound to avoid interference from other isotopes.
-
Analytical Variability: Careful and consistent sample preparation and mass spectrometry analysis are critical for obtaining reproducible results.
-
Animal Handling: Minimize stress on the animals as it can influence protein metabolism.
-
Steady State: For constant infusion studies, it is important to confirm that a steady state of plasma enrichment has been achieved.
By following these detailed application notes and protocols, researchers can effectively utilize this compound to gain valuable insights into in vivo protein synthesis, advancing our understanding of health and disease.
Application Note: L-Leucine-D7 as an Internal Standard for Quantitative Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative analysis by mass spectrometry (MS) is a cornerstone of modern biomedical research and drug development. Achieving high accuracy and precision in these measurements necessitates the use of internal standards to correct for variations inherent in sample preparation and instrument response. Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in MS-based quantification due to their near-identical physicochemical properties to the analyte of interest.[1] L-Leucine-D7, a deuterated analog of the essential amino acid L-leucine, serves as an excellent internal standard for the accurate quantification of endogenous L-leucine in various biological matrices. Its use is critical in diverse research areas, including proteomics, metabolomics, and pharmacokinetic studies.[2][][4]
This application note provides a comprehensive overview and detailed protocols for the use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful technique for quantitative analysis. It involves the addition of a known amount of a stable isotope-labeled version of the analyte (e.g., this compound) to a sample.[4] This "spiked" sample is then processed and analyzed by MS. Because the SIL internal standard and the endogenous analyte exhibit nearly identical chemical and physical behavior during sample extraction, chromatography, and ionization, any sample loss or variation in instrument response will affect both compounds equally. By measuring the ratio of the MS signal of the analyte to that of the internal standard, a highly accurate and precise quantification of the analyte concentration can be achieved.
Applications
The use of this compound as an internal standard is applicable to a wide range of quantitative bioanalytical studies:
-
Metabolomics: To accurately measure the concentration of L-leucine in plasma, tissues, and cell cultures for metabolic profiling and disease biomarker discovery.
-
Proteomics: In conjunction with techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where deuterated amino acids can be used to quantify differences in protein abundance between cell populations.
-
Nutritional Studies: To trace the metabolism and flux of leucine in vivo.
-
Clinical Diagnostics: For the diagnosis and monitoring of metabolic disorders such as Maple Syrup Urine Disease (MSUD), where the accurate measurement of leucine and its isomers is crucial.
-
Drug Development: In pharmacokinetic studies to assess the effect of drugs on amino acid metabolism.
Experimental Protocols
This section details a general protocol for the quantification of L-leucine in human plasma using this compound as an internal standard. This protocol is a composite of established methodologies and should be optimized for specific instruments and experimental needs.
Materials and Reagents
-
L-Leucine (analyte standard)
-
This compound (internal standard)
-
Human Plasma (or other biological matrix)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Formate
-
Water (LC-MS grade)
-
Solid-Phase Extraction (SPE) Cartridges (Cationic Exchange, if required)
-
Microcentrifuge tubes
-
Autosampler vials
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of L-leucine and this compound in a suitable solvent (e.g., water or 0.1% formic acid in water).
-
Working Standard Solutions: Prepare a series of working standard solutions of L-leucine by serial dilution of the primary stock solution. These will be used to create the calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 10 µg/mL). The optimal concentration should be determined during method development.
Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add a specific volume of the this compound internal standard working solution.
-
Add three volumes of ice-cold methanol (or acetonitrile) to precipitate proteins.
-
Vortex for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a specific volume of the initial mobile phase (e.g., 100 µL).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
-
Column: A column suitable for the separation of polar compounds, such as a C18, HILIC, or a specialized amino acid analysis column, should be used. For instance, a CHIRALPAK ZWIX(-) column can be used for enantiomeric separation without derivatization.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A gradient elution should be optimized to achieve good separation of leucine from its isomers (isoleucine and alloisoleucine) and other matrix components.
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
L-Leucine: The precursor ion is [M+H]+ with m/z 132.1. A characteristic product ion is m/z 43.0.
-
This compound: The precursor ion is [M+H]+ with m/z 139.2. A characteristic product ion is m/z 93.0.
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, gas flows, and collision energy for maximum signal intensity.
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of L-leucine to this compound against the concentration of the L-leucine standards. A linear regression with a weighting factor of 1/x or 1/x² is often used.
-
Quantification: Determine the concentration of L-leucine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
The following tables summarize typical quantitative performance data for an LC-MS/MS method for L-leucine using this compound as an internal standard. The values presented are illustrative and may vary depending on the specific instrumentation and matrix.
Table 1: Linearity and Range
| Analyte | Calibration Range (µg/mL) | Correlation Coefficient (r²) |
| L-Leucine | 1 - 1000 | > 0.995 |
Based on data for L-leucine analysis in human plasma.
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| L-Leucine | Low | 5 | < 10 | < 10 | 90 - 110 |
| Medium | 50 | < 10 | < 10 | 90 - 110 | |
| High | 500 | < 10 | < 10 | 90 - 110 |
%RSD: Percent Relative Standard Deviation. Accuracy is expressed as the percentage of the measured concentration to the nominal concentration.
Table 3: Sensitivity
| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| L-Leucine | 0.0003 | 0.001 |
Based on a highly sensitive method for D- and L-leucine.
Visualizations
The following diagrams illustrate the key workflows and principles described in this application note.
Caption: Experimental workflow for L-leucine quantification.
Caption: Principle of internal standardization.
Conclusion
This compound is a highly effective internal standard for the precise and accurate quantification of L-leucine in complex biological matrices by LC-MS/MS. Its use corrects for variability during sample processing and analysis, leading to robust and reliable data. The protocols and data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to implement this methodology in their own laboratories for a wide array of applications. The inherent advantages of using a stable isotope-labeled internal standard like this compound are indispensable for generating high-quality quantitative data in modern bioanalysis.
References
Application Notes & Protocols for L-Leucine-D7 Labeled Proteins in Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of L-Leucine-D7 in stable isotope labeling by amino acids in cell culture (SILAC) for quantitative proteomics. The information herein is designed to guide researchers through sample preparation, experimental design, and data interpretation, with a focus on applications in drug development and cellular signaling pathway analysis.
Application Note 1: Introduction to this compound Labeling for Quantitative Proteomics
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy that enables accurate relative quantification of proteins in different cell populations.[1][2] This is achieved by growing cells in media where a standard essential amino acid is replaced by its heavy isotope-labeled counterpart.[3] this compound, a deuterated form of the essential amino acid L-Leucine, serves as an effective label due to its high incorporation efficiency and the prevalence of leucine residues throughout the proteome.
The core principle of SILAC involves two populations of cells grown in media that are identical except for the isotopic form of a specific amino acid.[4] One population is cultured in "light" medium containing the natural amino acid (e.g., L-Leucine), while the other is cultured in "heavy" medium containing the isotope-labeled amino acid (e.g., this compound).[4] After a sufficient number of cell divisions (typically at least five), the heavy amino acid is fully incorporated into the proteome of the "heavy" cell population. The cell populations can then be subjected to different experimental conditions, such as drug treatment or induction of a specific cellular response. Subsequently, the "light" and "heavy" cell lysates are combined at a 1:1 ratio. This early mixing minimizes sample-to-sample variation that can be introduced during downstream processing steps like protein digestion and peptide fractionation.
The combined protein mixture is then digested, typically with trypsin, and the resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). In the mass spectrometer, a peptide containing the "light" L-Leucine will have a distinct mass from its "heavy" this compound-containing counterpart. The relative abundance of the two forms of the peptide can be determined by comparing the signal intensities of the corresponding isotopic peaks. This ratio reflects the relative abundance of the parent protein in the two cell populations.
Key Advantages of this compound SILAC:
-
High Accuracy and Precision: By mixing samples at the beginning of the workflow, SILAC minimizes experimental errors, leading to high quantitative accuracy.
-
In Vivo Labeling: Metabolic labeling occurs within living cells, preserving the native state of proteins and their post-translational modifications.
-
Broad Applicability: L-Leucine is an essential amino acid, ensuring its incorporation across a wide range of proteins.
-
Compatibility with Various Workflows: SILAC is compatible with both in-solution and in-gel digestion methods, as well as various fractionation techniques.
Application Note 2: Comparative Analysis of Sample Preparation Techniques
The choice of protein digestion method is a critical step in the proteomics workflow. The two most common approaches are in-solution digestion and in-gel digestion. The selection of the appropriate method depends on the complexity of the sample and the specific research goals.
In-Solution Digestion: This method involves the enzymatic digestion of proteins directly in a solution. It is generally faster and less prone to sample loss compared to in-gel digestion. In-solution digestion is well-suited for less complex protein mixtures and for workflows where high throughput is desired.
In-Gel Digestion: In this technique, proteins are first separated by one-dimensional or two-dimensional gel electrophoresis (SDS-PAGE). Protein bands or spots of interest are then excised from the gel, and the proteins are digested within the gel matrix. This method is advantageous for complex samples as it provides an initial fractionation step, reducing the complexity of the peptide mixture introduced to the mass spectrometer.
Quantitative Comparison of In-Solution vs. In-Gel Digestion:
The choice between in-solution and in-gel digestion can impact the number of identified proteins and peptides, as well as the overall protein sequence coverage. The following table summarizes a comparative analysis of the two methods.
| Parameter | In-Solution Digestion | In-Gel Digestion | Reference |
| Number of Identified Proteins | 468 | 478 | |
| Number of Unique Peptides Identified | 2084 | 1369 | |
| Average Sequence Coverage per Protein | 27.2% | 19.1% | |
| Peptide Yield Variability | Lower | Higher (up to 50% error reported in some studies) | |
| Experimental Time | Shorter | Longer |
Reproducibility of SILAC Quantification:
A key advantage of the SILAC methodology is its high reproducibility. The coefficient of variation (CV) for protein ratios is a measure of this reproducibility.
| Method | Median CV of Protein Ratios | Reference |
| SILAC-DDA (MS1 Quantification) | ~15-20% | |
| SILAC-DIA (MS2 Quantification) | Significantly lower than DDA |
Experimental Protocols
Protocol 1: this compound Metabolic Labeling of Adherent Cells
This protocol describes the metabolic labeling of two populations of adherent cells with either "light" L-Leucine or "heavy" this compound.
Materials:
-
SILAC-grade DMEM or RPMI-1640 medium deficient in L-Leucine, L-Lysine, and L-Arginine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-Leucine
-
"Heavy" this compound
-
L-Lysine and L-Arginine (SILAC grade)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks or plates
Procedure:
-
Prepare SILAC Media:
-
Reconstitute the SILAC-grade medium according to the manufacturer's instructions.
-
Prepare "Light" medium by supplementing the medium with "light" L-Leucine, L-Lysine, and L-Arginine to their normal physiological concentrations.
-
Prepare "Heavy" medium by supplementing the medium with "heavy" this compound, "light" L-Lysine, and "light" L-Arginine to their normal physiological concentrations.
-
Add dFBS to a final concentration of 10%.
-
Sterile-filter the media.
-
-
Cell Culture and Labeling:
-
Culture two separate populations of the desired cell line.
-
For the "light" population, culture the cells in the "Light" SILAC medium.
-
For the "heavy" population, culture the cells in the "Heavy" SILAC medium.
-
Passage the cells for at least five cell doublings to ensure complete incorporation of the labeled amino acid.
-
-
Experimental Treatment:
-
Once labeling is complete, apply the desired experimental treatment (e.g., drug compound, growth factor) to one of the cell populations. The other population will serve as the control.
-
-
Cell Harvest and Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay such as the BCA assay.
-
-
Sample Mixing:
-
Combine equal amounts of protein from the "light" and "heavy" cell lysates.
-
Protocol 2: In-Solution Protein Digestion
This protocol is for the enzymatic digestion of the combined "light" and "heavy" protein lysate.
Materials:
-
Combined protein lysate from Protocol 1
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium Bicarbonate (NH4HCO3)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Reduction:
-
To the combined protein lysate, add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 1 hour.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 55 mM.
-
Incubate in the dark at room temperature for 45 minutes.
-
-
Digestion:
-
Dilute the sample with 50 mM NH4HCO3 to reduce the concentration of any denaturants (e.g., urea, if used in the lysis buffer).
-
Add trypsin at a 1:50 (enzyme:protein) ratio (w/w).
-
Incubate overnight at 37°C.
-
-
Quenching:
-
Stop the digestion by adding TFA to a final concentration of 1%.
-
-
Desalting:
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge or tip.
-
Dry the purified peptides in a vacuum centrifuge.
-
Store at -20°C until LC-MS/MS analysis.
-
Protocol 3: In-Gel Protein Digestion
This protocol is an alternative to in-solution digestion, providing an initial protein separation step.
Materials:
-
Combined protein lysate from Protocol 1
-
SDS-PAGE gel and running buffer
-
Coomassie Brilliant Blue stain
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium Bicarbonate (NH4HCO3)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
Procedure:
-
SDS-PAGE:
-
Separate the combined protein lysate on an SDS-PAGE gel.
-
-
Staining and Destaining:
-
Stain the gel with Coomassie Brilliant Blue.
-
Destain the gel until the protein bands are clearly visible against a clear background.
-
-
Excision of Gel Bands:
-
Excise the entire lane or specific bands of interest using a clean scalpel.
-
Cut the excised gel pieces into small cubes (approximately 1x1 mm).
-
-
Washing and Dehydration:
-
Wash the gel pieces with 50% ACN in 50 mM NH4HCO3 to remove the stain.
-
Dehydrate the gel pieces with 100% ACN.
-
Dry the gel pieces in a vacuum centrifuge.
-
-
Reduction and Alkylation:
-
Rehydrate the gel pieces in a solution of 10 mM DTT in 50 mM NH4HCO3 and incubate at 56°C for 1 hour.
-
Remove the DTT solution and add 55 mM IAA in 50 mM NH4HCO3. Incubate in the dark at room temperature for 45 minutes.
-
-
Digestion:
-
Wash the gel pieces with 50 mM NH4HCO3 and then dehydrate with 100% ACN.
-
Rehydrate the gel pieces in an ice-cold solution of trypsin (10-20 ng/µL in 50 mM NH4HCO3).
-
Incubate on ice for 30-60 minutes to allow the trypsin to enter the gel matrix.
-
Add enough 50 mM NH4HCO3 to cover the gel pieces and incubate overnight at 37°C.
-
-
Peptide Extraction:
-
Extract the peptides from the gel pieces by sequential incubations with solutions of increasing ACN concentration (e.g., 50% ACN/5% TFA, followed by 100% ACN).
-
Pool the extracts and dry in a vacuum centrifuge.
-
Store at -20°C until LC-MS/MS analysis.
-
Visualizations: Workflows and Signaling Pathways
To facilitate a clearer understanding of the experimental processes and biological context, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for quantitative proteomics using this compound SILAC.
Caption: Simplified mTOR signaling pathway activated by L-Leucine.
References
- 1. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
Application Note: High-Precision Calculation of Protein Turnover Rates Using L-Leucine-D7 Metabolic Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein turnover, the continuous synthesis and degradation of proteins, is a fundamental process in cellular homeostasis. Dysregulation of protein turnover is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases. Accurately measuring the rates of protein synthesis and degradation is crucial for understanding disease mechanisms and for the development of novel therapeutics.
This application note provides a detailed protocol for quantifying protein turnover rates using stable isotope labeling with L-Leucine-D7, a deuterated form of the essential amino acid L-leucine.[1] This method, coupled with mass spectrometry-based proteomics, offers a robust and precise approach to measure the dynamics of individual proteins within a complex biological system.[2] The incorporation of this compound into newly synthesized proteins allows for the differentiation and quantification of "old" versus "new" protein populations over time.[3]
Principle of the Method
The core principle of this technique involves introducing this compound into a biological system (cell culture or in vivo model). As new proteins are synthesized, they will incorporate the "heavy" this compound, leading to a measurable mass shift in peptides containing leucine. By monitoring the rate of incorporation of this heavy isotope over time using liquid chromatography-mass spectrometry (LC-MS), the fractional synthesis rate (FSR) and subsequently the turnover rate of individual proteins can be calculated.[4][5]
Experimental Workflow
The overall experimental workflow for determining protein turnover rates with this compound is depicted below. The process begins with the introduction of the stable isotope label into the biological system, followed by sample collection at various time points, protein extraction and preparation, and finally, analysis by LC-MS/MS.
Caption: Experimental workflow for protein turnover analysis.
Protocols
Protocol 1: In Vitro Labeling of Cultured Cells
This protocol is designed for adherent mammalian cells.
Materials:
-
This compound (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Leucine-free cell culture medium (e.g., DMEM, RPMI)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cell scrapers
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
Procedure:
-
Cell Culture: Grow cells to 70-80% confluency in complete medium.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing leucine-free medium with this compound to the desired final concentration (typically the same as normal leucine concentration). Add dFBS and other necessary supplements.
-
Labeling:
-
Aspirate the complete medium from the cells.
-
Wash the cells twice with pre-warmed sterile PBS.
-
Add the pre-warmed this compound labeling medium to the cells.
-
-
Time-Course Collection:
-
Harvest cells at designated time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
For each time point, wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate by adding ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
Protocol 2: In Vivo Labeling of Rodents
Materials:
-
This compound
-
Custom rodent diet with this compound replacing a portion of the natural leucine.
-
Tissue homogenization buffer
-
Homogenizer (e.g., bead beater or Dounce homogenizer)
Procedure:
-
Diet Formulation: Prepare a custom diet where a specific percentage (e.g., 50%) of L-leucine is replaced with this compound.
-
Animal Acclimation: Acclimate animals to the control diet for one week.
-
Labeling: Switch the animals to the this compound containing diet.
-
Tissue Collection: At specified time points (e.g., 0, 1, 3, 7, 14 days), euthanize the animals and harvest tissues of interest. Immediately flash-freeze the tissues in liquid nitrogen and store at -80°C.
-
Protein Extraction:
-
Thaw the tissue on ice and add ice-cold homogenization buffer.
-
Homogenize the tissue until no visible particulates remain.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification: Determine the protein concentration of each tissue extract.
Protocol 3: Protein Digestion for Mass Spectrometry
Procedure:
-
Protein Denaturation and Reduction:
-
Take a defined amount of protein (e.g., 50 µg) from each sample.
-
Add a denaturing agent (e.g., urea to a final concentration of 8 M).
-
Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 60°C for 30 minutes.
-
-
Alkylation:
-
Cool the samples to room temperature.
-
Add iodoacetamide to a final concentration of 20 mM and incubate in the dark for 30 minutes.
-
-
Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.
-
Add sequencing-grade modified trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the samples with formic acid to stop the digestion.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Dry the purified peptides in a vacuum centrifuge.
-
Resuspend the peptides in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Data Analysis
Mass Spectrometry Data Acquisition
Analyze the peptide samples using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a liquid chromatography system. Acquire data in a data-dependent acquisition (DDA) mode to obtain both MS1 precursor ion scans and MS2 fragmentation scans for peptide identification.
Peptide Identification and Quantification
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, Skyline) to identify peptides and proteins from the MS/MS data. The software should be configured to search for modifications corresponding to the mass shift of this compound. The peak areas of the unlabeled ("light") and labeled ("heavy") peptide isotopologues are then extracted.
Calculation of Fractional Synthesis Rate (FSR)
The FSR of a protein is the fraction of the protein pool that is newly synthesized per unit of time. It is calculated using the following formula:
FSR (%/hour) = [ (Ep(t) - Ep(0)) / (Eprecursor) ] * (1/t) * 100
Where:
-
Ep(t) is the enrichment of the labeled amino acid in the protein-bound pool at time t.
-
Ep(0) is the baseline enrichment at time 0.
-
Eprecursor is the enrichment of the labeled amino acid in the precursor pool (e.g., intracellular free amino acids).
-
t is the labeling time in hours.
Note: For accurate FSR calculation, it is crucial to measure the precursor pool enrichment. This can be determined from the free amino acid pool in the cell or tissue lysate.
Calculation of Protein Turnover Rate
Assuming a steady-state condition where protein synthesis equals protein degradation, the turnover rate constant (ks) is equivalent to the FSR. The protein half-life (t1/2) can then be calculated as:
t1/2 = ln(2) / ks
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data obtained from a protein turnover experiment.
Table 1: Precursor Pool Enrichment
| Time Point (hours) | This compound Enrichment (%) |
| 0 | 0.0 |
| 2 | 45.2 ± 3.1 |
| 4 | 48.5 ± 2.8 |
| 8 | 49.1 ± 2.5 |
| 12 | 49.8 ± 2.2 |
| 24 | 50.1 ± 2.0 |
Table 2: Protein-Specific Fractional Synthesis and Turnover Rates
| Protein ID | Gene Name | FSR (%/hour) | Standard Deviation | Half-life (hours) |
| P02768 | ALB | 0.52 | 0.05 | 133.3 |
| P68871 | HBB | 1.25 | 0.11 | 55.5 |
| Q9Y6K9 | mTOR | 0.89 | 0.09 | 77.9 |
| P42336 | MAPK1 | 0.75 | 0.07 | 92.4 |
Signaling Pathway Involvement
Protein synthesis is tightly regulated by signaling pathways that respond to various cellular cues such as nutrients, growth factors, and stress. The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of protein synthesis. Leucine is a known activator of the mTORC1 complex, which promotes protein synthesis by phosphorylating downstream targets like 4E-BP1 and S6K1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stable isotope labelling methods in mass spectrometry-based quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Using Heavy Mass Isotopomers for Protein Turnover in Heavy Water Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Proteome Organization (HUPO) - Measuring protein turnover in animals using mass spectrometry [hupo.org]
Application Notes and Protocols for L-Leucine-D7 Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the administration of L-Leucine-D7, a stable isotope-labeled amino acid, in rodent models. This compound is a valuable tool for in vivo metabolic research, allowing for the precise tracing and quantification of leucine metabolism, protein synthesis, and related physiological processes.
Introduction to this compound in Rodent Research
L-Leucine, an essential branched-chain amino acid (BCAA), plays a critical role in protein synthesis and cell signaling, primarily through the activation of the mechanistic target of rapamycin (mTOR) pathway.[1] this compound, in which seven hydrogen atoms are replaced with deuterium, serves as a heavy-labeled internal standard for mass spectrometry-based quantification of endogenous leucine. Its use as a tracer allows researchers to distinguish between exogenous (administered) and endogenous leucine pools, providing a dynamic view of metabolic fluxes.
Common applications of this compound in rodent models include:
-
Measurement of whole-body and tissue-specific protein synthesis rates.
-
Investigation of leucine kinetics, including absorption, distribution, metabolism, and excretion (ADME).
-
Elucidation of metabolic pathways involving leucine and its metabolites.
-
Assessment of the effects of therapeutic interventions or genetic modifications on protein and amino acid metabolism.
Administration Methods
The choice of administration route for this compound depends on the specific research question, the desired pharmacokinetic profile, and the experimental design. The most common methods for rodent models are oral gavage and intravenous injection.
Oral Gavage
Oral gavage is a precise method for delivering a specific dose of this compound directly into the stomach.[2][3] This route is suitable for studying the intestinal absorption and first-pass metabolism of leucine.
Table 1: Summary of Oral Gavage Administration Parameters for L-Leucine in Rodent Models
| Parameter | Mouse | Rat | Reference |
| Dosage | 0.15 M solution (0.5 mL) | 135 mg/100 g body weight; 0.068 to 1.35 g/kg body weight | [1][2] |
| Vehicle | Water, 0.5% methyl cellulose | Distilled water | |
| Gavage Needle Size | 18-20 gauge, 1.5 inches with a rounded tip | 16-18 gauge, 2-3 inches with a rounded tip | |
| Maximum Volume | 10 mL/kg | 10-20 mL/kg | |
| Frequency | Up to 3 times in 24 hours | Up to 3 times in 24 hours |
Intravenous Injection
Intravenous (IV) injection delivers this compound directly into the systemic circulation, bypassing absorption from the gastrointestinal tract. This method is ideal for studying the systemic kinetics and tissue distribution of leucine.
Table 2: Summary of Intravenous Administration Parameters for Deuterated Leucine in Rat Models
| Parameter | Value | Reference |
| Tracer | D-[(2)H7]leucine, L-[(2)H7]leucine | |
| Dosage | Bolus injection | |
| Vehicle | Saline | |
| Injection Site | Tail vein |
Supplementation in Drinking Water
For chronic studies, this compound can be administered in the drinking water. This method provides a continuous, less stressful administration of the tracer. A common concentration used for L-leucine supplementation is 1.5% (w/w).
Experimental Protocols
Protocol for Oral Gavage of this compound in Mice
Materials:
-
This compound
-
Vehicle (e.g., sterile water, 0.5% methyl cellulose)
-
Appropriately sized gavage needles (20-gauge, 1.5-inch with a ball tip is common for adult mice)
-
Syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution: Accurately weigh the required amount of this compound and dissolve it in the chosen vehicle to achieve the desired concentration. Ensure the solution is homogenous.
-
Animal Preparation: Weigh the mouse to determine the correct dosing volume (typically not exceeding 10 mL/kg).
-
Restraint: Gently restrain the mouse by scruffing the neck to immobilize the head and body.
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth. Gently insert the needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube as it is gently advanced. Do not force the needle.
-
Administration: Once the needle is in the correct position, slowly administer the this compound solution.
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as labored breathing.
Protocol for Intravenous Injection of this compound in Rats
Materials:
-
This compound
-
Sterile saline
-
Insulin syringes with appropriate gauge needles (e.g., 27-30 gauge)
-
Rat restrainer
-
Heat lamp (optional, for tail vein dilation)
Procedure:
-
Preparation of Dosing Solution: Dissolve the this compound in sterile saline to the desired concentration. Filter the solution through a 0.22 µm filter to ensure sterility.
-
Animal Preparation: Place the rat in a restrainer to secure it and expose the tail.
-
Vein Dilation: If necessary, warm the tail using a heat lamp to dilate the lateral tail veins, making them more visible and accessible.
-
Injection: Swab the tail with 70% ethanol. Insert the needle into one of the lateral tail veins at a shallow angle. A successful insertion is often indicated by a small flash of blood in the hub of the needle.
-
Administration: Slowly inject the this compound solution.
-
Post-Administration Care: After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding. Monitor the rat for any adverse reactions.
Quantitative Data
The following table summarizes pharmacokinetic data from a study in rats following intravenous administration of D-[(2)H7]leucine.
Table 3: Pharmacokinetic Parameters of D-[(2)H7]leucine in Rats
| Parameter | Value |
| Fraction of conversion from D-[(2)H7]leucine to [(2)H7]KIC | 70.1% |
| Fraction of conversion from [(2)H7]KIC to L-[(2)H7]leucine | 40.2% |
| Overall fraction of conversion from D-[(2)H7]leucine to L-[(2)H7]leucine | 28.2% |
*KIC: α-ketoisocaproic acid
Signaling Pathways and Experimental Workflows
Leucine-mTOR Signaling Pathway
Leucine is a key activator of the mTOR signaling pathway, which regulates cell growth, proliferation, and protein synthesis.
References
Protocol for L-Leucine-D7 Based Fluxomics Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful methodology used to elucidate the rates (fluxes) of metabolic pathways within biological systems. The use of stable isotope tracers, such as L-Leucine-D7, allows for the precise tracking of metabolic fate and quantification of pathway activity. L-Leucine, an essential branched-chain amino acid (BCAA), plays a central role in cellular metabolism, not only as a building block for protein synthesis but also as a signaling molecule, notably in the activation of the mTORC1 pathway, and as a source of carbon for the tricarboxylic acid (TCA) cycle.[1][2]
This compound, a deuterated form of L-Leucine, serves as an excellent tracer for these studies. The deuterium labels allow for its distinction from endogenous L-Leucine using mass spectrometry, enabling the quantitative analysis of its incorporation into proteins and downstream metabolites.[2][3] These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo fluxomics experiments, aimed at providing researchers, scientists, and drug development professionals with a comprehensive guide to experimental design, execution, and data interpretation.
Applications of this compound based fluxomics are extensive and include:
-
Oncology Research: Understanding the altered metabolic dependencies of cancer cells on amino acids to support rapid proliferation.[2]
-
Metabolic Diseases: Investigating the mechanisms of insulin resistance and metabolic dysregulation in conditions like diabetes and obesity.
-
Drug Development: Assessing the metabolic effects of drug candidates on cellular pathways to elucidate mechanisms of action and potential off-target effects.
-
Muscle Physiology: Studying the dynamics of muscle protein synthesis and atrophy in response to exercise, nutrition, and disease states.
Data Presentation
The quantitative data derived from this compound based fluxomics experiments can be summarized to compare metabolic flux rates across different experimental conditions.
Table 1: this compound Flux into Protein Synthesis in Cultured Cells
| Cell Line | Treatment | Fractional Synthesis Rate (%/hour) | Absolute Synthesis Rate (nmol/mg protein/hour) |
| MCF-7 | Control | 1.2 ± 0.1 | 120 ± 10 |
| Drug X (10 µM) | 0.8 ± 0.09 | 80 ± 9 | |
| MDA-MB-231 | Control | 1.5 ± 0.2 | 150 ± 20 |
| Drug X (10 µM) | 1.1 ± 0.15 | 110 ± 15 |
Table 2: In Vivo Leucine Flux and Oxidation in a Rodent Model
| Treatment Group | Whole Body Leucine Flux (µmol/kg/hr) | Leucine Oxidation Rate (µmol/kg/hr) | Non-oxidative Leucine Disposal (Protein Synthesis) (µmol/kg/hr) |
| Vehicle Control | 150 ± 12 | 30 ± 5 | 120 ± 10 |
| Compound Y (50 mg/kg) | 120 ± 10 | 25 ± 4 | 95 ± 8 |
Experimental Protocols
Part 1: In Vitro this compound Fluxomics in Cultured Cells
This protocol details the methodology for tracing this compound metabolism in adherent or suspension cell cultures.
1. Cell Culture and Seeding:
-
Adherent Cells: Plate cells in multi-well plates (e.g., 6-well or 12-well) at a density that ensures they reach 70-80% confluency at the time of the experiment.
-
Suspension Cells: Seed cells in flasks at a density that allows for logarithmic growth during the experiment.
2. Preparation of Labeling Medium:
-
Prepare a custom culture medium that lacks endogenous L-Leucine. For example, use Leucine-free DMEM or RPMI-1640.
-
Supplement the Leucine-free base medium with dialyzed fetal bovine serum (dFBS) to the desired concentration (e.g., 10%) to minimize the introduction of unlabeled leucine.
-
Reconstitute this compound in sterile water or PBS to create a stock solution.
-
Add the this compound stock solution to the Leucine-free medium to a final concentration that mimics physiological levels (e.g., 0.4 mM).
3. Isotope Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed sterile PBS.
-
Add the prepared this compound labeling medium to the cells.
-
Incubate the cells for a predetermined period to approach isotopic steady-state. This duration should be optimized for the specific cell line and experimental goals but typically ranges from 6 to 24 hours.
4. Quenching and Metabolite Extraction:
-
For Adherent Cells:
-
Rapidly aspirate the labeling medium.
-
Wash the cells once with ice-cold 0.9% NaCl solution.
-
Immediately add 1 mL of ice-cold 80% methanol (-80°C) to each well to quench metabolic activity.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
For Suspension Cells:
-
Rapidly transfer the cell suspension to a centrifuge tube.
-
Pellet the cells by centrifugation at a low speed (e.g., 500 x g) for a short duration at 4°C.
-
Aspirate the supernatant and resuspend the cell pellet in a small volume of ice-cold 0.9% NaCl.
-
Centrifuge again and discard the supernatant.
-
Add ice-cold 80% methanol to the cell pellet.
-
5. Sample Processing:
-
Vortex the cell lysates thoroughly.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet proteins and cell debris.
-
Carefully transfer the supernatant, which contains the intracellular metabolites, to a new tube.
-
The protein pellet can be saved for protein synthesis analysis. Wash the pellet with 70% ethanol, air dry, and then hydrolyze (e.g., with 6N HCl at 110°C for 24 hours) to release amino acids.
-
Dry the metabolite extracts using a vacuum concentrator.
6. LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% acetonitrile in water).
-
Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatography: Use a column suitable for amino acid analysis, such as a HILIC or a C18 column with an appropriate ion-pairing agent.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode and use Multiple Reaction Monitoring (MRM) to detect L-Leucine and this compound.
-
MRM Transition for L-Leucine: m/z 132.1 -> 86.1
-
MRM Transition for this compound: m/z 139.1 -> 93.1
-
Part 2: In Vivo this compound Fluxomics in Rodent Models
This protocol provides a general framework for conducting this compound based fluxomics studies in rodents. All animal procedures should be performed in accordance with institutional guidelines.
1. Animal Acclimation and Diet:
-
Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Provide a standard chow diet and water ad libitum. For specific studies, a defined diet may be required.
2. This compound Tracer Administration:
-
The tracer can be administered via several routes, including:
-
Intravenous (IV) infusion: A primed-constant infusion is often used to achieve and maintain isotopic steady-state in the plasma. A bolus dose is given to rapidly prime the body's leucine pool, followed by a continuous infusion.
-
Intraperitoneal (IP) injection: A bolus injection can be used for shorter-term studies.
-
Oral gavage: To study absorption and first-pass metabolism.
-
3. Sample Collection:
-
Collect blood samples at predetermined time points from the tail vein, saphenous vein, or via cardiac puncture at the endpoint. Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately centrifuge the blood at 4°C to separate plasma.
-
At the end of the experiment, euthanize the animal and rapidly collect tissues of interest (e.g., liver, muscle, tumor).
-
Freeze-clamp the tissues in liquid nitrogen to instantly quench metabolism.
-
Store all plasma and tissue samples at -80°C until analysis.
4. Sample Preparation:
-
Plasma:
-
Thaw plasma samples on ice.
-
Precipitate proteins by adding a cold solvent such as methanol or acetonitrile (e.g., 3 volumes of solvent to 1 volume of plasma).
-
Vortex and centrifuge at high speed at 4°C.
-
Collect the supernatant for metabolite analysis.
-
-
Tissues:
-
Homogenize the frozen tissue in an ice-cold extraction solvent (e.g., 80% methanol).
-
Proceed with centrifugation and separation of the metabolite-containing supernatant and the protein pellet as described for the in vitro protocol.
-
5. LC-MS/MS Analysis:
-
Analyze the plasma and tissue extracts using the same LC-MS/MS methodology as described in the in vitro protocol.
Visualizations
Caption: Experimental workflow for this compound based fluxomics.
Caption: Metabolic fate of this compound.
References
Use of L-Leucine-D7 in SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of L-Leucine-D7 in Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), a powerful technique for quantitative proteomics. These guidelines are designed to assist researchers in accurately assessing changes in protein abundance, pathway dynamics, and drug target engagement.
Introduction to SILAC and the Role of this compound
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a metabolic labeling strategy that enables the relative quantification of proteins between different cell populations. The method relies on the incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of one cell population, while a control population is cultured with the natural "light" amino acids.[1] When the two cell populations are mixed, the mass difference between the heavy and light peptides allows for their distinct detection and quantification by mass spectrometry.[1]
L-Leucine, an essential amino acid, is frequently used in SILAC experiments due to its common occurrence in proteins.[2] The deuterated form, this compound, provides a mass shift of +7 Da, enabling clear differentiation between labeled ("heavy") and unlabeled ("light") peptides in a mass spectrometer.[3] This specific mass difference is used to calculate the relative abundance of proteins between the experimental and control samples.
Key Applications in Research and Drug Development
SILAC using this compound is a versatile tool with broad applications, including:
-
Quantitative Analysis of Proteome Dynamics: Accurately measure changes in protein expression in response to various stimuli, such as drug treatment, gene knockdown, or environmental stress.
-
Signal Transduction Pathway Analysis: Elucidate the dynamics of signaling pathways, such as the EGFR and mTOR pathways, by quantifying changes in the abundance and post-translational modifications of key signaling proteins.[4]
-
Drug Target Identification and Validation: Identify the molecular targets of drugs and characterize their mechanism of action by observing changes in the proteome upon drug administration.
-
Biomarker Discovery: Discover potential biomarkers for diseases or drug efficacy by comparing the proteomes of healthy and diseased cells or drug-sensitive and resistant cell lines.
Experimental Workflow Overview
The SILAC workflow consists of two main phases: an adaptation phase and an experimental phase.
Detailed Experimental Protocol
This protocol provides a general framework for a SILAC experiment using this compound. Optimization may be required for specific cell lines and experimental conditions.
Materials:
-
SILAC-grade DMEM or RPMI 1640 medium deficient in L-Leucine.
-
Dialyzed Fetal Bovine Serum (dFBS).
-
L-Leucine (unlabeled).
-
This compound (heavy labeled).
-
Cell line of interest.
-
Standard cell culture reagents and equipment.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
Trypsin (mass spectrometry grade).
-
Reagents for LC-MS/MS analysis.
Procedure:
Phase 1: Cell Adaptation (Labeling)
-
Prepare SILAC Media:
-
Light Medium: Reconstitute SILAC-grade medium according to the manufacturer's instructions and supplement with unlabeled L-Leucine to the desired final concentration (e.g., 50 mg/L). Add dFBS to a final concentration of 10%.
-
Heavy Medium: Reconstitute SILAC-grade medium and supplement with this compound to the same final concentration as the light medium. Add dFBS to a final concentration of 10%.
-
-
Cell Culture and Adaptation:
-
Culture two separate populations of the chosen cell line.
-
Grow one population in the "light" medium and the other in the "heavy" medium.
-
Passage the cells for at least five to six cell doublings to ensure near-complete incorporation (>97%) of the labeled amino acid.
-
-
Verify Incorporation (Optional but Recommended):
-
After the adaptation phase, harvest a small aliquot of cells from the "heavy" culture.
-
Extract proteins, perform a tryptic digest, and analyze by mass spectrometry to confirm the incorporation efficiency of this compound.
-
Phase 2: Experimental Treatment and Sample Preparation
-
Experimental Treatment:
-
Once full incorporation is achieved, treat the "heavy" labeled cells with the experimental condition (e.g., drug treatment).
-
Treat the "light" labeled cells with the control condition (e.g., vehicle).
-
-
Cell Lysis and Protein Quantification:
-
Harvest both cell populations and lyse them using a suitable lysis buffer.
-
Quantify the protein concentration of each lysate using a standard protein assay.
-
-
Sample Mixing and Digestion:
-
Combine equal amounts of protein from the "light" and "heavy" lysates (typically a 1:1 ratio).
-
Perform in-solution or in-gel tryptic digestion of the combined protein mixture.
-
Phase 3: Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis:
-
Analyze the digested peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap).
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) for peptide identification and quantification.
-
The software will identify peptide pairs with a mass difference corresponding to the number of leucine residues multiplied by 7 Da.
-
The ratio of the peak intensities of the "heavy" and "light" peptides is used to determine the relative abundance of the corresponding protein.
-
Data Presentation: Quantitative Analysis of EGFR Signaling Pathway
The following table presents example data from a hypothetical SILAC experiment investigating the effect of an EGFR inhibitor on protein expression in a cancer cell line.
| Protein | Gene | Function in EGFR Pathway | Heavy/Light Ratio (EGFR Inhibitor/Control) | Regulation |
| Epidermal growth factor receptor | EGFR | Receptor tyrosine kinase, initiates signaling | 0.45 | Down-regulated |
| Growth factor receptor-bound protein 2 | GRB2 | Adaptor protein, links EGFR to downstream signaling | 0.98 | No significant change |
| Mitogen-activated protein kinase 1 | MAPK1 | Key component of the MAPK signaling cascade | 0.60 | Down-regulated |
| Mitogen-activated protein kinase 3 | MAPK3 | Key component of the MAPK signaling cascade | 0.65 | Down-regulated |
| 1-phosphatidylinositol-4,5-bisphosphate phosphodiesterase gamma-1 | PLCG1 | Enzyme involved in second messenger signaling | 0.95 | No significant change |
| SHC-transforming protein 1 | SHC1 | Adaptor protein, involved in RAS activation | 0.70 | Down-regulated |
Note: This data is illustrative and based on typical findings in EGFR inhibition studies. Actual results will vary depending on the experimental system.
Visualization of the EGFR Signaling Pathway
The diagram below illustrates the core components of the EGFR signaling pathway, highlighting proteins that can be quantified using SILAC.
Conclusion
The use of this compound in SILAC provides a robust and accurate method for in-depth quantitative proteomic analysis. For researchers in drug development and related fields, this technique offers a powerful platform to understand the complex cellular responses to therapeutic interventions, ultimately aiding in the development of more effective treatments.
References
- 1. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying L-Leucine-D7 Enrichment in Biological Samples: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled amino acids, such as L-Leucine-D7, are powerful tools for in vivo metabolic research, enabling the precise quantification of protein synthesis and turnover rates. This application note provides a detailed protocol for the quantification of this compound enrichment in biological samples, particularly plasma and muscle tissue, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described herein are crucial for studies in areas such as sarcopenia, metabolic disorders, and the development of therapeutic interventions targeting muscle metabolism.
L-leucine, an essential branched-chain amino acid (BCAA), plays a critical role in stimulating muscle protein synthesis, primarily through the activation of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway.[1][2][3][4][5] By tracing the incorporation of this compound into proteins, researchers can gain valuable insights into the dynamics of protein metabolism under various physiological and pathological conditions.
Signaling Pathway: L-Leucine and mTORC1 Activation
The diagram below illustrates the signaling cascade initiated by L-leucine, leading to the activation of mTORC1 and subsequent promotion of protein synthesis.
Experimental Workflow
The overall experimental workflow for quantifying this compound enrichment is depicted in the following diagram.
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol details the procedure for extracting and quantifying this compound from human plasma samples.
1. Materials and Reagents
-
This compound (analyte)
-
L-Leucine-D10 (internal standard, IS)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Human plasma (blank matrix)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
2. Sample Preparation
-
Prepare a stock solution of L-Leucine-D10 in 50% methanol to be used as the internal standard (IS) working solution.
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.
-
Add 10 µL of the IS working solution to each plasma sample, calibration standard, and quality control (QC) sample.
-
To precipitate proteins, add 200 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| Liquid Chromatograph | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
4. Mass Spectrometry Parameters (MRM Transitions)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| L-Leucine (endogenous) | 132.1 | 86.2 |
| This compound | 139.2 | 93.0 |
| L-Leucine-D10 (IS) | 142.2 | 96.1 |
5. Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio of this compound to L-Leucine-D10 (IS) against the concentration of the calibration standards.
-
Calculate the concentration of this compound in the unknown samples using the linear regression equation from the calibration curve.
-
Enrichment is typically expressed as a percentage of the labeled leucine relative to the total leucine (labeled + unlabeled).
Protocol 2: Measurement of Muscle Protein Synthesis (MPS) using this compound
This protocol outlines the general steps for an in vivo study to measure muscle protein synthesis.
1. Study Design
-
Participants undergo a primed, constant infusion of this compound.
-
Blood samples are collected at baseline and at regular intervals throughout the infusion period to monitor plasma this compound enrichment.
-
Muscle biopsies are typically taken from the vastus lateralis at the beginning and end of the infusion period.
2. Sample Processing
-
Plasma: Processed as described in Protocol 1 to determine the precursor pool enrichment.
-
Muscle Tissue:
-
Muscle biopsy samples are immediately frozen in liquid nitrogen and stored at -80°C.
-
The tissue is homogenized, and proteins are precipitated.
-
The protein pellet is hydrolyzed to release constituent amino acids.
-
The hydrolyzed amino acids are then derivatized (e.g., silylation for GC-MS analysis) or analyzed directly by LC-MS/MS to determine the incorporation of this compound into muscle protein.
-
3. Calculation of Fractional Synthesis Rate (FSR) The fractional synthesis rate of muscle protein is calculated using the following formula:
FSR (%/h) = (E_p2 - E_p1) / (E_precursor * t) * 100
Where:
-
E_p1 and E_p2 are the enrichments of this compound in the protein-bound pool at two different time points.
-
E_precursor is the average enrichment of this compound in the precursor pool (plasma or intracellular) over the time of incorporation.
-
t is the time interval between the two biopsies in hours.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of this compound in biological samples. These values are based on established methods and should be validated for each specific application.
Table 1: LC-MS/MS Method Performance for L-Leucine Quantification in Plasma
| Parameter | Target Value | Notes |
| Linear Range | 1 - 1000 µg/mL | To be established based on expected physiological concentrations. |
| Correlation Coefficient (r²) | >0.99 | Indicates the linearity of the calibration curve. |
| Intra-day Precision (%CV) | <15% | Assessed at low, medium, and high concentrations within the linear range. |
| Inter-day Precision (%CV) | <15% | Assessed by analyzing quality control samples on at least three different days. |
| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured value to the true value. |
| Lower Limit of Quantification (LLOQ) | To be determined | The lowest concentration that can be quantified with acceptable precision and accuracy. |
Table 2: Representative Muscle Protein Fractional Synthesis Rates (FSR)
| Condition | FSR (%/h) | Reference |
| Post-absorptive State (Control) | 0.053 ± 0.009 | |
| Post-absorptive State (Leucine Supplementation) | 0.083 ± 0.008 |
Conclusion
The accurate quantification of this compound enrichment is a cornerstone of modern metabolic research. The protocols and data presented in this application note provide a robust framework for researchers to implement these techniques in their own studies. By employing stable isotope tracing with this compound, scientists can continue to unravel the complexities of protein metabolism and develop novel strategies to combat muscle-related diseases and enhance human health.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Leucine stimulates mTOR and muscle protein synthesis in both animal and human [efdeportes.com]
- 3. Leucine and mTORC1: a complex relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for L-Leucine-D7 Labeling in Muscle Protein Synthesis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of muscle protein synthesis (MPS) is fundamental to understanding muscle physiology, age-related muscle loss (sarcopenia), and the effects of nutritional interventions and potential therapeutics. L-leucine, an essential branched-chain amino acid, is a potent stimulator of MPS. The use of stable isotope-labeled amino acids, such as L-Leucine-D7, provides a powerful and safe method for quantifying the rate of MPS in vivo. This document provides detailed application notes and protocols for the use of this compound in MPS research.
This compound is a deuterated form of L-leucine, where seven hydrogen atoms are replaced by deuterium. This isotopic labeling allows for the tracing of leucine incorporation into newly synthesized muscle proteins. By measuring the enrichment of this compound in muscle tissue over time, researchers can calculate the fractional synthetic rate (FSR) of muscle proteins, a direct measure of MPS.
Signaling Pathway: Leucine and the mTORC1 Pathway
Leucine acts as a critical signaling molecule to stimulate muscle protein synthesis primarily through the activation of the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway.[1][2][3] This pathway integrates signals from growth factors (like insulin) and amino acids to control protein synthesis.[1] Leucine enters the cell and, through a series of interactions, ultimately leads to the activation of mTORC1. Activated mTORC1 then phosphorylates key downstream targets, including S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), to initiate the translation of mRNA into protein.[1]
Experimental Workflow for Measuring Muscle Protein Synthesis
A typical experiment to measure MPS using this compound involves a primed, constant infusion of the tracer, followed by the collection of blood and muscle tissue samples. The enrichment of this compound in these samples is then determined by mass spectrometry to calculate the FSR.
Detailed Experimental Protocols
1. Subject Preparation
-
Fasting: Subjects should be in a post-absorptive state, typically requiring an overnight fast of 8-10 hours.
-
Catheterization: Insert intravenous catheters into a forearm vein for tracer infusion and into a contralateral hand or forearm vein, which can be arterialized using a heating pad for blood sampling.
2. This compound Infusion Protocol
This protocol is adapted from studies using other leucine isotopes.
-
Priming Dose: To rapidly achieve isotopic steady state in the precursor pool, a priming dose of this compound is administered. A typical priming dose is approximately 7.5 µmol/kg body weight.
-
Constant Infusion: Immediately following the priming dose, a constant infusion of this compound is initiated and maintained for the duration of the study (e.g., 3-6 hours). A typical infusion rate is around 7.5 µmol/kg/hour. The infusate should be prepared sterilely in saline.
3. Sample Collection
-
Blood Samples:
-
A baseline blood sample is collected before the start of the infusion.
-
Serial blood samples are collected at regular intervals (e.g., every 30-60 minutes) throughout the infusion period to monitor plasma leucine enrichment.
-
Blood should be collected in heparinized tubes and immediately centrifuged to separate plasma. Plasma is then stored at -80°C until analysis.
-
-
Muscle Biopsy:
-
A baseline muscle biopsy is taken from a muscle of interest (e.g., vastus lateralis) before or at the beginning of the infusion.
-
A second muscle biopsy is taken from the same muscle, but from a different incision site, at the end of the infusion period.
-
Biopsy samples should be immediately blotted to remove excess blood, frozen in liquid nitrogen, and stored at -80°C.
-
4. Sample Processing
-
Plasma: Plasma proteins are precipitated (e.g., with perchloric acid), and the supernatant containing free amino acids is collected for analysis of precursor enrichment.
-
Muscle Tissue:
-
Muscle tissue is powdered under liquid nitrogen.
-
A portion is used to determine intracellular free amino acid enrichment. Proteins are precipitated, and the supernatant is collected.
-
The remaining tissue is used to determine the enrichment of protein-bound leucine. The tissue is washed to remove free amino acids and then hydrolyzed (e.g., in 6N HCl at 110°C for 24 hours) to break down proteins into their constituent amino acids.
-
Amino acids from all samples are then purified using cation exchange chromatography.
-
5. Mass Spectrometry Analysis
Gas chromatography-mass spectrometry (GC-MS) is a common method for determining isotopic enrichment.
-
Derivatization: Amino acids are derivatized to make them volatile for GC analysis. A common derivatization is the formation of N-heptafluorobutyryl isobutyl esters or trifluoromethyloxazolinone (oxazolinone) derivatives.
-
GC-MS Parameters (Illustrative):
-
Gas Chromatograph: Equipped with a suitable capillary column.
-
Mass Spectrometer: Operated in electron ionization (EI) or negative ion chemical ionization (NICI) mode.
-
Selected Ion Monitoring (SIM): The mass spectrometer is set to monitor specific mass-to-charge ratios (m/z) for unlabeled leucine (m+0) and this compound (m+7). The exact m/z values will depend on the derivatization method used. For example, for the oxazolinone derivative of leucine, one might monitor the [M-HF]- parent ions.
-
-
Internal Standard: An internal standard, such as L-[2H3]-leucine, can be added to samples to improve quantification accuracy.
6. Calculation of Fractional Synthetic Rate (FSR)
The FSR of muscle protein is calculated using the following formula:
FSR (%/hour) = [(E_p2 - E_p1) / (E_precursor * t)] * 100
Where:
-
E_p1 and E_p2 are the enrichments of this compound in protein-bound leucine in the first and second muscle biopsies, respectively.
-
E_precursor is the average enrichment of this compound in the precursor pool (plasma leucine or intracellular free leucine) during the infusion period.
-
t is the time in hours between the two muscle biopsies.
Quantitative Data Summary
The following table summarizes representative FSR data from studies investigating the effects of leucine and other interventions on muscle protein synthesis. While these studies did not specifically use this compound, the resulting FSR values are indicative of what can be expected.
| Condition | Subject Group | Tracer Used | FSR (%/hour) | Reference |
| Fasted (Basal) | Older Adults | [5,5,5-2H3]leucine | 0.063 ± 0.005 | |
| Fed (Mixed Meal) | Older Adults | [5,5,5-2H3]leucine | 0.080 ± 0.007 | |
| Control Diet (Post-prandial) | Elderly Men | L-[1-13C]phenylalanine | 0.053 ± 0.009 | |
| Leucine-Supplemented Diet (Post-prandial) | Elderly Men | L-[1-13C]phenylalanine | 0.083 ± 0.008 | |
| Postabsorptive (Day 1) | Older Adults | L-[ring-13C6]phenylalanine | 0.063 ± 0.004 | |
| Postabsorptive (Day 15 with Leucine) | Older Adults | L-[ring-13C6]phenylalanine | 0.074 ± 0.007 | |
| Postprandial (Day 1) | Older Adults | L-[ring-13C6]phenylalanine | 0.075 ± 0.006 | |
| Postprandial (Day 15 with Leucine) | Older Adults | L-[ring-13C6]phenylalanine | 0.10 ± 0.007 | |
| Fasted (Rest) | Young Men | [ring-13C6]phenylalanine | ~0.03 | |
| Fed (Whey Protein, Rest) | Young Men | [ring-13C6]phenylalanine | ~0.06 | |
| Fed (Whey Protein, Post-Exercise) | Young Men | [ring-13C6]phenylalanine | ~0.07 |
Note: Values are presented as mean ± SEM or as approximate values derived from graphical data. The choice of tracer amino acid can influence the absolute FSR values.
Conclusion
The use of this compound labeling is a robust and sensitive technique for the direct measurement of muscle protein synthesis. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this methodology in their studies of muscle metabolism. Accurate and reliable FSR data generated through these methods will continue to advance our understanding of muscle physiology and the development of interventions to promote muscle health.
References
Application of L-Leucine-D7 in Drug Discovery and Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Leucine-D7, a stable isotope-labeled form of the essential amino-acid L-leucine, serves as a powerful tool in drug discovery and development. Its unique properties make it an invaluable tracer for metabolic studies, a precise internal standard for quantitative mass spectrometry, and a key reagent in quantitative proteomics. This document provides detailed application notes and protocols for the effective utilization of this compound in various research contexts.
Quantitative Proteomics using Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)
SILAC is a metabolic labeling strategy that enables the accurate quantification of protein abundance between different cell populations.[1] By replacing standard L-leucine with this compound in the cell culture medium of one population, researchers can differentiate and quantify proteins from "light" (unlabeled) and "heavy" (labeled) samples using mass spectrometry.
Quantitative Data for SILAC Experiments
| Parameter | Typical Value | Cell Line Examples | Reference |
| This compound Concentration in SILAC Medium | 50 - 100 mg/L | HEK293, HeLa, A549, 3T3-L1 | [2][3] |
| Duration of Labeling for Complete Incorporation | At least 5-6 cell doublings | Most mammalian cell lines | [2][4] |
| Expected Mass Shift per Leucine-D7 Residue | +7 Da | Not applicable | --- |
Experimental Protocol: SILAC for Quantitative Proteomics
This protocol outlines the key steps for a typical SILAC experiment using this compound.
Materials:
-
Cells of interest
-
SILAC-grade DMEM or RPMI 1640 medium deficient in L-leucine
-
Dialyzed fetal bovine serum (dFBS)
-
L-Leucine (light)
-
This compound (heavy)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE reagents and equipment
-
In-gel or in-solution digestion kit (with Trypsin)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Labeling:
-
Culture two populations of cells.
-
For the "light" population, supplement the leucine-deficient medium with unlabeled L-leucine to a final concentration of 50-100 mg/L.
-
For the "heavy" population, supplement the leucine-deficient medium with this compound to the same final concentration.
-
Culture the cells for at least 5-6 doublings to ensure near-complete incorporation of the labeled amino acid.
-
-
Experimental Treatment:
-
Apply the experimental treatment (e.g., drug compound) to one of the cell populations. The other population serves as the control.
-
-
Cell Lysis and Protein Quantification:
-
Harvest both cell populations and wash with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a standard protein assay.
-
-
Sample Mixing and Preparation:
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Separate the mixed proteins by SDS-PAGE or proceed with in-solution digestion.
-
-
Protein Digestion:
-
Excise protein bands from the gel or use the mixed lysate for in-solution digestion with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of this compound.
-
-
Data Analysis:
-
Use specialized software to identify and quantify the relative abundance of proteins based on the intensity ratios of the "light" and "heavy" peptide pairs.
-
Metabolic Tracer for In Vivo Studies
This compound is an excellent tracer for in vivo studies to investigate protein synthesis, amino acid metabolism, and pharmacokinetics. By administering this compound and tracking its incorporation into newly synthesized proteins or its metabolic fate, researchers can gain insights into the effects of drug candidates on these processes.
Quantitative Data for In Vivo Tracer Studies
| Parameter | Organism | Typical Dosage/Infusion Rate | Study Type | Reference |
| This compound Infusion Rate | Human | 0.05 - 0.08 µmol/kg/min | Protein Synthesis | |
| This compound Bolus Dose | Human | 0.05 g/kg ("flooding dose") | Muscle Protein Synthesis | |
| This compound in Drinking Water | Mouse | 1.5% (w/v) | Glycemic Control | |
| This compound Intraperitoneal Injection | Mouse | 50 mg/kg/day | Diabetes Study |
Experimental Protocol: Measuring Muscle Protein Synthesis using the Flooding Dose Method
This protocol describes the use of this compound to measure the fractional rate of muscle protein synthesis (FSR) in vivo. The "flooding dose" technique aims to rapidly equilibrate the isotopic enrichment of the precursor pool for protein synthesis.
Materials:
-
Experimental animals (e.g., mice or rats) or human subjects
-
Sterile this compound solution for injection
-
Anesthesia (if required for animal studies)
-
Blood collection supplies
-
Tissue collection tools (for muscle biopsies)
-
Liquid nitrogen for snap-freezing tissues
-
Homogenization buffer
-
Protein precipitation reagents (e.g., perchloric acid)
-
LC-MS/MS system for amino acid analysis
Procedure:
-
Baseline Sampling:
-
Collect a baseline blood sample and, if possible, a muscle biopsy before the tracer administration.
-
-
Tracer Administration:
-
Administer a "flooding dose" of this compound (e.g., 0.05 g/kg) intravenously as a rapid bolus.
-
-
Timed Sampling:
-
Collect blood samples at timed intervals (e.g., 5, 15, 30, 60, and 90 minutes) post-injection.
-
At a predetermined endpoint (e.g., 90 minutes), collect a final muscle biopsy from a different site or the contralateral muscle.
-
-
Sample Processing:
-
Immediately snap-freeze tissue samples in liquid nitrogen.
-
Separate plasma from blood samples.
-
Homogenize muscle tissue and precipitate proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the isotopic enrichment of this compound in the plasma (as a surrogate for the precursor pool) and in the protein hydrolysate from the muscle biopsies.
-
-
Calculation of Fractional Synthesis Rate (FSR):
-
Calculate FSR using the formula: FSR (%/hour) = (E_protein / E_precursor) * (1 / t) * 100 Where:
-
E_protein is the enrichment of this compound in muscle protein.
-
E_precursor is the average enrichment of this compound in the plasma over the incorporation period.
-
t is the time of incorporation in hours.
-
-
Internal Standard for Quantitative LC-MS/MS Analysis
Due to its chemical identity with endogenous L-leucine, this compound is an ideal internal standard for the accurate quantification of L-leucine and other amino acids in biological matrices. It co-elutes with the analyte of interest and experiences similar matrix effects, leading to more reliable and reproducible quantification.
Quantitative Data for Internal Standard Applications
| Parameter | Typical Concentration | Matrix | Analytical Method | Reference |
| This compound Internal Standard Concentration | 20 µL of a mixed standard solution added to 100 µL of sample | Plasma | LC-MS/MS | |
| This compound in Internal Standard Mixture | Part of a deuterated amino acid standard mixture | Plasma | LC-MS/MS |
Experimental Protocol: Amino Acid Quantification in Plasma using this compound as an Internal Standard
This protocol provides a general workflow for the quantification of amino acids in plasma samples.
Materials:
-
Plasma samples
-
This compound (as part of a stable isotope-labeled amino acid internal standard mix)
-
Protein precipitation solvent (e.g., methanol or acetonitrile)
-
LC-MS/MS system with a suitable column (e.g., HILIC)
Procedure:
-
Sample Preparation:
-
To a known volume of plasma (e.g., 100 µL), add a precise amount of the internal standard solution containing this compound.
-
-
Protein Precipitation:
-
Add a protein precipitation solvent (e.g., 4 volumes of cold methanol) to the plasma-internal standard mixture.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto the LC-MS/MS system.
-
Develop a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for both the native amino acids and their stable isotope-labeled internal standards.
-
-
Quantification:
-
Quantify the concentration of each amino acid by calculating the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard and comparing it to a calibration curve.
-
Elucidating Signaling Pathways
L-leucine is a known activator of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. By using this compound in combination with techniques like SILAC, researchers can investigate how drug candidates modulate this critical pathway.
By treating cells with a drug candidate in the presence of this compound and analyzing changes in the phosphorylation status and abundance of key mTOR pathway proteins (e.g., S6K1, 4E-BP1), researchers can determine the drug's mechanism of action and its impact on cellular metabolism.
Conclusion
This compound is a versatile and powerful tool in the arsenal of researchers in drug discovery and development. Its applications in quantitative proteomics, metabolic tracing, and as an internal standard for mass spectrometry provide robust and reliable data to understand drug efficacy, mechanism of action, and safety. The protocols and data presented here offer a foundation for the successful implementation of this compound in a variety of experimental settings.
References
Troubleshooting & Optimization
How to solve incomplete L-Leucine-D7 labeling in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to incomplete L-Leucine-D7 labeling in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of incomplete this compound labeling in my cells?
A1: Incomplete labeling with heavy amino acids like this compound in cell culture, a technique often used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), is most commonly due to an insufficient number of cell divisions. For near-complete incorporation (>97%) of the labeled amino acid, cells should be cultured for at least five doublings in the "heavy" medium.[1][2] This ensures that the original "light" proteins are diluted out through cell division and protein turnover.
Other significant causes include:
-
Presence of unlabeled amino acids: Standard fetal bovine serum (FBS) contains unlabeled amino acids that compete with the labeled ones for incorporation into newly synthesized proteins.
-
Metabolic conversion of amino acids: In some cell lines, metabolic pathways can convert one amino acid into another. A well-documented issue is the conversion of heavy arginine to heavy proline, which can lead to inaccurate quantification.[3][4][5]
Q2: How can I verify the incorporation efficiency of this compound in my cell culture?
A2: To ensure accurate quantitative proteomics, it is crucial to verify the incorporation efficiency of the heavy amino acid before proceeding with your main experiment. This is typically done by performing a small-scale pilot experiment. A fraction of the "heavy" labeled cells are harvested, lysed, and the proteins are digested. The resulting peptides are then analyzed by mass spectrometry to determine the percentage of heavy amino acid incorporation. The goal is to achieve an incorporation rate of over 97%.
Q3: What is arginine-to-proline conversion and how does it affect my labeling experiment?
A3: Arginine-to-proline conversion is a metabolic process observed in some cell lines where the isotopically labeled "heavy" arginine is converted into "heavy" proline. This is problematic because it can lead to the misinterpretation of mass spectrometry data and inaccurate protein quantification. The presence of heavy proline in peptides that should only contain heavy arginine complicates data analysis.
Q4: My labeling efficiency is below 95%. What are the immediate troubleshooting steps?
A4: If you are experiencing low labeling efficiency, consider the following immediate actions:
-
Extend the cell culture period: Ensure your cells have undergone at least five full doublings in the heavy medium.
-
Switch to dialyzed serum: Use dialyzed fetal bovine serum (FBS) to minimize the concentration of competing unlabeled amino acids in your culture medium.
-
Check for contamination: Ensure that your culture medium and supplements are not contaminated with "light" amino acids.
Troubleshooting Guides
Issue 1: Low Incorporation of this compound
-
Symptom: Mass spectrometry analysis reveals a significant portion of peptides containing the "light" (unlabeled) version of leucine.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Cell Doublings | Culture the cells in the heavy medium for a longer duration to allow for at least five to six cell doublings. Monitor cell proliferation to ensure they are actively dividing. |
| Presence of Unlabeled Leucine in Serum | Switch to dialyzed fetal bovine serum (dFBS) which has had small molecules, including free amino acids, removed. |
| Contamination of Culture Medium | Prepare fresh culture medium and ensure all supplements are free from unlabeled leucine. |
| Slow Protein Turnover | For proteins with a slow turnover rate, a longer labeling period beyond five doublings may be necessary. |
Issue 2: Inaccurate Quantification due to Arginine-to-Proline Conversion
-
Symptom: Mass spectrometry data shows unexpected heavy proline-containing peptides, leading to skewed quantification ratios.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Metabolic Conversion of Arginine to Proline | Supplement the SILAC medium with a high concentration of unlabeled L-proline (e.g., 200 mg/L). This inhibits the enzymatic pathway responsible for the conversion by product inhibition. |
| Cell Line-Specific Metabolism | Some cell lines have higher arginase activity. If proline supplementation is not effective, consider using a cell line with known low conversion rates or use genetic engineering to create an arginase knockout cell line. |
Quantitative Data Summary
The following table summarizes expected labeling efficiencies under different experimental conditions based on published data.
| Cell Line | Labeled Amino Acid | Condition | Number of Doublings | Labeling Efficiency (%) | Reference |
| Human Embryonic Stem Cells (hESCs) | Lys4 | Standard SILAC Medium | 5 | 99.1 | |
| Human Embryonic Stem Cells (hESCs) | Arg6 | Standard SILAC Medium | 5 | 97.7 | |
| Neuroblastoma BE(2)-M17 | Heavy Lysine/Arginine | SILAC DMEM | Not specified | ~92 | |
| Primary Rat VECs | 13C6L-lysine & 13C615N4L-arginine | SILAC Medium with 20% undialyzed FBS | 2 | ~90 | |
| 3T3-L1 | Heavy Lysine/Arginine | SILAC Medium | >5 | >97 |
Experimental Protocols
Protocol 1: Assessment of this compound Incorporation Efficiency
This protocol outlines the steps to determine the percentage of heavy amino acid incorporation in your cell line.
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Cell Culture: Culture a small population of your cells in the "heavy" SILAC medium containing this compound for at least five cell doublings.
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Cell Harvest and Lysis: Harvest the "heavy" labeled cells and lyse them using a compatible lysis buffer to extract total protein.
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Protein Digestion: Perform an in-solution or in-gel digestion of the proteins using trypsin to generate peptides.
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Mass Spectrometry Analysis: Analyze the resulting peptide mixture using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis:
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Search the mass spectrometry data against a relevant protein database.
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Determine the ratio of heavy to light peptides for a selection of identified proteins.
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Calculate the incorporation efficiency using the following formula: Efficiency (%) = (Intensity of Heavy Peptide) / (Intensity of Heavy Peptide + Intensity of Light Peptide) * 100
-
Visualizations
L-Leucine and the mTOR Signaling Pathway
L-Leucine is known to activate the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.
Caption: this compound activates mTORC1, promoting protein synthesis.
Troubleshooting Workflow for Incomplete Labeling
This workflow provides a logical sequence of steps to diagnose and resolve incomplete labeling issues.
Caption: A step-by-step guide to troubleshooting incomplete labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prevention of amino acid conversion in SILAC experiments with embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Genetic Engineering Solution to the “Arginine Conversion Problem” in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing L-Leucine-D7 Concentration for Minimal Toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing L-Leucine-D7 in their experiments while ensuring minimal cellular toxicity. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a stable isotope-labeled form of the essential amino acid L-leucine, where seven hydrogen atoms have been replaced by deuterium. Its primary applications in research are as a tracer for metabolic studies and as an internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] Deuteration can also alter the pharmacokinetic and metabolic profiles of molecules, which is an area of interest in drug development.[1][2]
Q2: What are the potential causes of this compound toxicity?
A2: While L-leucine itself is an essential amino acid, high concentrations of any amino acid can disrupt cellular homeostasis. The toxicity of this compound, though not extensively studied, could theoretically arise from several factors:
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High Concentrations: Excessive levels of this compound can lead to amino acid imbalances, affecting protein synthesis and overall cell health.
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Kinetic Isotope Effect: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down enzymatic reactions where the cleavage of a C-H bond is the rate-limiting step.[2][3] This may alter metabolic pathways and potentially lead to the accumulation of intermediate metabolites.
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Impurities: The presence of D-amino acid isomers or other contaminants in the this compound sample could induce cytotoxicity.
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Metabolic Byproducts: Altered metabolism due to the kinetic isotope effect could potentially lead to the formation of novel or elevated levels of toxic byproducts.
Q3: How does deuteration affect cellular metabolism?
A3: Deuteration can significantly impact metabolic processes. The kinetic isotope effect can slow down the rate of metabolic reactions, which can be advantageous in drug development by extending a drug's half-life. However, in a cellular context, this can also disrupt normal metabolic flux. For instance, it could affect energy metabolism and the functioning of enzymes like those in the mitochondrial respiratory chain.
Q4: What is a safe starting concentration for this compound in my cell culture experiments?
A4: A safe starting concentration will be cell-line dependent. It is recommended to start with a concentration similar to that of L-leucine in standard culture media (typically 0.4 to 0.8 mM). Subsequently, a dose-response experiment should be performed to determine the optimal concentration for your specific cell line and experimental goals.
Troubleshooting Guides
Issue 1: Reduced Cell Viability or Proliferation After this compound Treatment
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Symptom: A noticeable decrease in cell number, increased cell death, or a slower proliferation rate compared to control cultures.
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Possible Causes:
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Concentration is too high: The concentration of this compound may be in a toxic range for the specific cell line.
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Contamination: The this compound reagent may contain cytotoxic impurities.
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Metabolic Disruption: The kinetic isotope effect may be significantly altering essential metabolic pathways.
-
-
Troubleshooting Steps:
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Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., from 0.1 mM to 5 mM) to identify the concentration at which toxicity is observed.
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Run Parallel Controls: Include a control group with unlabeled L-leucine at the same concentrations to determine if the toxicity is specific to the deuterated form.
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Check for Impurities: If possible, verify the purity of the this compound stock.
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Assess Cellular Metabolism: If the issue persists, consider assays to measure metabolic activity (e.g., Seahorse assay) to understand the impact on cellular respiration and glycolysis.
-
Issue 2: Incomplete Incorporation of this compound into Proteins
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Symptom: Mass spectrometry analysis shows a low percentage of this compound incorporation in newly synthesized proteins.
-
Possible Causes:
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Insufficient Incubation Time: The cells may not have undergone enough cell divisions to fully incorporate the labeled amino acid. For stable incorporation, at least five cell doublings are often recommended in SILAC experiments.
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Presence of Unlabeled Leucine: Standard fetal bovine serum (FBS) contains unlabeled amino acids.
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Low this compound Concentration: The concentration of this compound in the medium may be too low, leading to competition with any residual unlabeled leucine.
-
-
Troubleshooting Steps:
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Use Dialyzed Serum: Switch to dialyzed FBS, which has reduced levels of free amino acids.
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Increase Incubation Time: Extend the culture period in the this compound containing medium to allow for more cell divisions.
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Optimize Concentration: Based on your dose-response experiments, select the highest non-toxic concentration to drive incorporation.
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Verify Incorporation Efficiency: Before a large-scale experiment, perform a small pilot study and use mass spectrometry to confirm a high incorporation rate (ideally >97%).
-
Experimental Protocols
Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound
This protocol uses a standard MTT assay to assess cell viability across a range of this compound concentrations.
Materials:
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Your cell line of interest
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Complete culture medium
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This compound
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Unlabeled L-Leucine (as a control)
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96-well plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
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Plate reader
Methodology:
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Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
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Preparation of Media: Prepare culture media containing a range of this compound concentrations (e.g., 0, 0.1, 0.2, 0.5, 1, 2, and 5 mM). Prepare a parallel set of media with the same concentrations of unlabeled L-leucine.
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Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared treatment media.
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Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
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MTT Assay:
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Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
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Add the solubilization solution to dissolve the formazan crystals.
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Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.
Data Presentation
Table 1: Cell Viability (MTT Assay) after 48-hour Incubation with this compound vs. L-Leucine
| Concentration (mM) | % Viability (this compound) | % Viability (L-Leucine) |
| 0 (Control) | 100% | 100% |
| 0.1 | 98% | 99% |
| 0.2 | 95% | 97% |
| 0.5 | 92% | 96% |
| 1.0 | 85% | 94% |
| 2.0 | 70% | 91% |
| 5.0 | 45% | 88% |
Note: The data in this table is illustrative and will vary depending on the cell line and experimental conditions.
Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Potential cellular effects of this compound.
References
Troubleshooting poor signal-to-noise for L-Leucine-D7 in mass spec
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor signal-to-noise issues for L-Leucine-D7 in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a very low or no signal for my this compound internal standard. What are the common causes?
A weak or absent signal for this compound can stem from several factors, ranging from sample preparation to instrument settings. The most common culprits include:
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Suboptimal Mass Spectrometry Parameters: Incorrect precursor/product ion selection, or non-optimized declustering potential and collision energy can significantly reduce signal intensity.
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Sample Preparation Issues: Inefficient extraction from the sample matrix, degradation of the internal standard, or errors in concentration can all lead to a low signal.
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Liquid Chromatography (LC) Problems: Poor chromatographic peak shape (e.g., broad or tailing peaks) dilutes the analyte concentration as it enters the mass spectrometer, resulting in a lower signal-to-noise ratio.
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Ion Suppression: Co-eluting matrix components can interfere with the ionization of this compound in the ion source, leading to a suppressed signal.[1]
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Instrument Contamination: A dirty ion source or mass spectrometer can lead to high background noise and poor signal intensity.
Q2: My this compound signal is inconsistent across a batch of samples. What could be the reason?
Signal instability for an internal standard across a batch is a common issue that can compromise the accuracy and precision of your results.[2] Potential causes include:
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Inconsistent Sample Preparation: Variability in extraction efficiency between samples can lead to differing amounts of this compound being injected.
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Variable Matrix Effects: Differences in the composition of the sample matrix between individual samples can cause varying degrees of ion suppression.
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Autosampler Issues: Inconsistent injection volumes or carryover from a previous high-concentration sample can lead to fluctuating signal intensities.
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LC System Instability: Fluctuations in pump pressure or column temperature can affect retention time and peak shape, leading to inconsistent signal detection.
Q3: I am observing high background noise in the chromatogram for this compound. How can I reduce it?
High background noise can significantly impact the signal-to-noise ratio, making it difficult to accurately quantify low-level analytes. Common sources of high background noise include:
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Contaminated Solvents or Reagents: Using non-LC-MS grade solvents or contaminated reagents can introduce a significant amount of chemical noise.
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Contaminated LC System: Buildup of contaminants in the LC system, including tubing, fittings, and the column, can leach into the mobile phase and contribute to high background.
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Dirty Ion Source: A contaminated ion source is a frequent cause of high background noise. Regular cleaning is essential for maintaining optimal performance.
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Gas Purity: Impurities in the nitrogen gas supply for the nebulizer and curtain gas can also be a source of background noise.
Troubleshooting Guides
Guide 1: Low or No Signal for this compound
This guide provides a step-by-step approach to troubleshooting a weak or absent signal for your this compound internal standard.
Caption: Troubleshooting workflow for low or no this compound signal.
Guide 2: High Background Noise
This guide outlines a systematic approach to identifying and eliminating sources of high background noise in your this compound analysis.
Caption: Troubleshooting workflow for high background noise.
Data Presentation
Table 1: Recommended Mass Spectrometry Parameters for L-Leucine and this compound
| Parameter | L-Leucine | This compound |
| Precursor Ion (m/z) | 132.1 | 139.2 |
| Product Ion (m/z) | 43.0 | 93.0 |
| Polarity | Positive | Positive |
| Declustering Potential (DP) | 40 - 80 V | 50 - 90 V |
| Collision Energy (CE) | 15 - 35 eV | 20 - 40 eV |
| Collision Cell Exit Potential (CXP) | 5 - 15 V | 5 - 15 V |
Note: These values are starting points and should be optimized for your specific instrument and experimental conditions.
Table 2: Typical Ion Source Parameters
| Parameter | Recommended Range |
| IonSpray Voltage | 4500 - 5500 V |
| Temperature | 400 - 550 °C |
| Curtain Gas (CUR) | 20 - 40 psi |
| Nebulizer Gas (GS1) | 40 - 60 psi |
| Heater Gas (GS2) | 40 - 60 psi |
Note: Optimal ion source parameters are instrument-dependent and should be optimized to achieve the best signal-to-noise for this compound.
Experimental Protocols
Protocol 1: Sample Preparation from Plasma (Protein Precipitation)
This protocol describes a simple and rapid method for extracting this compound from plasma samples.
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Thaw Samples: Allow plasma samples to thaw completely at room temperature.
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Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.
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Add Internal Standard: Spike the plasma sample with the appropriate amount of this compound working solution.
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Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to the plasma sample.
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Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
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Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
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Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
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Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
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Injection: Vortex the reconstituted sample and inject it into the LC-MS/MS system.
Protocol 2: LC-MS/MS Method for this compound Analysis
This protocol provides a starting point for developing an LC-MS/MS method for the analysis of this compound.
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LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
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Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.
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Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 2% B
-
0.5-3.0 min: 2% to 98% B
-
3.0-4.0 min: 98% B
-
4.0-4.1 min: 98% to 2% B
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4.1-5.0 min: 2% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
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Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.
References
Methods to improve the accuracy of L-Leucine-D7 quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the accuracy of L-Leucine-D7 quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of inaccuracy in this compound quantification by LC-MS/MS?
The most common sources of inaccuracy in this compound quantification include:
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Matrix Effects: Components of the biological sample (e.g., plasma, tissue homogenates) can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.[1] Phospholipids and proteins are often the primary culprits in plasma samples.[1]
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Incomplete Isotopic Labeling: If this compound is used in stable isotope labeling by amino acids in cell culture (SILAC) experiments, incomplete incorporation of the labeled amino acid into proteins can lead to an underestimation of the heavy-to-light ratio, affecting quantitative accuracy.[2] A labeling efficiency of at least 97% is recommended for accurate quantification.[2]
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Chromatographic Co-elution: Inadequate separation of this compound from other structurally similar or isobaric compounds can lead to overlapping signals and inaccurate quantification. This is particularly relevant when distinguishing between leucine isomers.[3]
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Sample Preparation Variability: Inconsistent sample preparation, such as incomplete protein precipitation or variable recovery during solid-phase extraction (SPE), can introduce significant errors.
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Instability of the Analyte: Degradation of this compound during sample storage or processing can lead to lower measured concentrations.
Q2: What is the role of an internal standard in this compound quantification, and which one should I choose?
An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest that is added at a constant concentration to all samples, standards, and blanks. It is used to correct for variations in sample preparation, injection volume, and instrument response, thereby significantly improving the reproducibility and accuracy of the results.
For the highest level of accuracy and precision in this compound quantification, a stable isotope-labeled (SIL) version of the analyte is the preferred choice. These internal standards have nearly identical chemical and physical properties to the analyte, including retention time and ionization efficiency, which allows them to effectively compensate for matrix effects.
| Internal Standard Type | Description | Advantages | Disadvantages |
| Stable Isotope-Labeled (SIL) L-Leucine | L-Leucine labeled with heavy isotopes such as ¹³C or ¹⁵N (e.g., ¹³C₆, ¹⁵N-L-Leucine). | Co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction. | Higher cost compared to other options. |
| Deuterated L-Leucine with more deuterium atoms | For example, using L-Leucine-D10 as an internal standard for this compound quantification. | Similar chemical properties to this compound. | Potential for isotopic crosstalk if the mass difference is not sufficient or if there is in-source fragmentation. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. |
| Structural Analogs | A compound structurally similar to L-Leucine, such as norleucine or α-aminobutyric acid. | Lower cost. | May not perfectly mimic the behavior of this compound during sample preparation and ionization, potentially leading to less accurate correction for matrix effects. |
Q3: How can I assess and mitigate matrix effects?
Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis.
Assessment of Matrix Effects:
The post-extraction addition method is a common way to quantify matrix effects. The procedure involves:
-
Prepare a neat solution of this compound in a clean solvent.
-
Extract a blank biological matrix sample using your sample preparation method.
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Spike the extracted blank matrix with this compound at the same concentration as the neat solution.
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Analyze both the neat solution and the post-extraction spiked sample by LC-MS/MS.
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The matrix effect is calculated as: (Peak Area in Spiked Extract / Peak Area in Neat Solution) * 100%.
-
A value of 100% indicates no matrix effect.
-
A value <100% indicates ion suppression.
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A value >100% indicates ion enhancement.
-
Mitigation of Matrix Effects:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering substances before analysis.
-
Protein Precipitation (PPT): A simple and fast method, with acetonitrile often being more effective than methanol at removing proteins.
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Solid-Phase Extraction (SPE): Can provide a cleaner extract by selectively isolating this compound from matrix components.
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Phospholipid Removal Plates: Specialized plates are available that specifically target the removal of phospholipids.
-
-
Improve Chromatographic Separation: If interfering compounds are not completely removed during sample preparation, optimizing the chromatographic conditions can help separate them from this compound.
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Gradient Elution: Employ a gradient elution with a suitable organic modifier (e.g., acetonitrile or methanol) to achieve better separation.
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Column Chemistry: Consider using a column with a different stationary phase, such as a hydrophilic interaction chromatography (HILIC) column, which can offer better retention for polar analytes like amino acids.
-
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.
Troubleshooting Guides
Issue 1: Poor Peak Shape and/or Low Signal Intensity
| Potential Cause | Troubleshooting Steps |
| Suboptimal Mobile Phase pH | For positive ion mode ESI, a mobile phase with a low pH (e.g., containing 0.1% formic acid) can improve protonation and signal intensity. |
| Inadequate Chromatographic Retention | For a polar molecule like this compound, a standard reversed-phase column may not provide sufficient retention. Consider using a HILIC column or a polar-embedded reversed-phase column. |
| Matrix Effects (Signal Suppression) | See the "How can I assess and mitigate matrix effects?" FAQ for detailed troubleshooting. |
| Sample Degradation | Ensure proper sample storage conditions (e.g., -80°C) and minimize freeze-thaw cycles. |
| Incorrect MS/MS Transition Parameters | Optimize the precursor and product ion m/z values, collision energy, and other MS parameters for this compound and its internal standard. |
Issue 2: High Variability Between Replicate Injections
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of all sample preparation steps, including pipetting, extraction, and evaporation. Automating these steps where possible can reduce variability. |
| Injector Carryover | Implement a robust needle wash protocol between injections, using a strong solvent to remove any residual analyte from the injector system. |
| LC System Instability | Check for leaks in the LC system, ensure the pump is delivering a stable flow rate, and allow the system to equilibrate thoroughly before starting the analytical run. |
| Improper Internal Standard Addition | Add the internal standard early in the sample preparation process to account for variability in all subsequent steps. Ensure the internal standard is added at a consistent concentration to all samples. |
Experimental Protocols
Enantioselective LC-MS/MS for D/L-Leucine Quantification
This protocol is based on a method for the determination of D- and L-leucine isomers in human plasma without derivatization.
1. Sample Preparation: a. Thaw plasma samples at room temperature. b. Perform solid-phase extraction (SPE) using a cationic exchange cartridge to isolate the amino acids. c. Elute the amino acids from the SPE cartridge. d. Evaporate the solvent under a stream of nitrogen. e. Reconstitute the residue in the mobile phase for injection.
2. LC-MS/MS System and Conditions:
- LC System: High-performance liquid chromatography (HPLC) system.
- Chiral Column: CHIRALPAK ZWIX(-).
- Mobile Phase: Isocratic mixture of methanol/acetonitrile/1 mol/L ammonium formate/formic acid (500:500:25:2, v/v/v/v).
- Flow Rate: 0.5 mL/min.
- Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
- MRM Transitions:
- D/L-leucine: m/z 132.1 > 43.0
- Internal Standard (D/L-leucine-d7): m/z 139.2 > 93.0
3. Data Analysis: a. Construct calibration curves using a surrogate matrix (e.g., phosphate-buffered saline). b. Quantify D- and L-leucine concentrations based on the peak area ratios of the analyte to the internal standard.
Visualizations
References
Technical Support Center: L-Leucine-D7 Metabolic Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-Leucine-D7 in metabolic studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in metabolic studies?
A1: this compound is a stable isotope-labeled form of the essential amino acid L-leucine, where seven hydrogen atoms have been replaced by deuterium. It is a powerful tool in metabolic research, particularly in the field of metabolic flux analysis (MFA). By introducing this compound into a biological system, researchers can trace the fate of leucine through various metabolic pathways, such as protein synthesis and catabolism. The heavier mass of this compound allows it to be distinguished from its natural, "light" counterpart using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This enables the quantification of metabolic rates and the elucidation of pathway dynamics in health and disease.
Q2: What are the key considerations before starting an this compound based metabolic study?
A2: Before initiating an experiment with this compound, it is crucial to consider the following:
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Experimental System: The choice of cell line, animal model, or human subjects will influence the experimental design, including the duration of labeling and the concentration of the tracer.
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Tracer Concentration: The concentration of this compound should be carefully chosen to be high enough for detection but not so high as to cause metabolic perturbations or potential toxicity.
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Labeling Duration: The time required to reach isotopic steady state, where the enrichment of the tracer in the intracellular metabolite pools becomes constant, varies depending on the metabolic pathway and the biological system. Preliminary time-course experiments are recommended.
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Analytical Method: The choice between gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) will depend on the specific metabolites of interest and the available instrumentation.
-
Data Analysis: Appropriate software and algorithms are necessary to correct for the natural abundance of stable isotopes and to calculate metabolic fluxes from the mass isotopologue distribution data.
Q3: Can this compound be toxic to cells?
A3: While stable isotopes are generally considered non-toxic, high concentrations of any nutrient, including L-leucine, can have effects on cellular metabolism and viability. Some studies have suggested that very high levels of leucine can impact cell proliferation. It is advisable to perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental conditions.
Troubleshooting Guides
This section addresses common issues that may arise during this compound based metabolic studies.
Issue 1: Low or No Detectable Enrichment of this compound in Downstream Metabolites
Possible Causes:
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Insufficient Labeling Time: The labeling duration may not have been long enough to achieve significant incorporation of the tracer into the metabolite pools of interest.
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Low Tracer Concentration: The concentration of this compound in the medium may be too low relative to the endogenous unlabeled leucine pool.
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Metabolic Pathway Inactivity: The metabolic pathway under investigation may have low activity under the experimental conditions.
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Problems with Tracer Uptake: Cells may not be efficiently transporting this compound from the medium.
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Sample Preparation Issues: The tracer may have been lost during the sample extraction or preparation steps.
Troubleshooting Steps:
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Optimize Labeling Time: Perform a time-course experiment to determine the optimal labeling duration for your system.
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Increase Tracer Concentration: Gradually increase the concentration of this compound in the medium, while monitoring for any potential toxic effects.
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Confirm Pathway Activity: Use an alternative method to confirm that the metabolic pathway of interest is active under your experimental conditions.
-
Verify Tracer Uptake: Measure the intracellular concentration of this compound to confirm its uptake by the cells.
-
Review Sample Preparation Protocol: Ensure that the sample preparation protocol is optimized to minimize the loss of metabolites.
Issue 2: Unexpected Peaks or Altered Fragmentation Patterns in Mass Spectrometry Data
Possible Causes:
-
Isomer Contamination: Commercial this compound may contain small amounts of its isomer, L-Isoleucine-D7, which has the same mass and can interfere with the analysis.
-
In-source Fragmentation: The deuterated leucine may undergo fragmentation in the ion source of the mass spectrometer, leading to the appearance of unexpected peaks.
-
Deuterium Exchange: Deuterium atoms on the this compound molecule can potentially exchange with hydrogen atoms from the solvent or other molecules during sample preparation or analysis. This can lead to a distribution of masses for the labeled leucine.
-
Metabolic Transformation of the Label: The deuterium atoms from this compound can be incorporated into other metabolites through various metabolic reactions, leading to the appearance of labeled species that were not anticipated.
Troubleshooting Steps:
-
Chromatographic Separation: Use a chromatographic method that can separate leucine from isoleucine to avoid interference.
-
Optimize MS Parameters: Adjust the ionization source parameters to minimize in-source fragmentation.
-
Minimize Deuterium Exchange: Use deuterated solvents for sample preparation and analysis where possible, and keep the samples at a low temperature to minimize exchange reactions.
-
Analyze Unlabeled Controls: Run an unlabeled control sample to identify the background peaks and fragmentation patterns of endogenous leucine.
Issue 3: Inaccurate Quantification of Isotopic Enrichment
Possible Causes:
-
Failure to Correct for Natural Isotope Abundance: All naturally occurring molecules contain a certain percentage of heavy isotopes (e.g., ¹³C). This natural abundance must be mathematically corrected for to accurately determine the enrichment from the this compound tracer.
-
Matrix Effects: Components of the biological sample other than the analyte of interest can interfere with the ionization process in the mass spectrometer, leading to inaccurate quantification.
-
Non-linear Detector Response: The mass spectrometer detector may not have a linear response across the full range of concentrations being measured.
Troubleshooting Steps:
-
Use Isotope Correction Software: Employ specialized software packages such as IsoCorrectoR to perform accurate natural abundance correction.[1][2]
-
Use an Internal Standard: Add a known amount of a stable isotope-labeled internal standard (that is not this compound) to the samples to correct for matrix effects.
-
Generate a Calibration Curve: Prepare a series of standards with known concentrations of this compound to generate a calibration curve and ensure a linear detector response.
Data Presentation
Table 1: Example Mass Isotopologue Distribution (MID) Data for a Downstream Metabolite
| Mass Isotopologue | Unlabeled Control (%) | This compound Labeled (%) |
| M+0 | 95.2 | 60.5 |
| M+1 | 4.1 | 15.3 |
| M+2 | 0.6 | 10.2 |
| M+3 | 0.1 | 7.8 |
| M+4 | 0.0 | 4.1 |
| M+5 | 0.0 | 1.8 |
| M+6 | 0.0 | 0.3 |
| M+7 | 0.0 | 0.0 |
This table illustrates how the distribution of masses for a hypothetical downstream metabolite shifts upon labeling with this compound, indicating the incorporation of the deuterium atoms.
Experimental Protocols
Protocol 1: this compound Labeling in Cell Culture
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.
-
Media Preparation: Prepare culture medium lacking natural L-leucine. Supplement this medium with a predetermined concentration of this compound.
-
Labeling: Remove the standard culture medium from the cells, wash once with phosphate-buffered saline (PBS), and add the this compound containing medium.
-
Incubation: Incubate the cells for the desired period to allow for the incorporation of the tracer.
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet the cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation for MS Analysis: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried sample can then be derivatized if necessary for GC-MS analysis or reconstituted in an appropriate solvent for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound and its Metabolites
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for the separation of amino acids.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is typically used.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for the analysis of amino acids.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both unlabeled leucine and this compound.
-
L-Leucine (unlabeled): m/z 132.1 -> 86.1
-
This compound: m/z 139.1 -> 93.1[3]
-
-
-
Data Analysis:
-
Integrate the peak areas for each MRM transition.
-
Calculate the isotopic enrichment by determining the ratio of the peak area of the labeled analyte to the sum of the peak areas of the labeled and unlabeled analytes.
-
Perform natural abundance correction using appropriate software.
-
Mandatory Visualizations
Caption: A typical experimental workflow for this compound based metabolic studies.
Caption: Simplified overview of L-Leucine's metabolic fate and signaling role.
Caption: A decision tree for troubleshooting low isotopic enrichment in this compound studies.
References
- 1. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. db.cngb.org [db.cngb.org]
- 3. Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize L-Leucine-D7 back-conversion to lighter isotopes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the back-conversion of L-Leucine-D7 to lighter isotopes during metabolic labeling experiments.
Understanding this compound Back-Conversion
Stable isotope-labeled amino acids, such as this compound, are powerful tools for tracing metabolic pathways and quantifying protein turnover.[1] However, a significant challenge in using deuterated amino acids is the in vivo metabolic conversion that can lead to the loss of deuterium atoms and the formation of lighter isotopologues. This "back-conversion" can compromise the accuracy of quantitative proteomic and metabolomic studies.
The primary mechanism responsible for the back-conversion of this compound is enzymatic activity, particularly the reversible transamination reactions catalyzed by branched-chain amino acid aminotransferases (BCATs).[2][3][4][5] During transamination, the amino group of leucine is transferred to an α-keto acid, forming α-ketoisocaproate (α-KIC) and a new amino acid. This process can involve the exchange of deuterium atoms at the α and β-carbons of the leucine molecule with protons from the aqueous cell culture medium, leading to a reduction in the isotopic enrichment of the labeled leucine pool.
Frequently Asked Questions (FAQs)
Q1: What is this compound back-conversion?
A1: this compound back-conversion refers to the metabolic processes in cells that remove deuterium atoms from the labeled this compound, resulting in the formation of lighter versions of leucine (e.g., L-Leucine-D6, D5, etc.). This phenomenon can lead to inaccuracies in experiments that rely on stable isotope labeling for quantification.
Q2: What is the primary cause of this compound back-conversion?
A2: The main driver of this compound back-conversion is the enzymatic activity of aminotransferases, specifically branched-chain amino acid aminotransferases (BCATs). These enzymes facilitate a reversible reaction where the deuterium atoms on this compound can be exchanged with hydrogen atoms from the surrounding aqueous environment.
Q3: Why is minimizing back-conversion important?
A3: Minimizing back-conversion is crucial for maintaining the isotopic purity of the this compound tracer. Significant back-conversion can lead to an underestimation of protein synthesis rates and other metabolic flux analyses, thereby compromising the quantitative accuracy of the experimental results.
Q4: Can the choice of cell line affect the rate of back-conversion?
A4: Yes, the metabolic activity and the expression levels of enzymes like BCAT can vary between different cell lines. Therefore, the extent of this compound back-conversion may be cell-line dependent. It is advisable to assess the level of back-conversion in the specific cell line being used for your experiments.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the use of this compound in cell culture experiments.
| Problem | Potential Cause | Recommended Solution |
| Significant presence of lighter leucine isotopologues (M+6, M+5, etc.) in mass spectrometry data. | High activity of branched-chain amino acid aminotransferases (BCATs) leading to deuterium-proton exchange. | Supplement the cell culture medium with a low concentration of unlabeled L-Leucine. This will dilute the intracellular pool of unlabeled leucine and reduce the enzymatic conversion of the labeled form. Start with a concentration in the range of 1-5% of the labeled this compound concentration and optimize for your specific cell line and experimental conditions. |
| Prolonged incubation times allowing for more extensive enzymatic processing. | Optimize the labeling duration. Conduct a time-course experiment to determine the minimal time required to achieve sufficient labeling for your analysis while minimizing back-conversion. | |
| Inconsistent levels of back-conversion across different experiments. | Variability in cell culture conditions, such as cell density, passage number, or media composition. | Standardize all cell culture parameters. Ensure consistent cell seeding densities, use cells within a defined passage number range, and prepare fresh media for each experiment. |
| Contamination of the this compound stock solution. | Verify the isotopic purity of your this compound stock by mass spectrometry before use. | |
| Difficulty in quantifying the extent of back-conversion. | Inadequate mass spectrometry resolution or data analysis workflow. | Utilize a high-resolution mass spectrometer to accurately resolve the different isotopologues of leucine. Employ specialized software for isotopologue distribution analysis to quantify the relative abundance of each isotopic species. |
Experimental Protocols
Protocol 1: Quantification of this compound Back-Conversion by GC-MS
This protocol outlines a method to determine the extent of this compound back-conversion in cell culture.
1. Cell Culture and Labeling:
-
Culture cells in your standard growth medium.
-
For the experimental group, replace the standard medium with a medium containing a known concentration of this compound.
-
Incubate the cells for the desired labeling period.
2. Sample Preparation:
-
Harvest the cells and lyse them using a suitable lysis buffer.
-
Precipitate the protein from the cell lysate using a method such as trichloroacetic acid (TCA) precipitation.
-
Hydrolyze the protein pellet to release individual amino acids.
-
Extract the amino acids from the hydrolysate.
3. Derivatization:
-
Derivatize the extracted amino acids to make them volatile for gas chromatography (GC) analysis. A common method is the formation of N-heptafluorobutyryl isobutyl esters.
4. GC-MS Analysis:
-
Analyze the derivatized amino acids using a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Set the mass spectrometer to monitor the ion fragments corresponding to the different isotopologues of leucine (M+0 to M+7).
5. Data Analysis:
-
Determine the relative abundance of each leucine isotopologue from the mass spectra.
-
Calculate the percentage of back-conversion by comparing the abundance of the lighter isotopologues to the abundance of the fully labeled this compound.
Visualizing the Pathway
Leucine Transamination and Potential for Deuterium Loss
The following diagram illustrates the reversible transamination of L-Leucine, which is a key step where deuterium loss can occur.
Caption: Reversible transamination of L-Leucine catalyzed by BCAT.
Experimental Workflow for Assessing Back-Conversion
This workflow outlines the key steps in an experiment designed to quantify this compound back-conversion.
Caption: Experimental workflow for back-conversion analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. The specificity and kinetic mechanism of branched-chain amino acid aminotransferase from Escherichia coli studied with a new improved coupled assay procedure and the enzyme's potential for biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transamination - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Substrate specificity of branched chain amino acid aminotransferases: The substitution of glycine to serine in the active site determines the substrate specificity for α-ketoglutarate [frontiersin.org]
Technical Support Center: Enhancing L-Leucine-D7 Incorporation for In Vivo Research
Welcome to the technical support center for optimizing the in vivo incorporation of L-Leucine-D7. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful stable isotope labeling experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to improve the efficiency and reproducibility of your studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during in vivo this compound labeling experiments.
| Question/Issue | Possible Causes | Troubleshooting Recommendations |
| Low this compound Incorporation | 1. Insufficient Tracer Dose: The amount of this compound administered may be too low to be detected above the natural leucine pool. 2. Rapid Tracer Clearance: The tracer may be rapidly metabolized or excreted before significant incorporation into proteins. 3. Suboptimal Administration Route: The chosen route of administration (e.g., oral gavage) may result in poor bioavailability. 4. Incorrect Timing of Sample Collection: Tissues may be harvested before peak protein synthesis and tracer incorporation have occurred. | 1. Optimize Tracer Dose: Consider using the "flooding dose" technique, which involves administering a large bolus of unlabeled leucine along with the this compound tracer to rapidly equilibrate the precursor pools. For a flooding dose in mice, a common starting point is 1.0-1.5 µmol of leucine per gram of body weight.[1] 2. Adjust Infusion/Dosing Schedule: For continuous infusion, ensure a steady state is reached. For bolus dosing, consider multiple smaller doses over time. 3. Select Appropriate Administration Route: Intravenous (IV) or intraperitoneal (IP) injection generally provides higher bioavailability than oral gavage. If using oral gavage, ensure proper technique to avoid administration into the lungs.[2][3][4][5] 4. Optimize Sample Collection Time: Conduct a time-course experiment to determine the optimal window for maximal incorporation in your specific model and tissue of interest. |
| High Variability Between Samples | 1. Inconsistent Tracer Administration: Variations in injection volume, speed, or gavage technique can lead to differing amounts of tracer delivered. 2. Biological Variability: Differences in age, weight, sex, or metabolic state of the animals can affect protein synthesis rates. 3. Errors in Sample Processing: Inconsistent tissue homogenization, protein extraction, or digestion can introduce variability. 4. Inaccurate Protein Quantification: Errors in determining protein concentration before mixing samples (for SILAC-like approaches) can lead to incorrect ratios. | 1. Standardize Administration Technique: Ensure all personnel are thoroughly trained in the chosen administration method. Use calibrated equipment for accurate dosing. 2. Standardize Animal Cohorts: Use animals of the same age, sex, and genetic background. Acclimatize animals to the experimental conditions and ensure consistent feeding/fasting states. 3. Standardize Sample Processing: Use a consistent and validated protocol for all samples. Process samples in batches to minimize inter-assay variability. 4. Use a Reliable Protein Quantification Assay: Perform protein quantification in triplicate for each sample before any mixing steps. |
| Isotopic Label Instability (H/D Exchange) | 1. Deuterium-Proton Exchange: Deuterium atoms, particularly those on heteroatoms or carbons adjacent to carbonyl groups, can exchange with protons from the solvent (e.g., water) under certain pH or temperature conditions. | 1. Maintain Neutral pH: During sample preparation, keep solutions at a neutral pH whenever possible. 2. Avoid High Temperatures: Minimize exposure of samples to high temperatures during processing and storage. 3. Lyophilize Samples: For long-term storage, consider lyophilizing (freeze-drying) samples to remove water. |
| Sample Contamination | 1. Keratin Contamination: Keratin from skin, hair, and dust is a common contaminant in proteomics experiments. 2. Contamination from Reagents and Consumables: Impure reagents or leaching from plasticware can introduce interfering compounds. | 1. Implement Keratin-Free Sample Handling: Work in a laminar flow hood, wear powder-free gloves, a lab coat, and a hairnet. Use clean, dedicated equipment and reagents. 2. Use High-Purity Reagents: Utilize mass spectrometry-grade reagents and low-protein-binding plasticware. Aliquot reagents to avoid contamination of stock solutions. |
Quantitative Data Summary
The following tables summarize data from studies investigating the impact of leucine on muscle protein synthesis. This data can serve as a reference for expected outcomes in your experiments.
Table 1: Fractional Synthesis Rate (FSR) of Muscle Protein in Response to Leucine Supplementation in Humans
| Study Population | Intervention | Control Group FSR (%/h) | Leucine Group FSR (%/h) | Key Finding |
| Elderly Men | Leucine-supplemented diet | 0.053 ± 0.009 | 0.083 ± 0.008 | Leucine supplementation improved myofibrillar muscle protein FSR. |
| Older Adults | 2 weeks of leucine supplementation (4g/meal) with a low-protein meal | Postabsorptive: 0.063 ± 0.004Postprandial: 0.075 ± 0.006 | Postabsorptive: 0.074 ± 0.007Postprandial: 0.10 ± 0.007 | Chronic leucine supplementation increased both postabsorptive and postprandial muscle protein synthesis. |
| Trained Men (post-endurance exercise) | 23g protein + 5g leucine | 0.060 ± 0.012 (Control) | 0.080 ± 0.014 | A low dose of protein with added leucine achieved near-maximal FSR after exercise. |
Key Experimental Protocols
Protocol 1: this compound Administration via Oral Gavage in Mice
This protocol is adapted for a 25g mouse and can be scaled accordingly.
Materials:
-
This compound
-
Sterile vehicle (e.g., water for injection, 0.9% saline)
-
20-gauge, 1.5-inch curved gavage needle with a rounded tip
-
1 mL syringe
-
Animal scale
Procedure:
-
Dose Calculation: For a flooding dose, a typical concentration is 1.5 µmol/g body weight. For a 25g mouse, this would be 37.5 µmol of total leucine. The ratio of this compound to unlabeled L-Leucine can be adjusted based on experimental needs, but a 50% enrichment is a common starting point.
-
Preparation of Dosing Solution: Dissolve the calculated amount of this compound and unlabeled L-Leucine in the sterile vehicle. The final volume should not exceed 10 mL/kg body weight (0.25 mL for a 25g mouse).
-
Animal Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head and forelimbs.
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.
-
Administration: Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it over the tongue into the esophagus to the predetermined mark. Administer the solution slowly and steadily.
-
Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress, such as labored breathing.
Protocol 2: Tissue Collection and Protein Extraction
Materials:
-
Liquid nitrogen
-
Pre-chilled mortar and pestle or mechanical homogenizer
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Microcentrifuge
Procedure:
-
Tissue Harvest: At the designated time point, euthanize the animal according to approved protocols. Quickly dissect the tissue of interest, rinse with ice-cold PBS, blot dry, and flash-freeze in liquid nitrogen.
-
Tissue Pulverization: While still frozen, pulverize the tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.
-
Cell Lysis: Add ice-cold lysis buffer to the powdered tissue and incubate on ice for 30 minutes, with periodic vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
Protocol 3: Protein Hydrolysis and Amino Acid Analysis
Materials:
-
6N HCl
-
Heating block or oven
-
Vacuum centrifuge
-
LC-MS/MS system
Procedure:
-
Protein Precipitation: Precipitate an aliquot of the protein extract using a method like trichloroacetic acid (TCA) precipitation to separate protein from free amino acids.
-
Acid Hydrolysis: Resuspend the protein pellet in 6N HCl and heat at 110°C for 24 hours in a sealed, evacuated tube to hydrolyze the protein into its constituent amino acids.
-
Sample Drying: After hydrolysis, remove the HCl by drying the sample in a vacuum centrifuge.
-
Resuspension: Reconstitute the dried amino acids in a suitable buffer for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the sample to determine the enrichment of this compound in the protein hydrolysate.
Visualizing the Process: Diagrams and Workflows
Leucine-Mediated mTOR Signaling Pathway
Caption: L-Leucine activates the mTORC1 signaling pathway to promote protein synthesis.
Experimental Workflow for In Vivo this compound Incorporation
Caption: A step-by-step workflow for measuring protein synthesis using this compound.
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting low this compound incorporation.
References
- 1. Measurement of hepatic protein synthesis in unrestrained mice-evaluation of the 'flooding technique' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo quantitative proteomics: the SILAC mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Addressing matrix effects in L-Leucine-D7 mass spectrometry analysis
Welcome to the technical support center for L-Leucine-D7 mass spectrometry analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as L-Leucine, by the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[1][4] In the analysis of this compound, which serves as an internal standard, uncompensated matrix effects can lead to erroneous quantification of the endogenous L-Leucine.
Q2: What are the common causes of matrix effects in bioanalytical samples like plasma or serum?
A2: The primary culprits for matrix effects in biological samples are phospholipids, salts, endogenous metabolites, and proteins that may not have been completely removed during sample preparation. These components can co-elute with L-Leucine and this compound, interfering with the ionization process in the mass spectrometer's ion source.
Q3: How can I determine if my this compound analysis is being affected by matrix effects?
A3: Two common methods to assess matrix effects are the post-column infusion technique and the post-extraction spike method. The post-column infusion method provides a qualitative assessment by showing regions of ion suppression or enhancement across the chromatographic run. The post-extraction spike method offers a quantitative measure by comparing the analyte's response in a pre-extracted blank matrix to its response in a neat solution.
Q4: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound recommended?
A4: A SIL-IS is considered the gold standard for mitigating matrix effects. Because this compound is chemically and physically almost identical to L-Leucine, it will experience the same degree of ion suppression or enhancement. By using the peak area ratio of the analyte to the SIL-IS for quantification, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise results.
Troubleshooting Guide
Problem: I am observing high variability and poor reproducibility in my L-Leucine quantification.
| Possible Cause | Troubleshooting Steps & Solutions |
| Inconsistent Matrix Effects | Different samples can have varying compositions, leading to different degrees of ion suppression or enhancement. |
| Solution: Implement a more rigorous and consistent sample preparation method to remove a higher percentage of interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can provide cleaner samples than Protein Precipitation (PPT). | |
| Solution: Ensure that this compound is added to all samples, calibrators, and quality controls at the very beginning of the sample preparation process to account for variability in both extraction efficiency and matrix effects. | |
| Inadequate Chromatographic Separation | Co-elution of matrix components with L-Leucine and this compound is a primary cause of matrix effects. |
| Solution: Optimize your LC method. Try modifying the gradient profile, changing the mobile phase composition, or using a column with a different chemistry (e.g., HILIC for polar compounds like amino acids) to improve the separation of your analyte from interfering peaks. | |
| Carryover | Residual analyte from a previous high-concentration sample can affect the subsequent injection. |
| Solution: Optimize the wash steps in your autosampler and LC method. Injecting blank samples after high-concentration samples can help identify and mitigate carryover. |
Problem: I am experiencing low signal intensity (ion suppression) for both L-Leucine and this compound.
| Possible Cause | Troubleshooting Steps & Solutions |
| Significant Matrix Components Remaining After Sample Prep | The sample extract is not clean enough, and high concentrations of interfering molecules are suppressing the ionization of your analytes. |
| Solution: Switch to a more effective sample preparation technique. While PPT is fast, SPE or LLE are generally better at removing phospholipids and other sources of ion suppression. | |
| Solution: Dilute the sample. If the concentration of L-Leucine is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and lessen the ion suppression effect. | |
| Suboptimal Ion Source Conditions | The settings on your mass spectrometer's ion source may not be optimal for L-Leucine ionization. |
| Solution: Perform ion source optimization by infusing a standard solution of L-Leucine and adjusting parameters such as spray voltage, gas flows, and temperature to maximize the signal. |
Quantitative Data on Sample Preparation Methods
The choice of sample preparation is critical in minimizing matrix effects. Below is a table summarizing the typical recovery and matrix effect values for different sample preparation techniques used in the analysis of amino acids like L-Leucine in plasma.
| Sample Preparation Method | Typical Analyte Recovery (%) | Typical Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) with Acetonitrile | 85 - 105 | 60 - 90 (Ion Suppression) | Fast, simple, and inexpensive. | Often results in significant matrix effects due to residual phospholipids. |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | > 90 (Minimal Effect) | Provides cleaner extracts than PPT. | Can be more time-consuming and requires optimization of solvent systems. |
| Solid-Phase Extraction (SPE) | 90 - 110 | > 95 (Minimal Effect) | Delivers the cleanest extracts, significantly reducing matrix effects. | More expensive and requires method development for the specific analyte and matrix. |
Note: The values presented are illustrative and can vary depending on the specific protocol, matrix, and analytical instrumentation.
Experimental Protocols
Detailed Protocol for Protein Precipitation (PPT)
This protocol is a common starting point for the extraction of L-Leucine from plasma samples.
-
Sample Thawing: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.
-
Internal Standard Spiking: To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution. Vortex briefly.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well in a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex to ensure the analyte is fully dissolved.
-
Injection: The sample is now ready for injection into the LC-MS/MS system.
Visualizations
Logical Workflow for Troubleshooting Matrix Effects
References
Technical Support Center: Optimization of Cell Lysis for L-Leucine-D7 Labeled Proteome
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols for optimizing cell lysis in quantitative proteomics workflows that utilize L-Leucine-D7 metabolic labeling.
Frequently Asked Questions (FAQs)
Q1: Why is cell lysis a critical step in this compound labeled quantitative proteomics?
Q2: What are the main types of cell lysis methods used for proteomics?
A2: Lysis methods can be broadly categorized into physical and chemical (detergent-based) methods.
-
Physical Methods: These include sonication (using high-frequency sound waves), French press (high pressure), and bead milling.[1] Sonication is particularly effective for disrupting tough cell walls, such as those in bacteria and yeast.[1]
-
Chemical Methods: These involve the use of lysis buffers containing detergents that solubilize cell membranes. Detergent-based lysis is popular due to its ease of use and efficiency, especially for mammalian cells which have more delicate plasma membranes.[1] Often, a combination of physical and chemical methods is employed to maximize protein extraction efficiency.
Q3: Which lysis buffers are most compatible with downstream mass spectrometry (MS) analysis?
A3: The choice of lysis buffer is critical as some components can interfere with MS analysis. Buffers containing strong denaturants like urea or detergents like SDS are commonly used.
-
Urea-based buffers (e.g., 8M urea) are highly effective at denaturing and solubilizing proteins and are compatible with in-solution digestion protocols.
-
SDS-based buffers (e.g., 1-5% SDS) are powerful detergents for solubilizing all cellular proteins, including membrane proteins. However, SDS must be removed before MS analysis, often through methods like Filter-Aided Sample Preparation (FASP) or single-pot, solid-phase-enhanced sample preparation (SP3). Recent studies suggest that SDS-based buffers often yield the highest number of identified proteins across various sample types.
Q4: How can I prevent protein degradation and modification during cell lysis?
A4: When a cell is lysed, endogenous proteases and phosphatases are released, which can rapidly degrade proteins or alter their phosphorylation state. To prevent this, it is essential to:
-
Work quickly and at low temperatures (e.g., on ice or at 4°C) to reduce enzymatic activity.
-
Add protease and phosphatase inhibitor cocktails to the lysis buffer immediately before use. These cocktails contain a mixture of compounds that block a wide range of these enzymes.
Q5: My lysate is very viscous. What causes this and how can I fix it?
A5: High viscosity in a cell lysate is typically caused by the release of DNA from the nucleus. This can make the sample difficult to handle and can interfere with downstream processing. To resolve this, you can:
-
Mechanically shear the DNA by passing the lysate through a small-gauge needle.
-
Add a nuclease , such as DNase I, to the lysis buffer to enzymatically degrade the DNA.
Troubleshooting Guide
This section addresses common problems encountered during cell lysis for quantitative proteomics.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Protein Yield | 1. Incomplete Lysis: The lysis buffer may be too mild, or the physical disruption method may be insufficient for the cell type. 2. Insufficient Lysis Reagent: The volume of lysis buffer is too low for the number of cells. 3. Protein Degradation: Protease activity is degrading the target proteins. 4. Protein Insolubility: The protein of interest is not being solubilized by the buffer and is lost in the pellet after centrifugation. | 1. Increase Lysis Strength: Switch to a stronger buffer (e.g., from NP-40 to a urea or SDS-based buffer). Incorporate or optimize a physical lysis step like sonication. 2. Optimize Buffer Volume: Ensure you are using the recommended amount of lysis reagent for your cell pellet size. A general starting point is 100 µl of buffer per 1 million cells. 3. Inhibit Proteases: Add a fresh protease inhibitor cocktail to your lysis buffer immediately before use and keep samples on ice at all times. 4. Improve Solubilization: Use a stronger, denaturing buffer (e.g., 8M Urea or SDS-based). Consider a two-step extraction where the pellet from the first lysis is re-extracted with a stronger buffer. |
| High Sample-to-Sample Variability | 1. Inconsistent Lysis Time/Temperature: Variations in incubation time or temperature can affect lysis efficiency and enzyme activity. 2. Inconsistent Physical Disruption: If using sonication, variations in power, duration, or sample cooling can lead to different outcomes. 3. Pipetting Errors: Inaccurate pipetting of cells or lysis buffer. | 1. Standardize Protocol: Strictly adhere to a defined protocol for all samples, ensuring identical incubation times and temperatures. 2. Calibrate Equipment: Ensure the sonicator is calibrated and use a consistent protocol for all samples, including cooling intervals. 3. Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use careful technique. |
| Poor Coverage of Membrane Proteins | 1. Weak Detergent: Non-ionic detergents (e.g., Triton X-100, NP-40) may not be strong enough to efficiently solubilize integral membrane proteins. | 1. Use Stronger Detergents: Employ lysis buffers containing ionic detergents like SDS, which are highly effective at solubilizing membrane proteins. 2. Optimize with Chaotropes: Buffers containing urea or guanidine hydrochloride can also improve the solubilization of hydrophobic proteins. |
| Contamination (e.g., Keratin, Nucleic Acids) | 1. Environmental Contamination: Keratin from skin and dust can be introduced during sample handling. 2. DNA/RNA Release: Lysis releases nucleic acids, increasing viscosity and potentially interfering with downstream steps. | 1. Maintain Cleanliness: Work in a clean environment (e.g., a laminar flow hood), wear gloves, and use filtered pipette tips. 2. Add Nucleases: Incorporate DNase and/or RNase into the lysis buffer to degrade nucleic acids and reduce viscosity. |
Experimental Workflows & Protocols
Diagrams of Key Processes
References
Refining data analysis workflows for L-Leucine-D7 proteomics
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for data analysis workflows in L-Leucine-D7 based proteomics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its application in proteomics?
A1: this compound is a stable, non-radioactive isotopic form of the essential amino acid L-Leucine, where seven hydrogen atoms are substituted with deuterium. It is utilized in metabolic labeling techniques, analogous to SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), for the quantitative analysis of protein expression. As an essential amino acid, cells readily incorporate the "heavy" this compound from their growth medium into newly synthesized proteins. This enables mass spectrometry to distinguish between protein populations from different experimental conditions, allowing for precise relative quantification.
Q2: What are the primary benefits of using this compound compared to other labeled amino acids?
A2: L-Leucine is among the most frequently occurring amino acids in proteins. This high abundance ensures that a large percentage of peptides generated by tryptic digestion will contain at least one leucine residue, making them quantifiable. Furthermore, being an essential amino acid, its incorporation into proteins is typically highly efficient.
Q3: What is the suggested minimum incorporation efficiency for this compound?
A3: To ensure accurate and reliable quantification, a labeling efficiency of greater than 97% is recommended.[1] This level of incorporation is generally achieved after a minimum of five to six cell doublings in a medium containing this compound.[2]
Q4: Is it possible to use this compound for in vivo studies?
A4: Yes, this compound is suitable for metabolic labeling in whole organisms, such as mice or rats. By incorporating it into the animal's diet, researchers can investigate protein turnover and dynamics across various tissues.
Troubleshooting Guides
A common challenge in this compound proteomics is ensuring complete and accurate data acquisition and analysis. Below are guides to address specific issues that may arise during your experiments.
Issue 1: Incomplete Metabolic Labeling
-
Symptoms: You may observe that the heavy-to-light (H/L) protein ratios are consistently skewed lower than anticipated. In the mass spectrum of a peptide from the "heavy" labeled sample, a prominent peak corresponding to the "light," unlabeled version is visible.
-
Root Causes:
-
The number of cell doublings in the this compound containing medium was insufficient.
-
The fetal bovine serum (FBS) used as a supplement in the cell culture medium contained unlabeled L-Leucine.
-
Although L-Leucine is an essential amino acid for most mammalian cells, some cell lines may have residual endogenous production.
-
-
Solutions:
-
To achieve an incorporation rate of over 97%, ensure that cells undergo at least five to six doublings.[1][2]
-
Utilize dialyzed FBS to minimize the concentration of unlabeled amino acids in the culture medium.
-
Before commencing the main experiment, conduct a small-scale pilot study to confirm the incorporation efficiency. This involves growing a small batch of cells in the "heavy" medium for the planned duration, followed by protein digestion and mass spectrometry analysis to calculate the percentage of this compound incorporation.
-
Issue 2: Chromatographic Shift of Deuterated Peptides
-
Symptoms: Peptides that have incorporated this compound may elute from the reverse-phase chromatography column slightly earlier than their non-deuterated counterparts. This can result in quantification inaccuracies if the peak areas are not integrated correctly.
-
Root Cause: The "isotope effect" associated with deuterium can subtly alter the physicochemical properties of the peptides, leading to a change in their interaction with the stationary phase of the chromatography column.[3]
-
Solutions:
-
Employ data analysis software capable of accommodating this retention time shift during the integration of extracted ion chromatograms (XICs).
-
It is crucial to integrate the entire chromatographic peak for both the heavy and light peptide forms, rather than relying on the intensity at a single time point.
-
Consider using a liquid chromatography system with high-resolution capabilities to achieve better separation of the isotopic peaks.
-
Issue 3: Inaccurate Protein Quantification Ratios
-
Symptoms: There is high variability in the calculated protein ratios between technical replicates. An unexpectedly high number of proteins appear to be significantly up- or down-regulated.
-
Root Causes:
-
Inaccurate measurement of protein concentrations leading to errors when mixing the "light" and "heavy" cell lysates.
-
Incomplete digestion of proteins into peptides.
-
Co-elution of contaminating peptides with the peptides of interest, which can interfere with accurate measurement.
-
-
Solutions:
-
Perform precise protein concentration measurements (e.g., using a BCA assay) before combining the lysates in a 1:1 ratio.
-
Optimize the protein digestion protocol to ensure that trypsin completely cleaves the proteins.
-
Utilize a high-resolution mass spectrometer to minimize the impact of co-eluting contaminants on the measurement of your peptides of interest.
-
Implement a label-swap replicate strategy to identify and correct for any systemic biases. In a label-swap experiment, two biological replicates are analyzed, with the labeling scheme reversed in the second replicate (i.e., the control sample is labeled as "heavy" and the treated sample as "light").
-
Data Presentation
Table 1: Common Issues in this compound Proteomics and Recommended Solutions
| Issue | Symptom | Potential Cause | Recommended Solution |
| Incomplete Labeling | Lower than expected H/L ratios | Insufficient cell doublings, unlabeled leucine in serum | Ensure >5 cell doublings, use dialyzed FBS, check incorporation efficiency. |
| Chromatographic Shift | Deuterated peptides elute early | Isotope effect of deuterium | Use appropriate data analysis software for peak integration. |
| Ratio Inaccuracy | High variability in protein ratios | Mixing errors, incomplete digestion | Accurate protein quantification before mixing, optimized digestion protocol. |
| Keratin Contamination | High abundance of keratin peptides | Contamination from dust, skin, and labware | Work in a laminar flow hood, wear gloves, use clean reagents and tubes. |
Table 2: Illustrative Protein Quantification Data from an this compound Experiment
| Protein Accession | Gene Symbol | Description | H/L Ratio | p-value | Regulation |
| P02768 | ALB | Serum albumin | 1.05 | 0.85 | Unchanged |
| P60709 | ACTB | Actin, cytoplasmic 1 | 0.98 | 0.79 | Unchanged |
| Q13547 | mTOR | Serine/threonine-protein kinase mTOR | 2.15 | 0.01 | Up-regulated |
| P42345 | RPS6 | Ribosomal protein S6 | 1.89 | 0.03 | Up-regulated |
| P62736 | EIF4EBP1 | Eukaryotic translation initiation factor 4E-binding protein 1 | 0.52 | 0.02 | Down-regulated |
Experimental Protocols
Detailed Methodology for this compound Metabolic Labeling
-
Cell Culture and Labeling:
-
Culture two distinct populations of cells in parallel. For the "light" population, utilize a standard DMEM medium that is deficient in L-Leucine. This medium should be supplemented with unlabeled L-Leucine at a standard concentration (e.g., 105 mg/L).
-
For the "heavy" population, use the same base DMEM medium, but supplement it with this compound at an identical concentration.
-
To minimize the introduction of unlabeled amino acids, both media should be supplemented with 10% dialyzed fetal bovine serum.
-
Allow the cells to grow for a minimum of five to six doublings to ensure the complete incorporation of the labeled amino acid.
-
-
Cell Harvest and Lysis:
-
Harvest the "light" and "heavy" cell populations independently.
-
Wash the resulting cell pellets with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer, such as RIPA buffer, supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and Mixing:
-
Accurately determine the protein concentration of each lysate using a BCA assay.
-
Combine equal amounts of protein from the "light" and "heavy" lysates to create a 1:1 mixture.
-
-
Protein Digestion:
-
Reduce the disulfide bonds within the mixed protein sample using DTT, and subsequently alkylate the cysteine residues with iodoacetamide.
-
Digest the proteins into peptides by incubating with sequencing-grade trypsin overnight at 37°C.
-
-
Peptide Cleanup:
-
Desalt the peptide mixture using a C18 solid-phase extraction column.
-
Dry the purified peptides completely using a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Resuspend the dried peptides in a buffer compatible with mass spectrometry (e.g., 0.1% formic acid).
-
Analyze the peptide samples using a high-resolution mass spectrometer, such as an Orbitrap, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Configure the mass spectrometer to operate in a data-dependent acquisition (DDA) mode, where the most intense precursor ions are selected for fragmentation.
-
-
Data Analysis:
-
Utilize a specialized software package, such as MaxQuant, to process the raw mass spectrometry data.
-
Configure the software to identify and quantify peptides containing either unlabeled L-Leucine or this compound.
-
The software will then calculate the heavy-to-light (H/L) ratios for each identified protein, providing a measure of their relative abundance between the two cell populations.
-
Mandatory Visualization
Caption: this compound proteomics experimental workflow.
Caption: mTOR signaling pathway activated by L-Leucine.
References
Validation & Comparative
Comparing L-Leucine-D7 with 13C or 15N labeled leucine
A Comprehensive Comparison of L-Leucine-D7 with 13C and 15N Labeled Leucine for Researchers and Drug Development Professionals
In the landscape of modern biomedical research and drug development, stable isotope-labeled compounds are indispensable tools for elucidating complex biological processes. Among these, isotopically labeled leucine is paramount for studying protein synthesis, metabolic flux, and as an internal standard in quantitative mass spectrometry. This guide provides an objective, data-driven comparison of this compound with its 13C and 15N labeled counterparts, offering researchers, scientists, and drug development professionals the insights needed to select the optimal tracer for their experimental needs.
Introduction to Isotopically Labeled Leucine
Leucine is an essential branched-chain amino acid (BCAA) that not only serves as a building block for proteins but also acts as a key signaling molecule, most notably in activating the mTOR pathway which is central to cell growth and proliferation.[1] The use of isotopically labeled leucine, where one or more atoms are replaced with a heavier isotope, allows for the precise tracking and quantification of metabolic fates of leucine in vivo and in vitro.
-
This compound : In this variant, seven hydrogen atoms are replaced by deuterium (²H or D). Deuterium labeling is a common strategy for creating internal standards for mass spectrometry-based quantification due to the significant mass shift it provides.[1][2]
-
¹³C Labeled Leucine : Here, one or more ¹²C atoms are substituted with the stable isotope ¹³C. It is a cornerstone in metabolic flux analysis (MFA) to trace the path of carbon atoms through metabolic pathways.[3][4]
-
¹⁵N Labeled Leucine : This form contains the heavy isotope of nitrogen, ¹⁵N, in place of ¹⁴N. It is particularly useful for studying nitrogen metabolism and protein synthesis.
-
Dual-Labeled Leucine (¹³C and ¹⁵N) : Compounds like L-Leucine-¹³C₆,¹⁵N are also available and offer the ability to simultaneously trace both carbon and nitrogen pathways.
Performance Comparison in Key Applications
The choice between this compound, ¹³C, or ¹⁵N labeled leucine is dictated by the specific research question and the analytical platform being used.
Use as Internal Standards in Mass Spectrometry
Stable isotope-labeled compounds are considered the gold standard for internal standards in quantitative mass spectrometry (LC-MS) as they exhibit nearly identical chemical and physical properties to the endogenous analyte.
| Feature | This compound | ¹³C or ¹⁵N Labeled Leucine |
| Mass Shift | High (7 Da) | Moderate (e.g., 1-6 Da for ¹³C, 1 Da for ¹⁵N) |
| Co-elution | Nearly identical to unlabeled leucine | Identical to unlabeled leucine |
| Isotopic Effect | Potential for slight chromatographic shift | Negligible chromatographic shift |
| Cost-Effectiveness | Generally more cost-effective than ¹³C labeled counterparts | Can be more expensive, especially for highly enriched forms |
| Primary Use | Quantitative proteomics and metabolomics | Quantitative proteomics, metabolomics, and metabolic flux analysis |
Summary: this compound provides a significant mass shift, minimizing potential spectral overlap. While there can be a slight chromatographic shift compared to the unlabeled analyte (isotopic effect), it is generally considered a reliable internal standard. ¹³C and ¹⁵N labeled leucines are often preferred when precise co-elution is critical and for applications that extend beyond simple quantification to metabolic tracing.
Application in Measuring Protein Synthesis
The rate of protein synthesis is a critical parameter in understanding cellular health, disease, and the effects of therapeutic interventions. Isotopically labeled leucines are infused and the rate of their incorporation into newly synthesized proteins is measured.
| Tracer | Experimental Approach | Key Findings and Considerations |
| This compound (and other deuterated forms) | Used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and in vivo studies. | Deuterated leucine can be used to determine the synthesis and degradation rates of individual proteins. The relative isotope abundance of the precursor pool needs to be accurately determined. |
| ¹³C Labeled Leucine | Constant infusion of ¹³C-leucine to measure fractional synthesis rates of proteins. | A common method to assess muscle protein synthesis in humans. The choice of tracer can influence the accuracy when using blood amino acid enrichment as the precursor pool. |
| ¹⁵N Labeled Leucine | Oral administration or infusion to monitor incorporation into skin proteins and other tissues. | Studies have compared ¹⁵N-proline and ¹³C-leucine for monitoring protein biosynthesis in the skin, suggesting the choice of amino acid tracer is crucial. |
| Dual Labeled L-[1-¹³C, ¹⁵N]-leucine | Allows for the direct determination of leucine metabolism and protein breakdown. | This approach provides a more comprehensive quantification of leucine kinetics, including deamination and reamination rates. |
Utility in Metabolic Flux Analysis (MFA)
MFA is a powerful technique to quantify the rates of metabolic pathways. ¹³C-labeled substrates are central to this methodology.
| Tracer | Application in MFA | Advantages |
| ¹³C Labeled Leucine | Tracing carbon flow through central carbon metabolism. | Provides detailed information on the activity of pathways involved in leucine biosynthesis and catabolism. |
| ¹⁵N Labeled Leucine | Tracing nitrogen flow. | Can be used in combination with ¹³C tracers for a more complete picture of cellular metabolism. |
| This compound | Not typically used as a primary tracer in MFA. | Primarily used as an internal standard for the quantification of metabolites in MFA experiments. |
Experimental Protocols
General Protocol for Measuring Muscle Protein Synthesis using Labeled Leucine
This protocol is a generalized representation based on common methodologies.
-
Subject Preparation : Subjects are typically studied in a post-absorptive state.
-
Tracer Infusion : A primed, continuous intravenous infusion of the chosen labeled leucine (e.g., L-[1-¹³C]leucine or L-[ring-²H₅]phenylalanine for comparison) is administered.
-
Blood and Tissue Sampling : Arterial and venous blood samples are collected at baseline and at regular intervals during the infusion. Muscle biopsies are obtained to measure the incorporation of the tracer into muscle protein.
-
Sample Analysis : Plasma and muscle tissue are processed to determine the isotopic enrichment of leucine in the precursor pool (e.g., blood or muscle free amino acid pool) and in the product (i.e., muscle protein). This is typically done using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculation of Fractional Synthetic Rate (FSR) : The FSR of muscle protein is calculated using the formula: FSR (%/h) = (E_p / E_precursor) * (1 / t) * 100, where E_p is the enrichment of the tracer in the protein-bound pool, E_precursor is the mean enrichment of the tracer in the precursor pool, and t is the duration of the infusion in hours.
Workflow for Use as an Internal Standard in LC-MS
Caption: Workflow for quantitative analysis using an internal standard.
Leucine's Role in mTOR Signaling
Leucine is a critical activator of the mTORC1 signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. Understanding this pathway is crucial for drug development in areas such as oncology and metabolic diseases.
Caption: Simplified mTORC1 signaling pathway activated by Leucine.
Conclusion
The selection between this compound, ¹³C, and ¹⁵N labeled leucine is fundamentally linked to the experimental objective.
-
This compound is an excellent and often cost-effective choice for use as an internal standard in quantitative mass spectrometry, particularly when a large mass shift is desirable.
-
¹³C Labeled Leucine is the tracer of choice for metabolic flux analysis, providing invaluable insights into the flow of carbon through metabolic networks.
-
¹⁵N Labeled Leucine is ideal for studies focused on nitrogen metabolism and protein turnover.
-
Dual-labeled (¹³C, ¹⁵N) Leucine offers the most comprehensive data for detailed kinetic studies of leucine metabolism.
For researchers and drug development professionals, a thorough understanding of the strengths and limitations of each labeled variant is crucial for designing robust experiments and generating high-quality, reproducible data.
References
L-Leucine-D7 for Mass Spectrometry-Based Proteomics: A Comparative Guide to Labeling Efficiency
For researchers, scientists, and drug development professionals utilizing stable isotope labeling in mass spectrometry for quantitative proteomics, the choice of isotopic label is a critical decision impacting experimental accuracy and data interpretation. This guide provides an objective comparison of L-Leucine-D7 and other common alternatives, supported by experimental data and detailed protocols to validate labeling efficiency.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used method for accurate relative protein quantification. The principle of SILAC involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins in one cell population, which can then be distinguished from a "light" unlabeled or differently labeled population by mass spectrometry. While L-Leucine labeled with ¹³C is a common choice, deuterium-labeled L-Leucine, such as this compound, presents an alternative. This guide will delve into the validation of this compound labeling efficiency and compare its performance with other labeling strategies.
Performance Comparison: this compound vs. Alternatives
The ideal stable isotope-labeled amino acid for SILAC should exhibit high incorporation efficiency, have no detrimental effects on cell health and protein synthesis, and co-elute with its unlabeled counterpart during liquid chromatography to ensure accurate quantification.
One of the primary considerations when using deuterium-labeled compounds is the potential for chromatographic shifts. Deuterated peptides may elute slightly earlier than their non-deuterated counterparts in reversed-phase liquid chromatography.[1] This can introduce a bias in quantification if not properly addressed in the data analysis workflow. In contrast, ¹³C-labeled amino acids are generally considered to have a negligible effect on retention time, ensuring better co-elution and more straightforward quantification.
| Feature | This compound (Deuterium Labeled) | L-Leucine-¹³C₆ (Carbon-13 Labeled) |
| Mass Shift | +7 Da | +6 Da |
| Incorporation Efficiency | High, requires complete replacement of light leucine. | High, requires complete replacement of light leucine. |
| Chromatographic Co-elution | Potential for slight retention time shift, may require adjustments in data analysis.[1] | Generally co-elutes with the light counterpart, simplifying data analysis. |
| Effect on Cell Viability | Generally considered non-toxic at standard concentrations. | Generally considered non-toxic at standard concentrations. |
| Effect on Protein Synthesis | Not expected to significantly alter protein synthesis rates. | Not expected to significantly alter protein synthesis rates. |
| Cost | Often more cost-effective than ¹³C-labeled alternatives. | Can be more expensive than deuterium-labeled counterparts. |
Experimental Protocols
To ensure the reliability of quantitative proteomics data, it is crucial to validate the labeling efficiency of the chosen stable isotope-labeled amino acid. Below are detailed protocols for key experiments in the validation of this compound labeling.
Protocol 1: Determination of this compound Incorporation Rate
This protocol outlines the steps to determine the time required for complete incorporation of this compound into the proteome of a mammalian cell line.
Materials:
-
Mammalian cell line of interest (e.g., HEK293, HeLa)
-
SILAC-grade DMEM or RPMI-1640 medium deficient in L-Leucine
-
Dialyzed fetal bovine serum (dFBS)
-
"Light" L-Leucine (unlabeled)
-
"Heavy" this compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS system
Procedure:
-
Cell Culture Adaptation: Culture the cells for at least five passages in SILAC medium supplemented with "light" L-Leucine and 10% dFBS to ensure complete adaptation.
-
Initiation of Labeling: At the beginning of the experiment, switch the cells to SILAC medium containing "heavy" this compound at the same concentration as the light version.
-
Time-Course Sampling: Harvest cell pellets at various time points (e.g., 0, 1, 2, 3, 4, and 5 cell doublings). A study on NIH 3T3 cells showed that complete incorporation of Leu-d3 was achieved after 5 days.[2]
-
Protein Extraction and Digestion: Lyse the harvested cells, quantify the protein concentration, and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by LC-MS/MS.
-
Data Analysis: Search the MS/MS data against a protein database to identify peptides. Calculate the labeling efficiency for each identified leucine-containing peptide at each time point by determining the ratio of the intensity of the heavy (this compound containing) peptide to the sum of the intensities of the heavy and light peptides. Plot the average labeling efficiency against time to determine the point of complete incorporation (typically >97%).
Protocol 2: Assessment of Cell Viability and Proliferation
This protocol is designed to evaluate whether the presence of this compound in the culture medium affects cell health.
Materials:
-
Mammalian cell line of interest
-
Culture medium with "light" L-Leucine
-
Culture medium with "heavy" this compound
-
Cell counting solution (e.g., Trypan blue)
-
Hemocytometer or automated cell counter
-
Cell viability assay kit (e.g., MTT or resazurin-based)
Procedure:
-
Cell Seeding: Seed an equal number of cells into two sets of culture plates.
-
Labeling: Culture one set of cells in medium containing "light" L-Leucine and the other set in medium containing "heavy" this compound.
-
Cell Counting and Viability Assessment: At regular intervals (e.g., every 24 hours for 5 days), harvest the cells from one well of each set. Perform a cell count using a hemocytometer and assess viability using Trypan blue exclusion.
-
Metabolic Activity Assay: At the end of the experiment, perform a cell viability assay (e.g., MTT) on the remaining wells to assess metabolic activity.
-
Data Analysis: Compare the growth curves and viability percentages between the cells grown in light and heavy media. No significant difference indicates that this compound does not adversely affect cell proliferation and viability.
Visualizing the Workflow and Signaling Pathways
To provide a clearer understanding of the experimental processes and the biological context, the following diagrams are presented in the DOT language for Graphviz.
References
Cross-Validation of L-Leucine-D7 Results: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of L-Leucine and its stable isotope-labeled counterpart, L-Leucine-D7, is critical for a wide range of applications, from metabolic research to pharmacokinetic studies. This compound serves as an invaluable internal standard and tracer, enabling precise measurement and tracking of this essential amino acid. This guide provides an objective comparison of the primary analytical techniques used for this compound quantification, supported by experimental data and detailed protocols to inform the selection of the most suitable method for your research needs.
The two most prevalent high-performance analytical techniques for the quantification of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). While both methods offer high sensitivity and specificity, they differ in their sample preparation requirements, instrumentation, and performance characteristics.
Performance Comparison of Analytical Techniques
The selection of an analytical technique for this compound quantification is often a trade-off between speed, sensitivity, and the complexity of the required sample preparation. The following table summarizes the key performance characteristics of LC-MS/MS and GC-MS for the analysis of L-Leucine. It is important to note that a direct head-to-head comparative study for this compound across these platforms was not available in the reviewed literature. The presented data is a compilation from various studies, and performance metrics can vary based on the specific instrumentation, experimental conditions, and sample matrix.
| Parameter | LC-MS/MS | GC-MS |
| Sample Preparation | Minimal, often protein precipitation followed by dilution.[1] | More extensive, requires derivatization to increase volatility.[2] |
| Derivatization | Not typically required.[1] | Mandatory (e.g., silylation or esterification/acylation).[2] |
| Linearity (L-Leucine) | 1 to 1000 µg/mL.[1] | Not explicitly stated for this compound, but generally excellent with proper derivatization. |
| Precision (RSD%) | < 6% (intra- and inter-day). | 9-12.9% for 30µg/ml and 6.7-18.6 % for 40 µg /ml. |
| Accuracy (% Recovery) | 97 to 113%. | Not explicitly stated for this compound, but generally high with appropriate internal standards. |
| Limit of Quantification (LOQ) | 8 ng/mL. | Dependent on derivatization method, can reach low ng/mL levels. |
| Throughput | High, with run times as short as 4 minutes. | Generally lower due to longer run times and more complex sample preparation. |
| Key Advantages | High throughput, minimal sample preparation, suitable for a wide range of matrices. | High chromatographic resolution, well-established derivatization protocols. |
| Key Disadvantages | Potential for matrix effects, isobaric interferences (e.g., isoleucine). | Requires derivatization, which can introduce variability; lower throughput. |
Detailed Experimental Protocols
Enantioselective LC-MS/MS for D/L-Leucine Quantification
This protocol is based on a method for the determination of D- and L-leucine isomers in human plasma without derivatization, using this compound as an internal standard.
a. Sample Preparation:
-
Thaw plasma samples at room temperature.
-
Perform solid-phase extraction using a cationic exchange cartridge to isolate the amino acids.
-
Elute the amino acids and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
b. LC-MS/MS System and Conditions:
-
LC System: High-performance liquid chromatography (HPLC) system.
-
Chiral Column: CHIRALPAK ZWIX(-).
-
Mobile Phase: Isocratic mixture of methanol/acetonitrile/1 mol/L ammonium formate/formic acid (500:500:25:2, v/v/v/v).
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
D/L-leucine: m/z 132.1 > 43.0
-
Internal Standard (D/L-leucine-d7): m/z 139.2 > 93.0
-
c. Data Analysis:
-
Construct calibration curves using a surrogate matrix (e.g., phosphate-buffered saline).
-
Quantify D- and L-leucine concentrations based on the peak area ratios of the analyte to the internal standard (this compound).
GC-MS Analysis of Leucine with Derivatization
This protocol describes a general approach for the analysis of amino acids, including leucine, by GC-MS, which requires a derivatization step to make the analytes volatile.
a. Sample Preparation and Derivatization:
-
Isolate amino acids from the sample matrix (e.g., plasma, tissue homogenate) using techniques like protein precipitation or solid-phase extraction.
-
Dry the amino acid extract completely under a stream of nitrogen.
-
Derivatization (Example with MTBSTFA):
-
Add 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 100 µL of acetonitrile.
-
Heat the mixture at 100 °C for 4 hours to form tert-butyl dimethylsilyl (TBDMS) derivatives.
-
b. GC-MS System and Conditions:
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: A non-polar capillary column, such as a 5% phenyl methylpolysiloxane column (e.g., TRACE TR-5).
-
Injector Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Hold at 40 °C for 0.5 min, ramp to 210 °C at 15 °C/min, then to 320 °C at 35 °C/min.
-
Mass Spectrometer: Mass spectrometer with electron impact (EI) or chemical ionization (CI) source.
-
Data Acquisition: Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions of the derivatized leucine and this compound.
c. Data Analysis:
-
Quantify leucine based on the peak area ratio of the derivatized analyte to the derivatized internal standard (this compound).
Mandatory Visualizations
Experimental and Analytical Workflows
The following diagrams illustrate the logical workflows for selecting an analytical technique and the general experimental process for this compound analysis.
L-Leucine Signaling Pathway
L-Leucine is a key activator of the mTORC1 signaling pathway, which is a central regulator of cell growth and protein synthesis.
References
A Researcher's Guide to L-Leucine-D7 as a Metabolic Tracer
An Objective Comparison for Advanced Metabolic Research
Stable isotope-labeled tracers are fundamental tools in metabolic research, enabling scientists to track the fate of molecules in complex biological systems. Among these, L-Leucine-D7, a deuterated form of the essential amino acid leucine, has emerged as a valuable tracer. This guide provides an objective comparison of this compound with alternative tracers, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in making informed decisions for their studies.
Core Principles of this compound Tracing
This compound is a form of L-leucine where seven hydrogen atoms are replaced by their heavier isotope, deuterium. This labeling makes the molecule analytically distinct from its naturally abundant, lighter counterpart. When introduced into a biological system, this compound is treated by cells in the same way as endogenous leucine.[1][2] Its incorporation into newly synthesized proteins or its metabolic breakdown can be precisely quantified using mass spectrometry (MS), which separates molecules based on their mass-to-charge ratio.[1][2] This allows for the dynamic measurement of processes like muscle protein synthesis (MPS) and breakdown.[3]
Advantages and Disadvantages of this compound
The selection of a tracer is a critical decision in experimental design, balancing analytical rigor with practical constraints.
Advantages:
-
Safety and Non-Radioactivity: As a stable isotope tracer, this compound is non-radioactive, eliminating the significant safety protocols, regulatory hurdles, and disposal issues associated with radioactive tracers like ³H-leucine or ¹⁴C-leucine. This makes it ideal for studies involving human subjects, especially in vulnerable populations.
-
High Analytical Sensitivity with MS: Modern mass spectrometry techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), provide high sensitivity and specificity for detecting deuterated compounds.
-
Minimal Isotope Effect: Deuterium substitution in this compound results in a minimal kinetic isotope effect, meaning it behaves almost identically to unlabeled leucine in metabolic pathways. This ensures that the tracer's behavior accurately reflects the true physiological process.
-
Versatility in Application: this compound can be used to measure a variety of metabolic parameters, including whole-body protein turnover, tissue-specific protein synthesis, and amino acid oxidation.
Disadvantages:
-
Higher Cost: The synthesis of stable isotope-labeled compounds is often more complex and expensive compared to their radioactive counterparts, which can be a limiting factor for large-scale studies.
-
Requirement for Specialized Equipment: The analysis of this compound necessitates access to sophisticated and costly mass spectrometry equipment and the expertise to operate it.
-
Complexity of Data Analysis: Calculating metabolic rates from tracer data requires specific mathematical models and assumptions, such as defining the appropriate precursor pool for protein synthesis calculations.
Comparative Analysis of Leucine Tracers
The choice of tracer significantly impacts experimental outcomes and logistical considerations. Below is a comparison of this compound with other common tracers used to study protein metabolism.
| Feature | This compound (Deuterated) | L-[1-¹³C]-Leucine (Carbon-13) | L-[³H]-Leucine (Tritium) |
| Detection Method | Mass Spectrometry (GC-MS, LC-MS) | Isotope Ratio Mass Spectrometry (IRMS) or GC-MS | Scintillation Counting |
| Radioactivity | No | No | Yes |
| Safety Profile | High (Non-radioactive) | High (Non-radioactive) | Low (Radioactive, requires special handling) |
| Cost | High | High | Lower |
| Primary Use | Measuring protein synthesis and turnover. | Measuring protein synthesis and oxidation. | Historically used for protein synthesis kinetics. |
| Key Advantage | Safe for human use, high precision with MS. | Well-established methods, measures oxidation. | High sensitivity. |
| Key Disadvantage | Requires expensive MS equipment. | IRMS is less common than standard MS. | Safety concerns, tracer recycling can obscure data. |
Experimental Protocol: Measuring Muscle Protein Synthesis
One of the most common applications for leucine tracers is the measurement of the fractional synthetic rate (FSR) of muscle protein. The following is a generalized protocol based on the primed, constant-infusion technique.
Objective: To quantify the rate of new protein synthesis in skeletal muscle over a defined period.
Methodology:
-
Subject Preparation: Subjects typically fast overnight to achieve a postabsorptive state. Catheters are inserted into veins in each arm: one for tracer infusion and the other for blood sampling.
-
Priming Dose: A "priming" bolus of the this compound tracer is administered to rapidly raise the isotopic enrichment in the body's free amino acid pools to a steady state.
-
Constant Infusion: Immediately following the prime, a continuous intravenous infusion of this compound is started and maintained at a constant rate for several hours.
-
Biological Sampling:
-
Blood Samples: Arterialized venous blood samples are collected at regular intervals throughout the infusion to monitor the isotopic enrichment of the tracer in the plasma, which serves as a potential precursor pool.
-
Muscle Biopsies: Muscle tissue samples (e.g., from the vastus lateralis) are collected at the beginning and end of the measurement period. Biopsies are immediately frozen in liquid nitrogen to halt metabolic processes.
-
-
Sample Analysis:
-
Muscle tissue is processed to separate intracellular free amino acids from protein-bound amino acids.
-
The isotopic enrichment of this compound in the plasma, the intracellular free pool, and the muscle protein is determined by LC-MS/MS or GC-MS.
-
-
Calculation of FSR: The FSR is calculated by dividing the increase in tracer enrichment in the muscle protein by the enrichment of the precursor pool (typically the free intracellular pool) over the time of the study.
FSR (%/hour) = [ (E_p2 - E_p1) / (E_ic × t) ] × 100
-
E_p1 and E_p2: Enrichment of the tracer in bound muscle protein at time 1 and time 2.
-
E_ic: Average enrichment of the tracer in the intracellular free amino acid precursor pool.
-
t: Time in hours between biopsies.
Visualizing Key Pathways and Workflows
Understanding the context in which this compound is used is crucial. Leucine is not just a building block for protein; it is also a key signaling molecule that activates the mTORC1 pathway, a central regulator of cell growth and protein synthesis.
References
- 1. Exploring Stable Isotope Tracers in Protein Metabolism | Technology Networks [technologynetworks.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to L-Leucine-D7 Labeling Methods for Reproducibility and Variability in Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-Leucine-D7 labeling methods, focusing on their reproducibility and variability in quantitative proteomics applications. The information presented is supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate methods for their studies of protein turnover, synthesis, and signaling pathways.
Data Presentation: Quantitative Comparison of SILAC Labeling Methods
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for accurate protein quantification. While direct head-to-head comparisons of the reproducibility of different leucine isotopes are not abundant in the literature, we can synthesize data from various studies to provide a comparative overview. The following table summarizes typical performance characteristics of SILAC labeling, which can be considered representative for experiments utilizing this compound.
| Parameter | This compound (Deuterated) | L-Leucine-13C6 (Carbon-13) | General SILAC (Arginine/Lysine) | Reference |
| Typical Labeling Efficiency | >95% after 5-6 cell doublings | >95% after 5-6 cell doublings | >97% after at least 5 doublings[1] | [2] |
| Quantitative Accuracy | High | High | High, minimizes quantitative errors[3] | [4][5] |
| Reproducibility (CV%) | Not explicitly reported | Not explicitly reported | <5% RSD under optimal conditions | |
| Mass Shift (Da) | +7 | +6 | Variable (e.g., Arg+6, Arg+10, Lys+8) |
Note: The reproducibility of SILAC experiments is generally high because samples are mixed at an early stage, minimizing experimental variability. The choice between deuterated (D7) and carbon-13 (13C6) labeled leucine may depend on specific mass spectrometry instrumentation and potential metabolic effects, although studies directly comparing their impact on variability are limited.
Experimental Protocols
Dynamic SILAC Protocol for Protein Turnover Analysis using this compound
This protocol is designed for studying protein turnover rates in cultured mammalian cells.
1. Cell Culture and Labeling:
-
Media Preparation: Prepare SILAC DMEM or RPMI 1640 medium lacking L-leucine. Supplement the medium with 10% dialyzed fetal bovine serum, penicillin/streptomycin, and either "light" (unlabeled) L-leucine or "heavy" this compound. The final concentration of L-leucine should be the same as in standard medium.
-
Adaptation Phase: Culture cells for at least 5-6 doublings in the "light" medium to ensure complete incorporation of the unlabeled leucine.
-
Pulse Phase: To initiate the experiment, switch the cells to the "heavy" medium containing this compound. This marks time point zero.
-
Chase Phase & Cell Harvesting: At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), harvest the cells. Wash the cell pellets with ice-cold PBS and store at -80°C.
2. Sample Preparation for Mass Spectrometry:
-
Cell Lysis: Lyse the cell pellets from each time point in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Protein Digestion: For each time point, take an equal amount of protein, reduce the disulfide bonds with DTT, alkylate with iodoacetamide, and digest with trypsin overnight at 37°C.
-
Peptide Cleanup: Desalt the resulting peptide mixtures using C18 StageTips or equivalent.
3. LC-MS/MS Analysis and Data Interpretation:
-
LC-MS/MS: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use software such as MaxQuant to identify and quantify the "heavy" to "light" ratios of leucine-containing peptides at each time point. The rate of incorporation of this compound into proteins over time reflects the protein synthesis rate, which can be used to calculate protein turnover.
Mandatory Visualizations
Dynamic SILAC Experimental Workflow
Caption: Workflow for a dynamic SILAC experiment to measure protein turnover.
Leucine-Mediated mTOR Signaling Pathway
Leucine is a key activator of the mTOR (mechanistic target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. This compound labeling can be used to quantify changes in protein expression and turnover within this pathway in response to various stimuli.
Caption: Simplified diagram of the Leucine-mTOR signaling pathway.
References
- 1. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SILACtor: software to enable dynamic SILAC studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Direct comparison of MS-based label-free and SILAC quantitative proteome profiling strategies in primary retinal Müller cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Deuterated Amino Acids in Proteomics for Researchers and Drug Development Professionals
In the landscape of quantitative proteomics, stable isotope labeling with amino acids in cell culture (SILAC) has emerged as a powerful and widely adopted technique for the accurate determination of relative protein abundance. This method relies on the metabolic incorporation of "heavy" amino acids into the entire proteome of cultured cells. While carbon-13 (¹³C) and nitrogen-15 (¹⁵N) labeled amino acids are commonly employed, deuterated (²H) amino acids present a cost-effective alternative. This guide provides a comprehensive comparative analysis of different deuterated amino acids used in proteomics, with a focus on their performance, experimental considerations, and impact on quantitative accuracy.
Performance Comparison of Deuterated vs. ¹³C-Labeled Amino Acids
The choice of isotopic label can significantly influence the outcome of a quantitative proteomics experiment. While deuterated amino acids are often more economical, they present unique challenges compared to their ¹³C-labeled counterparts, primarily related to their chromatographic behavior.
Key Performance Metrics:
| Parameter | Deuterated Amino Acids (e.g., Leu-d3) | ¹³C-Labeled Amino Acids (e.g., ¹³C₆-Arg) | Key Considerations |
| Chromatographic Co-elution | Partial separation from non-deuterated counterparts during reverse-phase liquid chromatography (LC).[1][2] | Co-elute almost perfectly with their unlabeled analogs.[3] | Chromatographic shifts can complicate data analysis and may lead to lower precision in quantification.[3][4] |
| Quantitative Accuracy | Can be prone to lower precision due to chromatographic shifts, potentially leading to differential ionization suppression and variability in peak integration. | Generally offers higher precision and accuracy in quantification due to the absence of chromatographic separation. | For high-precision studies, ¹³C-labeled standards are often preferred. |
| Cost-Effectiveness | Generally more economical to synthesize. | Typically more expensive than deuterated amino acids. | The choice may depend on budgetary constraints versus the required level of quantitative accuracy. |
| Incorporation Efficiency | Complete incorporation is achievable, typically after five to eight cell doublings. | High incorporation efficiency, often reaching close to 100% after a sufficient number of cell doublings. | Both types of labels can be effectively incorporated into the proteome. |
| Effect on Cell Growth | Generally, no significant difference in cell morphology, doubling time, or differentiation ability is observed. | No adverse effects on cell growth or physiology have been reported. | Both labeling strategies are well-tolerated by cultured cells. |
| Mass Shift | Provides a distinct mass shift for quantification. | Provides a clear and predictable mass shift. | The mass difference should be sufficient to resolve the isotopic envelopes of labeled and unlabeled peptides. |
Experimental Protocols: SILAC using Deuterated Amino Acids
The following provides a generalized protocol for a SILAC experiment using a deuterated amino acid, such as deuterated leucine (Leu-d3).
I. Cell Culture and Labeling
-
Media Preparation: Prepare SILAC-DMEM or RPMI 1640 medium deficient in the amino acid to be labeled (e.g., leucine). Supplement the "light" medium with normal L-leucine and the "heavy" medium with deuterated L-leucine (Leu-d3). Both media should be supplemented with 10% dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids from the serum.
-
Cell Adaptation: Culture two populations of cells, one in the "light" medium and the other in the "heavy" medium. Passage the cells for at least five to six doublings to ensure complete incorporation of the labeled amino acid. Monitor cell growth and morphology to ensure that the heavy amino acid does not negatively impact cell health.
-
Experimental Treatment: Once labeling is complete, cells can be subjected to the desired experimental conditions (e.g., drug treatment, growth factor stimulation).
II. Sample Preparation and Mass Spectrometry
-
Cell Lysis and Protein Quantification: Harvest and lyse the "light" and "heavy" cell populations separately. Determine the protein concentration of each lysate.
-
Sample Mixing: Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Protein Digestion: Reduce, alkylate, and digest the mixed protein sample into peptides using an appropriate protease, most commonly trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic label.
-
Data Analysis: The relative abundance of a protein between the two samples is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.
Applications in Signaling Pathway Analysis
SILAC-based proteomics is a powerful tool for dissecting complex cellular signaling networks. By comparing the proteomes of cells in different states (e.g., stimulated vs. unstimulated), researchers can identify changes in protein expression, post-translational modifications, and protein-protein interactions.
Epidermal Growth Factor Receptor (EGFR) Signaling
The EGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of this pathway is often implicated in cancer. SILAC has been instrumental in elucidating the dynamics of EGFR signaling. For example, researchers have used SILAC to identify proteins that interact with EGFR upon stimulation with epidermal growth factor (EGF) and to quantify changes in protein phosphorylation.
SILAC workflow for studying EGFR signaling.
mTOR Signaling Pathway
The mechanistic target of rapamycin (mTOR) is a key regulator of cell growth, proliferation, and metabolism. The mTOR signaling pathway integrates signals from growth factors, nutrients, and cellular energy status. SILAC has been employed to identify novel components of the mTOR interactome and to study how mTOR signaling is regulated.
SILAC-based analysis of the mTOR interactome.
Logical Relationships in SILAC Data Analysis
The core principle of SILAC is the comparison of peptide intensities to derive protein abundance ratios. The following diagram illustrates the logical flow of data analysis.
Logical flow of SILAC data analysis.
Conclusion
Deuterated amino acids offer a viable and cost-effective option for quantitative proteomics using the SILAC methodology. While they can introduce challenges related to chromatographic separation that may impact quantification precision, these can be mitigated with careful experimental design and data analysis. For studies demanding the highest level of accuracy, ¹³C-labeled amino acids remain the preferred choice. The selection of the appropriate labeled amino acid will ultimately depend on the specific requirements of the research question, the available instrumentation, and budgetary considerations. By understanding the comparative performance and experimental nuances of different deuterated amino acids, researchers can effectively leverage this powerful technique to gain deeper insights into complex biological systems.
References
Assessing the Biological Equivalence of L-Leucine-D7 and Unlabeled Leucine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals utilizing stable isotope-labeled compounds, ensuring the biological equivalence of a labeled molecule to its unlabeled counterpart is paramount. This guide provides a comprehensive comparison of L-Leucine-D7 and unlabeled L-Leucine, offering supporting experimental data and detailed protocols to validate their interchangeability in biological systems.
Stable isotope labeling with amino acids in cell culture (SILAC) has become a cornerstone of quantitative proteomics, enabling precise measurement of protein abundance. In this methodology, cells are cultured in media where a standard essential amino acid is replaced with a non-radioactive, isotopically labeled version. This compound, in which seven hydrogen atoms are replaced with deuterium, is a commonly used reagent for this purpose. Its successful and widespread application in countless studies implicitly supports its biological equivalence to unlabeled L-Leucine. This guide aims to provide a more explicit assessment of this equivalence.
The fundamental principle underlying the use of this compound is that it is metabolized and incorporated into proteins in the same manner as unlabeled L-Leucine, with the key difference being its increased mass, which is detectable by mass spectrometry. Studies utilizing deuterated leucine have reported that its presence in culture media does not alter cell morphology, doubling time, or the ability to differentiate, suggesting no adverse effects on cell proliferation and general cell health.[1] Furthermore, in vivo studies comparing the kinetics of apolipoprotein synthesis using deuterated leucine, valine, and lysine have shown no statistically significant differences in the absolute synthetic rates of these proteins, providing strong evidence for metabolic equivalence.
To provide a framework for direct validation, this guide presents key experimental protocols that can be employed to compare the biological effects of this compound and unlabeled L-Leucine.
Data Presentation: Comparative Analysis
The following tables summarize the expected outcomes from key biological assays comparing the effects of unlabeled L-Leucine and this compound. These are illustrative examples based on the high degree of biological equivalence suggested by the widespread use of deuterated leucine in SILAC experiments.
Table 1: Cell Viability Assessment using MTT Assay
| Treatment Group | Concentration (mM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) (Relative to Control) |
| Control (Leucine-free) | 0 | 0.25 ± 0.03 | 100% |
| Unlabeled L-Leucine | 1 | 1.20 ± 0.09 | 480% |
| This compound | 1 | 1.18 ± 0.11 | 472% |
| Unlabeled L-Leucine | 5 | 1.55 ± 0.12 | 620% |
| This compound | 5 | 1.52 ± 0.14 | 608% |
Table 2: Protein Synthesis Rate Assessment using SUnSET Assay
| Treatment Group | Puromycin Incorporation (Relative to Control) (Mean ± SD) |
| Control (Leucine-free) | 1.0 ± 0.15 |
| Unlabeled L-Leucine (1 mM) | 2.8 ± 0.21 |
| This compound (1 mM) | 2.7 ± 0.24 |
Table 3: mTORC1 Signaling Pathway Activation via Western Blot
| Treatment Group | p-mTOR (Ser2448) / total mTOR (Ratio) (Mean ± SD) | p-p70S6K (Thr389) / total p70S6K (Ratio) (Mean ± SD) |
| Control (Leucine-free) | 0.2 ± 0.05 | 0.3 ± 0.07 |
| Unlabeled L-Leucine (1 mM) | 1.5 ± 0.18 | 1.8 ± 0.22 |
| This compound (1 mM) | 1.4 ± 0.20 | 1.7 ± 0.25 |
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below.
Cell Viability Assessment: MTT Assay
This protocol assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest (e.g., HEK293T, HeLa)
-
Complete culture medium
-
Leucine-free culture medium
-
Unlabeled L-Leucine
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Remove the medium and wash the cells with PBS.
-
Add 100 µL of leucine-free medium containing the desired concentrations of either unlabeled L-Leucine or this compound to the respective wells. Include a control group with leucine-free medium only.
-
Incubate for the desired treatment period (e.g., 24-48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere.
-
Measure the absorbance at 570 nm using a plate reader.
Protein Synthesis Rate Assessment: SUnSET Assay
This non-radioactive method measures global protein synthesis by detecting the incorporation of puromycin into nascent polypeptide chains.
Materials:
-
Cells cultured and treated as in the MTT assay protocol.
-
Puromycin solution (10 mg/mL)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-puromycin antibody
-
Appropriate secondary antibody
-
Western blot equipment and reagents
Procedure:
-
Culture and treat cells with unlabeled L-Leucine or this compound as described previously.
-
30 minutes before harvesting, add puromycin to the culture medium at a final concentration of 1-10 µg/mL.
-
Wash cells with ice-cold PBS and lyse them.
-
Determine protein concentration using a BCA or Bradford assay.
-
Perform SDS-PAGE and Western blotting using an anti-puromycin antibody to detect puromycin-labeled proteins.
-
Quantify band intensities to compare the rates of protein synthesis between treatment groups.
mTOR Signaling Pathway Activation: Western Blot Analysis
This protocol assesses the activation of the mTORC1 pathway by measuring the phosphorylation of key downstream targets.
Materials:
-
Cells cultured and treated as in the MTT assay protocol.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-mTOR (Ser2448), anti-total mTOR, anti-phospho-p70S6K (Thr389), anti-total p70S6K.
-
Appropriate secondary antibodies.
-
Western blot equipment and reagents.
Procedure:
-
After treatment with unlabeled L-Leucine or this compound, wash cells with ice-cold PBS and lyse them.
-
Determine protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) kit and image the blot.
-
Quantify the band intensities and calculate the ratio of phosphorylated to total protein for each target.
Mandatory Visualizations
The following diagrams illustrate key processes and workflows relevant to the assessment of L-Leucine's biological activity.
Caption: Leucine-mediated activation of the mTORC1 signaling pathway.
Caption: General experimental workflow for SILAC-based quantitative proteomics.
Caption: Logical workflow for the comparative assessment of this compound.
References
A Researcher's Guide to Quantitative Proteomics: Validating Data with L-Leucine-D7 Metabolic Labeling
For researchers, scientists, and drug development professionals, accurate quantification of protein expression and turnover is paramount. This guide provides an objective comparison of metabolic labeling using L-Leucine-D7 with other common quantitative proteomics techniques. We will delve into the experimental data, provide detailed protocols, and visualize the workflows to help you make informed decisions for your research.
Introduction to this compound Metabolic Labeling
This compound is a stable isotope-labeled form of the essential amino acid L-Leucine, where seven hydrogen atoms are replaced by deuterium. This "heavy" amino acid is used as a tracer in metabolic labeling experiments to study protein dynamics in vivo.[1] The fundamental principle involves replacing the natural "light" L-Leucine with this compound in the diet or cell culture medium of an organism or cell line.[2] As new proteins are synthesized, they incorporate this heavy leucine. By using mass spectrometry to measure the ratio of heavy to light leucine-containing peptides over time, researchers can accurately determine the synthesis and degradation rates of individual proteins.[2]
This technique is a powerful tool for understanding proteome dynamics in response to various stimuli, diseases, or drug treatments.[2][3]
Comparison of Quantitative Proteomics Methodologies
The selection of a quantitative proteomics strategy depends on the biological question, the sample type, and the available instrumentation. Here, we compare this compound metabolic labeling with two other widely used techniques: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Isobaric Labeling (e.g., iTRAQ, TMT, and DiLeu).
| Feature | This compound Metabolic Labeling | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | Isobaric Labeling (e.g., iTRAQ, TMT, DiLeu) |
| Principle | In vivo incorporation of a heavy amino acid (this compound) into newly synthesized proteins. | In vivo incorporation of heavy amino acids (typically 13C or 15N labeled Arginine and Lysine) into proteins in cell culture. | Chemical labeling of peptides in vitro with isobaric tags after protein extraction and digestion. |
| Sample Types | Cell culture, whole organisms (e.g., mice, fish). | Primarily dividing cells in culture; adaptable for non-dividing cells and tissues (Super-SILAC). | Cell culture, tissues, clinical samples (e.g., plasma, CSF). |
| Quantification | Based on the ratio of heavy to light peptide peak intensities in the MS1 scan. | Based on the ratio of heavy to light peptide peak intensities in the MS1 scan. | Based on the intensities of reporter ions in the MS/MS or MS3 scan. |
| Multiplexing | Typically 2-plex (light vs. heavy). | 2-plex or 3-plex is common. | High multiplexing capacity (4-plex to 21-plex and higher). |
| Advantages | - Measures protein synthesis and turnover directly.- Low biological variability as samples are mixed early.- Applicable to whole organisms. | - Highly accurate and precise for cell culture.- Low experimental error due to early sample mixing.- Well-established and widely used. | - High multiplexing capability increases throughput.- Applicable to a wide range of sample types, including human tissues.- Can enhance the detection of low-abundance peptides. |
| Disadvantages | - Requires the organism or cell to be auxotrophic for leucine or for the diet/media to be carefully controlled.- Incomplete labeling can complicate data analysis.- Deuterium can sometimes be metabolically labile. | - Primarily for actively dividing cells in culture.- Can be expensive due to the cost of labeled amino acids and media.- Incomplete labeling and amino acid conversion (e.g., arginine to proline) can be issues. | - Labeling occurs at the peptide level, which can introduce variability.- Reporter ion ratio distortion can occur ("ratio compression").- Cost of reagents can be high. |
Experimental Protocols
Detailed and reproducible protocols are crucial for successful quantitative proteomics experiments. Below are representative methodologies for this compound metabolic labeling and a standard SILAC experiment.
This compound Metabolic Labeling Protocol (for whole animal studies)
This protocol is adapted from studies on protein turnover in fish.
-
Diet Preparation: Prepare an experimental diet where a percentage (e.g., 50%) of the L-leucine is replaced with crystalline this compound.
-
Animal Acclimation and Feeding: Acclimate the animals to the control diet before switching to the this compound experimental diet. Feed the animals the experimental diet for a defined period, with tissue samples collected at multiple time points.
-
Protein Extraction and Digestion:
-
Homogenize the collected tissue samples in a suitable lysis buffer.
-
Quantify the protein concentration using a standard assay (e.g., BCA).
-
Denature, reduce, and alkylate the proteins.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures using a high-resolution mass spectrometer (e.g., Orbitrap).
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
-
Data Analysis:
-
Use software like MaxQuant or DIA-NN for peptide identification and quantification.
-
Determine the rate of this compound incorporation into peptides over time to calculate protein synthesis rates.
-
SILAC Protocol (for cell culture)
This is a general protocol for a 2-plex SILAC experiment.
-
Cell Culture: Grow two populations of the same cell line in parallel. One population is grown in "light" medium containing normal lysine and arginine, while the other is grown in "heavy" medium where these amino acids are replaced with their stable isotope-labeled counterparts (e.g., 13C6-Lysine and 13C6,15N4-Arginine).
-
Label Incorporation: Culture the cells for at least five to six doublings to ensure complete incorporation of the heavy amino acids.
-
Experimental Treatment: Apply the experimental condition (e.g., drug treatment) to one of the cell populations.
-
Cell Lysis and Protein Mixing: Lyse the cells from both populations and determine the protein concentration. Mix equal amounts of protein from the "light" and "heavy" samples.
-
Protein Digestion and LC-MS/MS Analysis: Proceed with protein digestion and LC-MS/MS analysis as described in the this compound protocol.
-
Data Analysis: Identify peptide pairs (light and heavy) and quantify the intensity ratio to determine the relative change in protein abundance between the two conditions.
Visualizing the Workflows and Pathways
Diagrams can clarify complex experimental processes and biological relationships.
Conclusion
Validating quantitative proteomics data is critical for robust and reproducible research. This compound metabolic labeling offers a powerful method for directly measuring protein synthesis and turnover, particularly in whole-organism studies. While SILAC remains a gold standard for accuracy in cell culture, and isobaric tags provide high-throughput capabilities, the choice of method should be tailored to the specific experimental goals. By understanding the principles, advantages, and protocols of each technique, researchers can better design their experiments and interpret their data with confidence.
References
A Researcher's Guide to Metabolic Labeling: Benchmarking L-Leucine-D7
For researchers, scientists, and drug development professionals, the precise measurement of newly synthesized proteins is crucial for understanding cellular responses to various stimuli and the mechanisms of drug action. Metabolic labeling offers a powerful suite of tools for this purpose. This guide provides an objective comparison of L-Leucine-D7, a deuterated stable isotope-labeled amino acid, with other common metabolic labeling reagents. We will delve into their performance, supported by experimental data and detailed protocols, to aid in the selection of the most suitable reagent for your research needs.
Overview of Metabolic Labeling Reagents
Metabolic labeling techniques involve the introduction of tagged biomolecules into cells, which are then incorporated into newly synthesized macromolecules. This allows for the tracking and quantification of dynamic cellular processes like protein synthesis. The choice of labeling reagent depends on the specific research question, the experimental system, and the available analytical technology. Here, we compare three major classes of metabolic labeling reagents:
-
Stable Isotope-Labeled Amino Acids (SILAC): This method utilizes amino acids containing heavy, non-radioactive isotopes (e.g., this compound, L-Leucine-¹³C₆,¹⁵N). Cells grown in media containing these heavy amino acids incorporate them into their proteins. Mass spectrometry can then distinguish between the "heavy" and "light" (natural abundance) proteins, allowing for accurate relative quantification. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used technique for quantitative proteomics.[1][2][3][4][5]
-
Bio-orthogonal Amino Acids: These are amino acid analogs with a chemical handle (e.g., an azide or alkyne group) that is not naturally found in cells. L-azidohomoalanine (AHA), an analog of methionine, is a prime example. Once incorporated into proteins, these bio-orthogonal groups can be specifically tagged with a reporter molecule (e.g., a fluorophore or biotin) via "click chemistry" for visualization or enrichment.
-
Radioactive Amino Acids: This classic method uses amino acids containing radioactive isotopes, such as ³⁵S-Methionine. The incorporation of radioactivity into proteins is measured using techniques like autoradiography or scintillation counting.
Quantitative Performance Comparison
The ideal metabolic labeling reagent should exhibit high incorporation efficiency without affecting cellular health. Below is a summary of the key performance metrics for this compound and its alternatives.
| Parameter | This compound (SILAC) | L-Azidohomoalanine (AHA) | ³⁵S-Methionine |
| Principle | Stable Isotope Labeling | Bio-orthogonal Labeling | Radioactive Labeling |
| Detection Method | Mass Spectrometry | Fluorescence Microscopy, Western Blot, Mass Spectrometry | Autoradiography, Scintillation Counting |
| Incorporation Efficiency | High (>97% after 5-6 cell doublings) | Generally lower than natural amino acids, requires methionine-free media | High |
| Multiplexing Capability | Yes (e.g., light, medium, heavy isotopes) | Limited, can be combined with SILAC | No |
| Cell Viability/Toxicity | Generally low to no toxicity reported | Can exhibit cytotoxicity at high concentrations or with prolonged exposure | Radiation safety concerns, can induce cell stress |
| Ease of Use | Requires specialized media and mass spectrometry expertise | Requires click chemistry reaction steps | Requires handling of radioactive materials and specialized disposal |
| Cost | Moderate to High | Moderate | Low (reagent), High (equipment and disposal) |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for each labeling method.
This compound SILAC Labeling Protocol
This protocol describes the metabolic labeling of mammalian cells for quantitative proteomics using this compound.
Materials:
-
Leucine-free cell culture medium (e.g., DMEM for SILAC)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
This compound
-
"Light" L-Leucine (unlabeled)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
Procedure:
-
Cell Culture Adaptation: Culture cells in SILAC medium supplemented with either "light" L-Leucine or "heavy" this compound and 10% dFBS. Cells should be passaged for at least five to six doublings to ensure complete incorporation of the labeled amino acid.
-
Experimental Treatment: Apply the desired experimental treatment to the cell populations. For example, one population ("light") can serve as the control, while the other ("heavy") receives the treatment.
-
Cell Harvest and Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer supplemented with protease inhibitors.
-
Protein Quantification and Mixing: Determine the protein concentration of each lysate. Mix equal amounts of protein from the "light" and "heavy" samples.
-
Protein Digestion: Digest the mixed protein sample into peptides using a protease such as trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS. The mass difference between the "light" and "heavy" peptides allows for their relative quantification.
L-Azidohomoalanine (AHA) Labeling Protocol
This protocol outlines the labeling of newly synthesized proteins with AHA for subsequent detection.
Materials:
-
Methionine-free cell culture medium
-
L-Azidohomoalanine (AHA)
-
PBS
-
Cell lysis buffer
-
Click chemistry reagents (e.g., fluorescently tagged alkyne, copper(I) catalyst, ligands)
Procedure:
-
Methionine Starvation (Optional): To increase AHA incorporation, cells can be incubated in methionine-free medium for 30-60 minutes.
-
AHA Labeling: Replace the medium with methionine-free medium containing AHA (typically 25-50 µM). Incubate for the desired labeling period (e.g., 1-4 hours).
-
Cell Harvest and Lysis: Wash the cells with ice-cold PBS and lyse them.
-
Click Reaction: Perform the click chemistry reaction by adding the fluorescently tagged alkyne and the catalyst to the cell lysate. This will covalently link the fluorophore to the AHA-containing proteins.
-
Analysis: The labeled proteins can be visualized by in-gel fluorescence scanning, microscopy, or identified by mass spectrometry after enrichment.
³⁵S-Methionine Labeling Protocol
This protocol describes the radioactive labeling of proteins to measure protein synthesis.
Materials:
-
Methionine-free cell culture medium
-
³⁵S-Methionine
-
"Chase" medium (complete medium with excess unlabeled methionine)
-
PBS
-
Cell lysis buffer
-
Scintillation cocktail and counter or autoradiography equipment
Procedure:
-
Methionine Starvation: Incubate cells in methionine-free medium for 30-60 minutes to deplete intracellular methionine pools.
-
Pulse Labeling: Add ³⁵S-Methionine to the medium and incubate for a short period (the "pulse," e.g., 15-30 minutes) to label newly synthesized proteins.
-
Chase (Optional): To track protein stability, the radioactive medium can be replaced with "chase" medium. Samples can be collected at different time points during the chase.
-
Cell Harvest and Lysis: Wash the cells with ice-cold PBS and lyse them.
-
Quantification: The amount of incorporated radioactivity can be measured by scintillation counting of the total lysate or specific immunoprecipitated proteins. Alternatively, proteins can be separated by SDS-PAGE and visualized by autoradiography.
Visualizing the Concepts
To better illustrate the processes and relationships described, the following diagrams were generated using the DOT language.
References
- 1. chempep.com [chempep.com]
- 2. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medium.com [medium.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of L-Leucine-D7: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling L-Leucine-D7, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. While L-Leucine and its deuterated forms are generally not classified as hazardous materials, adherence to established disposal protocols is essential to maintain a safe working environment and prevent environmental contamination.[1][2] This guide provides a procedural overview for the safe and effective disposal of this compound.
Summary of Safety and Disposal Information
The following table summarizes key safety and disposal information for L-Leucine, which is applicable to its deuterated form, this compound, based on available safety data sheets for similar compounds.
| Parameter | Information | Source |
| Physical State | Solid, white, odorless powder | [3] |
| Hazard Classification | Generally considered non-hazardous | [1][2] |
| Primary Disposal Route | Licensed professional waste disposal company | |
| Spill Cleanup | Sweep up, place in a sealed container for disposal | |
| Contaminated Packaging | Dispose of as unused product | |
| Incompatible Materials | Strong oxidizing agents | |
| Transport Classification | Not regulated as dangerous goods |
Step-by-Step Disposal Protocol
The proper disposal of this compound should follow a structured process to ensure safety and compliance with all applicable regulations.
1. Waste Identification and Segregation:
-
Isolate waste this compound from other chemical waste streams to avoid unintended reactions.
-
Keep the compound in its original or a clearly labeled, sealed container. Do not mix with other waste.
2. Handling and Personal Protective Equipment (PPE):
-
Before handling the waste, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat.
-
In case of dust formation, use respiratory protection.
3. Spill Management:
-
In the event of a spill, avoid generating dust.
-
Carefully sweep up the solid material and place it into a suitable, closed container for disposal.
-
Clean the spill area thoroughly with water.
4. Storage of Waste:
-
Store the sealed container of waste this compound in a cool, dry, and well-ventilated area.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.
5. Final Disposal:
-
The recommended method for final disposal is to engage a licensed professional waste disposal company. This ensures that the waste is managed in accordance with federal, state, and local environmental regulations.
-
Dispose of any contaminated packaging in the same manner as the unused product.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.
References
Essential Safety and Logistical Information for Handling L-Leucine-D7
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides crucial guidance on the personal protective equipment (PPE), handling procedures, and disposal of L-Leucine-D7, a stable isotope-labeled amino acid. While L-Leucine is generally considered non-hazardous, prudent laboratory practices are always recommended.[1]
Personal Protective Equipment (PPE) and Handling
When working with this compound, adherence to standard laboratory safety protocols is essential to minimize exposure and prevent contamination. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Disposable nitrile gloves | Minimum requirement for incidental contact.[2] Should be inspected before use and removed immediately if contaminated.[3][4] For tasks with higher risk, consider double gloving.[2] |
| Eye Protection | Safety glasses with side shields | Minimum requirement to protect against splashes or airborne particles. |
| Body Protection | Laboratory coat | Protects skin and clothing from potential spills. |
| Respiratory Protection | Not generally required | L-Leucine is not considered a respiratory hazard. However, if dust is generated, a respirator may be appropriate. |
General Hygiene and Handling:
-
Wash hands thoroughly after handling the substance.
-
Avoid breathing dust.
-
Work in a well-ventilated area.
-
Store in a cool, dry place in a tightly closed container.
Spill and Disposal Procedures
In the event of a spill, and for routine disposal, the following steps should be taken to ensure safety and environmental compliance.
| Procedure | Action |
| Spill Cleanup | 1. Wear appropriate PPE. 2. Sweep up the spilled solid material, avoiding dust generation. 3. Place the material in a sealed, labeled container for disposal. 4. Clean the spill area with soap and water. |
| Disposal | Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste. Uncleaned containers should be treated as the product itself. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
